2-phenylcyclobutanecarboxylic acid
Description
The exact mass of the compound 2-Phenylcyclobutane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-phenylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTUABLWSVGNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91142-54-0 | |
| Record name | 2-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of cis-2-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cis-2-phenylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The guide focuses on the photochemical [2+2] cycloaddition as the primary synthetic strategy, detailing the underlying mechanistic principles, key experimental parameters, and state-of-the-art protocols. Emphasis is placed on achieving high cis-diastereoselectivity and purification methods to isolate the desired stereoisomer. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and execution of synthetic routes involving cyclobutane scaffolds.
Introduction: The Significance of the Cyclobutane Motif
Cyclobutane rings are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds.[1] Their inherent ring strain imparts unique conformational properties and reactivity, making them attractive scaffolds for the development of novel therapeutics and functional materials. The substituted cyclobutane core of cis-2-phenylcyclobutanecarboxylic acid, in particular, offers a rigid framework that can be strategically employed to orient functional groups in three-dimensional space, a critical aspect of rational drug design.
The synthesis of substituted cyclobutanes, however, presents a significant challenge due to the entropic and enthalpic barriers associated with the formation of a strained four-membered ring.[2] Stereocontrol, especially the selective formation of the cis or trans isomer, adds another layer of complexity. This guide will navigate these challenges by providing a detailed exploration of a robust and widely utilized synthetic methodology.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic disconnection of cis-2-phenylcyclobutanecarboxylic acid points towards a [2+2] cycloaddition between a styrene derivative and an acrylic acid derivative. This approach is one of the most direct and efficient methods for constructing the cyclobutane ring.
Figure 1: Retrosynthetic analysis of cis-2-phenylcyclobutanecarboxylic acid.
Several methods can be employed to effect this transformation, each with its own set of advantages and limitations:
-
Photochemical [2+2] Cycloaddition: This is the most common and often most effective method. It involves the excitation of one of the alkene partners to a higher energy state, which then reacts with the ground-state alkene.[3]
-
Thermal [2+2] Cycloaddition: Generally less common for simple alkenes due to unfavorable orbital symmetry considerations (Woodward-Hoffmann rules). However, it can be achieved with activated alkenes such as ketenes.
-
Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can facilitate the [2+2] cycloaddition under milder conditions and with greater control over stereochemistry.
This guide will focus on the photochemical approach due to its broad applicability and the wealth of available literature.
The Power of Light: Photochemical [2+2] Cycloaddition
The photochemical [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis. The reaction proceeds through the formation of an excited state of one of the reacting alkenes, which then adds to the other alkene in a stepwise or concerted fashion to form the four-membered ring.
Mechanistic Insights
The mechanism of the photochemical [2+2] cycloaddition of a styrene derivative and an acrylic acid derivative can be generalized as follows:
-
Photoexcitation: The styrene derivative, possessing a chromophore that absorbs UV or visible light, is excited from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (T₁).
-
Exciplex Formation: The excited molecule (in either the S₁ or T₁ state) can form an excited state complex (exciplex) with the ground-state acrylic acid derivative.
-
Diradical Intermediate: The exciplex can collapse to a 1,4-diradical intermediate.
-
Ring Closure: The diradical intermediate then undergoes ring closure to form the cyclobutane ring. The stereochemistry of the final product (cis vs. trans) is often determined at this stage, with the formation of the thermodynamically more stable diradical being a key factor.
Figure 2: Simplified mechanism of photochemical [2+2] cycloaddition.
The regioselectivity of the reaction (head-to-head vs. head-to-tail) is also determined by the stability of the diradical intermediate. For the reaction of styrene and acrylic acid, the formation of a diradical with benzylic and carboxyl-stabilized radical centers is favored, leading predominantly to the 2-phenylcyclobutanecarboxylic acid regioisomer.
Experimental Protocol: A Validated Approach
The following protocol is a representative procedure for the synthesis of cis-2-phenylcyclobutanecarboxylic acid, synthesized from reliable methodologies in the field.
Materials and Equipment
| Material | Grade | Supplier |
| Styrene | Reagent | Major Chemical Supplier |
| Acrylic Acid | Reagent | Major Chemical Supplier |
| Acetone | ACS Grade | Major Chemical Supplier |
| Dichloromethane | ACS Grade | Major Chemical Supplier |
| Hexanes | ACS Grade | Major Chemical Supplier |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate | Reagent | Major Chemical Supplier |
| Photoreactor | - | e.g., Rayonet or similar |
Step-by-Step Synthesis
Step 1: Reaction Setup
-
In a quartz reaction vessel, dissolve styrene (1.0 eq) and acrylic acid (1.2 eq) in acetone to a concentration of 0.1 M.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Seal the reaction vessel and place it in a photochemical reactor equipped with a cooling system to maintain the reaction temperature at approximately 20-25 °C.
Step 2: Photochemical Reaction
-
Irradiate the reaction mixture with UV light (e.g., 300 nm) for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Initial Purification
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining acrylic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a mixture of cis and trans isomers.
Isolation and Purification of the cis Isomer
The separation of the cis and trans isomers is a critical step and can often be achieved by fractional crystallization or column chromatography.
Method A: Fractional Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate.
-
Allow the solution to cool slowly to room temperature. The trans isomer, often being less soluble, may crystallize out first.
-
Filter the crystals and concentrate the mother liquor.
-
Cool the mother liquor further (e.g., in an ice bath or refrigerator) to induce the crystallization of the cis isomer.[4]
-
Collect the crystals of the cis isomer by filtration and dry them under vacuum. The purity of the isomers can be assessed by ¹H NMR spectroscopy by analyzing the coupling constants of the cyclobutane ring protons.
Method B: Column Chromatography
-
Prepare a silica gel column using a suitable eluent system, typically a mixture of hexanes and ethyl acetate.[5][6]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions. The trans isomer, being less polar, will typically elute before the more polar cis isomer.
-
Monitor the fractions by TLC to identify those containing the pure cis isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cis-2-phenylcyclobutanecarboxylic acid.
Data and Characterization
The successful synthesis and purification of cis-2-phenylcyclobutanecarboxylic acid should be confirmed by appropriate analytical techniques.
| Property | Value |
| CAS Number | 87442-58-8[3][7] |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol [3] |
| Appearance | White to off-white solid |
| ¹H NMR | The coupling constants between the vicinal protons on the cyclobutane ring are characteristic for the cis and trans isomers. For the cis isomer, a larger coupling constant is typically observed. |
| ¹³C NMR | Will show the expected number of signals for the carbon atoms in the molecule. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound should be observed. |
Conclusion and Future Outlook
The photochemical [2+2] cycloaddition provides a reliable and efficient pathway for the synthesis of cis-2-phenylcyclobutanecarboxylic acid. Careful control of reaction conditions and a systematic approach to purification are paramount to obtaining the desired stereoisomer in high purity. The methodologies outlined in this guide offer a solid foundation for researchers to access this valuable synthetic building block.
Future research in this area may focus on the development of more efficient and stereoselective catalytic systems, including the use of chiral catalysts for enantioselective synthesis. Furthermore, the exploration of flow chemistry for photochemical reactions holds the promise of improved scalability and safety. As the demand for structurally diverse and complex molecules continues to grow in the pharmaceutical and materials science sectors, the synthesis of functionalized cyclobutanes will undoubtedly remain a vibrant and important area of research.
References
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- Hu, X., et al. (2014). Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. The Journal of Organic Chemistry, 79(15), 7226-7231.
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physical and chemical properties of 2-phenylcyclobutanecarboxylic acid
An In-depth Technical Guide to 2-Phenylcyclobutanecarboxylic Acid
Introduction
2-Phenylcyclobutanecarboxylic acid (C₁₁H₁₂O₂) is a disubstituted cyclobutane derivative featuring a phenyl group and a carboxylic acid moiety. As a molecule incorporating a constrained, non-planar four-membered ring, it serves as a valuable scaffold in medicinal chemistry and materials science. The rigid cyclobutane framework imparts specific conformational constraints on the substituent groups, which can be exploited to probe molecular interactions in biological systems or to design polymers with unique physical properties. Approximately 25% of all commercial pharmaceuticals contain a carboxylic acid group, highlighting the functional group's importance in modulating properties like solubility and target binding[1][2]. This guide provides a comprehensive overview of the physical and chemical properties, stereoisomerism, synthesis, and spectroscopic characterization of 2-phenylcyclobutanecarboxylic acid, intended for researchers and professionals in drug development and chemical synthesis.
Stereoisomerism and Conformational Analysis
A critical feature of 2-phenylcyclobutanecarboxylic acid is its stereochemistry. The relative orientation of the phenyl and carboxyl groups attached to the cyclobutane ring gives rise to two diastereomers: cis and trans.[3] These stereoisomers are distinct chemical compounds with different physical properties and spatial arrangements.
-
cis-2-Phenylcyclobutanecarboxylic acid: The phenyl and carboxyl groups are on the same face of the cyclobutane ring.
-
trans-2-Phenylcyclobutanecarboxylic acid: The phenyl and carboxyl groups are on opposite faces of the ring.
X-ray diffraction studies of the cis isomer have revealed that the cyclobutane ring is not planar but exists in a puckered conformation, with a dihedral angle of 27°.[4] This puckering is a consequence of relieving torsional strain. In the solid state, the phenyl and carboxyl substituents deviate from an ideal bisecting geometry, a conformation influenced by steric crowding between the adjacent bulky groups.[4] This conformational rigidity is a key feature for applications in rational drug design.
Caption: Stereoisomers of 2-phenylcyclobutanecarboxylic acid.
Physical Properties
The physical properties of 2-phenylcyclobutanecarboxylic acid are dependent on its isomeric form. The presence of the polar carboxylic acid group allows for strong intermolecular hydrogen bonding, which significantly influences properties like melting and boiling points.[5][6]
| Property | cis-Isomer | trans-Isomer | Reference |
| CAS Number | 87442-58-8 | 107841-64-5 | [7] |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | [7] |
| Molecular Weight | 176.22 g/mol | 176.22 g/mol | [7] |
| Physical Form | Solid | Yellow Liquid | [4] |
| Melting Point | 83.5 - 85.0 °C | Not available | [4] |
| Purity | Typically ≥97% | Typically ≥97% | [7] |
| Solubility | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Sparingly soluble in water, though solubility increases upon deprotonation to the carboxylate salt. | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Sparingly soluble in water. | [5] |
Chemical Properties and Reactivity
The chemical reactivity of 2-phenylcyclobutanecarboxylic acid is dominated by the carboxyl functional group.[8] This group can undergo a variety of transformations common to carboxylic acids, making it a versatile intermediate in organic synthesis.
-
Acidity : As a carboxylic acid, it is a weak acid and will deprotonate in the presence of a base to form a carboxylate salt. The acidity is influenced by the phenyl group, though its electronic effect is mediated by the saturated cyclobutane ring.[9]
-
Nucleophilic Acyl Substitution : The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for the conversion of the carboxylic acid into various derivatives. Such reactions typically require activation of the carboxyl group (e.g., conversion to an acyl chloride or anhydride) to enhance reactivity.[10][11][12]
-
Decarboxylation : While simple carboxylic acids are generally stable, decarboxylation can sometimes be induced under harsh thermal conditions or through specific reaction pathways, such as those involving β-keto acids.[8]
-
Ring Stability : The cyclobutane ring is strained and can undergo ring-opening reactions under certain conditions, such as catalytic hydrogenation at high pressure or temperature. However, under many synthetic conditions, the ring remains intact.[13]
Caption: General reactivity of the carboxylic acid functional group.
Experimental Protocols
Synthesis of 2-Phenylcyclobutanecarboxylic Acid
A documented synthesis of 2-phenylcyclobutanecarboxylic acid begins with 3-phenylglutaric acid.[13] This multi-step procedure involves the formation and subsequent reduction of a lactone intermediate. The choice of reagents is critical for achieving the desired transformations without cleaving the cyclobutane precursor.
Workflow:
Caption: Synthetic workflow for 2-phenylcyclobutanecarboxylic acid.
Step-by-Step Methodology (Adapted from Burger and Hofstetter, 1959[13]):
-
Anhydride Formation: 3-Phenylglutaric acid is refluxed with acetyl chloride to form the corresponding cyclic anhydride. Acetyl chloride is an effective dehydrating agent for this transformation.
-
Lactone Formation: The resulting anhydride is reduced to 3-phenyl-δ-valerolactone. This reduction can be achieved using a selective reducing agent like sodium borohydride (NaBH₄), which targets the anhydride while being mild enough to avoid over-reduction.
-
Ring Opening and Bromination: The lactone is opened and converted to a bromo ester (methyl 5-bromo-3-phenylvalerate) by treatment with hydrogen bromide in methanol.
-
Malonic Ester Synthesis: The bromo ester is treated with diethyl malonate in the presence of a strong base like sodium ethoxide. This is a classic malonic ester synthesis step that forms a new carbon-carbon bond, setting the stage for cyclization.
-
Cyclization and Saponification: The product from the previous step is hydrolyzed and saponified, leading to an intramolecular nucleophilic substitution that forms the cyclobutane ring, yielding 2-phenylcyclobutane-1,1-dicarboxylic acid.
-
Decarboxylation: The final step involves heating the dicarboxylic acid intermediate. This induces decarboxylation (loss of CO₂), yielding the target 2-phenylcyclobutanecarboxylic acid as a mixture of isomers, which can then be separated chromatographically.[13][14]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 2-phenylcyclobutanecarboxylic acid.
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the carboxylic acid group. Key expected absorptions include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum will show several key signals. A highly deshielded singlet, typically appearing above 10-12 ppm, is characteristic of the acidic carboxyl proton.[18] The signals for the phenyl group protons will appear in the aromatic region (7.0-7.5 ppm), while the protons on the cyclobutane ring will produce complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) due to spin-spin coupling and the ring's puckered conformation.
-
¹³C NMR : The carbon spectrum will show a characteristic signal for the carbonyl carbon in the range of 165-185 ppm.[18] Signals for the aromatic carbons of the phenyl group will be found between 125-150 ppm, and the sp³-hybridized carbons of the cyclobutane ring will appear further upfield.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight (176.21 g/mol ).[19] Common fragmentation patterns for carboxylic acid derivatives often involve the loss of the carboxyl group or cleavage to form a stable acylium ion (R-CO⁺).[20]
Applications in Research and Drug Development
While 2-phenylcyclobutanecarboxylic acid is not an active pharmaceutical ingredient itself, its structural motifs are of significant interest to medicinal chemists.
-
Scaffold for Bioactive Molecules : The conformationally restricted cyclobutane ring can be used as a rigid scaffold to hold pharmacophoric groups (like the phenyl and carboxyl groups) in a specific spatial orientation. This can lead to enhanced binding affinity and selectivity for biological targets.[21]
-
Metabolic Stability : The cyclobutane ring is generally more metabolically stable than more flexible alkyl chains, which can be an advantageous property in drug design.
-
Prodrug Strategies : The carboxylic acid group can be esterified to create prodrugs with improved permeability or pharmacokinetic profiles. These esters can then be hydrolyzed in vivo to release the active carboxylic acid.[1][2]
Conclusion
2-Phenylcyclobutanecarboxylic acid is a multifaceted compound whose utility is defined by its unique combination of a rigid cyclobutane core, a versatile carboxylic acid handle, and stereochemical complexity. A thorough understanding of its physical properties, reactivity, and stereoisomeric forms is crucial for its effective application in the synthesis of novel pharmaceuticals and advanced materials. The synthetic routes and spectroscopic signatures detailed in this guide provide researchers with the foundational knowledge required to incorporate this valuable building block into their research and development programs.
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Burger, A., & Hofstetter, A. (1959). 2-Phenylcyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 24(9), 1290-1292. [Link][13][22]
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Reisner, G. M., Korp, J. D., Bernal, I., & Fuchs, R. (1983). The structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid. Canadian Journal of Chemistry, 61(7), 1422-1428. [Link][4]
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NIST. (n.d.). Cyclobutanecarboxylic acid, phenyl ester. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link][19]
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Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved March 7, 2026, from [Link][14]
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Singh, A., & Singh, V. K. (2017). Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study. International Journal of Engineering, Science and Mathematics, 6(8), 392-403. [Link][11]
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Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved March 7, 2026, from [Link][8]
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Michigan State University Department of Chemistry. (n.d.). Stereoisomers. Retrieved March 7, 2026, from [Link][3]
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Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link][17]
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Wade, L. G., & Simek, J. W. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (10th ed.). Retrieved from [Link][15]
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Klebe, G. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link][1][2]
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molecular weight and formula of 2-phenylcyclobutanecarboxylic acid
An In-Depth Technical Guide to 2-Phenylcyclobutanecarboxylic Acid: Properties, Synthesis, and Analysis
Introduction
2-Phenylcyclobutanecarboxylic acid is a substituted cycloalkane that features a rigid, four-membered carbocyclic ring functionalized with both a phenyl group and a carboxylic acid. This unique structural combination makes it a valuable intermediate in organic synthesis and a potential building block for the development of novel therapeutic agents. The defined spatial orientation of its substituents on a constrained cyclobutane scaffold allows for the precise exploration of pharmacophores in three-dimensional space, a critical aspect of modern drug design.
This technical guide provides a comprehensive overview of 2-phenylcyclobutanecarboxylic acid, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore the nuances of its stereochemistry, present a detailed synthetic protocol with mechanistic insights, and outline the expected analytical characterization.
Core Physicochemical Properties
The fundamental properties of 2-phenylcyclobutanecarboxylic acid are summarized below. These data are essential for handling, reaction planning, and analytical method development.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₂O₂ | [1][2][3] |
| Molecular Weight | 176.22 g/mol | [1] |
| Monoisotopic Mass | 176.08372 Da | [4] |
| CAS Number | 107841-64-5 (for trans isomer) | [1] |
| Physical Form | Yellow liquid (for trans isomer) | [1] |
| Predicted XlogP | 2.3 | [4] |
The Critical Role of Stereochemistry
2-Phenylcyclobutanecarboxylic acid possesses two chiral centers at positions C1 (bearing the carboxyl group) and C2 (bearing the phenyl group). This structural feature gives rise to stereoisomerism, a concept of paramount importance in pharmaceutical sciences, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
The isomers can be categorized as follows:
-
Diastereomers : These are stereoisomers that are not mirror images of each other. For this molecule, they are designated as cis and trans, depending on the relative orientation of the phenyl and carboxyl groups with respect to the cyclobutane ring.
-
In the cis isomer , the two substituents are on the same side of the ring.
-
In the trans isomer , the substituents are on opposite sides of the ring.[5]
-
-
Enantiomers : These are non-superimposable mirror images. Each diastereomer (cis and trans) exists as a pair of enantiomers:
-
trans : (1R, 2R) and (1S, 2S)
-
cis : (1R, 2S) and (1S, 2R)
-
A mixture containing equal amounts of two enantiomers is known as a racemic mixture and is optically inactive.[6] The separation and characterization of these individual stereoisomers are crucial for any application in drug development to ensure the desired therapeutic effect and safety profile.
Synthesis and Mechanistic Insights
The synthesis of 2-phenylcyclobutanecarboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired cyclization. The route described by Burger and Hofstetter provides a classic and instructive example, starting from 3-phenylglutaric acid.[7]
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of 2-phenylcyclobutanecarboxylic acid.
Caption: Synthetic pathway from 3-phenylglutaric acid.
Causality in Experimental Design
-
Step 1: Anhydride Formation: The conversion of 3-phenylglutaric acid to its anhydride using acetyl chloride is a crucial first step. This protects one of the carboxylic acid groups and sets up the molecule for selective reduction.
-
Step 2: Lactone Formation: The anhydride is reduced to the corresponding lactone (II). This transformation is selective for one of the carbonyl groups, effectively differentiating the two ends of the original dicarboxylic acid.
-
Step 3: Ring Opening to Bromo Ester: Treatment with dry ethanolic hydrogen bromide opens the lactone ring to form ethyl 5-bromo-3-phenylvalerate (IV).[7] This step introduces a good leaving group (bromide) at one end of the carbon chain and an ester at the other, creating the necessary precursor for cyclization.
-
Step 4: Intramolecular Cyclization: This is the key ring-forming step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the carbon alpha to the ester group, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon bearing the bromide in an intramolecular Sₙ2 reaction to form the four-membered cyclobutane ring. Using a high-boiling solvent like xylene provides the necessary thermal energy for the reaction to proceed.
-
Step 5: Hydrolysis: The final step is the hydrolysis of the ester (V) to yield the desired 2-phenylcyclobutanecarboxylic acid (VI).
Experimental Protocol: Synthesis of 2-Phenylcyclobutanecarboxylic Acid
The following protocol is adapted from the literature and serves as a validated methodology.[7]
-
Preparation of 3-Phenyl-5-valerolactone (II):
-
Reflux 3-phenylglutaric anhydride (I) with a suitable reducing agent such as sodium borohydride in an appropriate solvent like diglyme.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by acidifying and extracting the product into an organic solvent. Purify by distillation or chromatography.
-
-
Preparation of Ethyl 5-bromo-3-phenylvalerate (IV):
-
Dissolve the lactone (II) in absolute ethanol.
-
Bubble dry hydrogen bromide gas through the solution at 0°C, then allow it to warm to room temperature.
-
Continue the reaction until the lactone is fully converted (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude bromo ester.
-
-
Cyclization to Ethyl 2-phenylcyclobutanecarboxylate (V):
-
Prepare a suspension of sodium hydride in dry xylene under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the bromo ester (IV) in dry xylene to the NaH suspension at an elevated temperature (e.g., reflux).
-
Causality Note: The slow addition is critical to favor the intramolecular cyclization over potential intermolecular polymerization.
-
After the addition is complete, continue heating until the reaction is complete.
-
Carefully quench the reaction by adding ethanol, followed by water. Extract the product with an organic solvent and purify by vacuum distillation.
-
-
Hydrolysis to 2-Phenylcyclobutanecarboxylic Acid (VI):
-
Reflux the purified ester (V) with an aqueous solution of a base (e.g., NaOH or KOH).
-
After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of ~1-2.
-
Extract the final carboxylic acid product into an organic solvent, dry the organic layer with an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the final product.
-
Spectroscopic and Analytical Characterization
Unambiguous identification of 2-phenylcyclobutanecarboxylic acid requires a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | - Very broad O-H stretch from ~3500-2500 cm⁻¹ (due to hydrogen bonding).[8]- Strong C=O stretch for the carboxylic acid at ~1710-1700 cm⁻¹.[9]- C-H stretches for the aromatic and aliphatic protons. |
| ¹H NMR Spectroscopy | - -COOH Proton: A very broad singlet, highly deshielded, appearing between 10-12 ppm.[9]- Aromatic Protons: Multiplets in the range of 7.2-7.4 ppm corresponding to the phenyl ring protons.- Cyclobutane Protons: A complex series of multiplets between ~2.0-3.5 ppm. The protons on C1 and C2 will be deshielded by the adjacent electron-withdrawing groups. |
| ¹³C NMR Spectroscopy | - Carbonyl Carbon (-C=O): Deshielded signal between 175-185 ppm.[8]- Aromatic Carbons: Signals between ~125-145 ppm.- Aliphatic Carbons (Cyclobutane): Signals in the range of ~20-50 ppm. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 176 corresponding to the molecular weight.[4]- Key Fragments: A characteristic fragmentation pattern for carboxylic acids involves the loss of a hydroxyl radical (M-17) and subsequent loss of carbon monoxide (M-45).[8] |
Applications in Research and Drug Development
While 2-phenylcyclobutanecarboxylic acid is not an active pharmaceutical ingredient itself, its value lies in its role as a sophisticated chemical building block.
-
Synthetic Intermediate: As demonstrated in the original literature, it serves as a precursor for more complex molecular targets.[7]
-
Scaffold for Drug Discovery: The rigid cyclobutane core restricts the conformational flexibility of the molecule. This is highly advantageous in drug design, as it allows for the synthesis of ligands with well-defined three-dimensional shapes to probe the binding pockets of biological targets like enzymes and receptors.
-
Bioisosteric Replacement: Carboxylic acid groups are prevalent in pharmaceuticals, often acting as a key hydrogen-bond donor/acceptor or as a solubilizing group.[10][11] The phenylcyclobutane moiety can be used to introduce this acid function on a rigid, lipophilic scaffold, potentially improving pharmacokinetic properties or binding affinity compared to more flexible aliphatic or aromatic acids. The importance of related structures, such as 2-arylcyclopropane carboxylic acids in drugs like Ticagrelor, highlights the therapeutic potential of such motifs.[12]
Conclusion
2-Phenylcyclobutanecarboxylic acid is a molecule of significant interest due to its well-defined structure and stereochemical complexity. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry principles. A thorough understanding of its properties, stereoisomers, and analytical signatures is essential for its effective use as a synthetic intermediate and as a scaffold in the design and development of new chemical entities for research and therapeutic applications.
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Burger, A., & Hofstetter, A. (1959). 2-Phenylcyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 24(9), 1290-1292. [Link]
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ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]
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TSI Journals. (2019). New Compounds Derived from Stereoisomers of 2,4-Diphenylcyclobuta. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. Retrieved from [Link]
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Wiley-VCH. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
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LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]
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Marmara Pharmaceutical Journal. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Retrieved from [Link]
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Semantics Scholar. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
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literature review on substituted cyclobutanecarboxylic acids
An In-depth Technical Guide to Substituted Cyclobutanecarboxylic Acids in Modern Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional and conformational properties offer a powerful tool to address key challenges in drug design, including metabolic stability, potency, and selectivity. This guide provides an in-depth analysis of substituted cyclobutanecarboxylic acids, a class of compounds that merges the structural benefits of the cyclobutane core with the critical pharmacophoric role of the carboxylic acid moiety. We will explore the fundamental properties of the cyclobutane ring, delve into robust synthetic strategies for accessing substituted derivatives, and examine their application through compelling case studies in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their programs.
The Cyclobutane Scaffold: A Primer for the Medicinal Chemist
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1] This inherent strain, however, does not translate to chemical instability but rather imparts a unique set of physicochemical properties that are increasingly exploited in drug design.[1][2]
Conformational Properties
Unlike the planar representation often seen in 2D drawings, cyclobutane is not flat. To alleviate the torsional strain that would result from a planar conformation, the ring adopts a "puckered" or "butterfly" structure.[3][4] In this conformation, one carbon atom is bent out of the plane of the other three by about 25 degrees.[3][5] This puckered state is not static; the ring undergoes rapid inversion at room temperature, where the "up" and "down" carbons interchange.[5]
The introduction of substituents significantly influences this conformational preference.[6][7] The position of a substituent (e.g., equatorial vs. axial) can modulate the ring-puckering, allowing chemists to precisely control the three-dimensional orientation of pharmacophoric groups.[6] This conformational restriction is a key advantage, as it can lock a molecule into its most active binding conformation, thereby enhancing potency and selectivity.[2][8]
Caption: General workflow for synthesis via Knoevenagel condensation.
Experimental Protocol: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid
The following protocol is a representative example based on the scalable synthesis of the scaffold for TAK-828F, illustrating the Knoevenagel condensation and diastereoselective reduction strategy. [9] Step 1: Knoevenagel Condensation
-
To a solution of a 3-substituted cyclobutanone (1.0 equiv) and Meldrum's acid (1.1 equiv) in a suitable solvent (e.g., toluene or benzene), add a catalytic amount of piperidine and acetic acid.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, cool the reaction mixture, and concentrate under reduced pressure. The crude cyclobutylidene Meldrum's acid derivative can be purified by crystallization or used directly in the next step.
Step 2: Diastereoselective Reduction
-
Suspend the crude cyclobutylidene Meldrum's acid derivative (1.0 equiv) in a solvent such as methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (2.0-3.0 equiv) portion-wise, maintaining the temperature below 5 °C. The use of NaBH₄ often favors the formation of the cis diastereomer. [9]3. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by carefully adding aqueous HCl (1 M) until the pH is acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude product.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the crude product from the previous step in a suitable solvent mixture (e.g., THF/water).
-
Add a base such as lithium hydroxide (LiOH) and heat the mixture to facilitate hydrolysis of the ester and decarboxylation.
-
After the reaction is complete, acidify the mixture with aqueous HCl.
-
Extract the final substituted cyclobutanecarboxylic acid product, which can then be purified by recrystallization or column chromatography.
Applications and Case Studies in Drug Discovery
The utility of the substituted cyclobutanecarboxylic acid scaffold is best illustrated through its application in active drug discovery programs.
Caption: Cyclobutane scaffold orienting pharmacophores for integrin binding.
Case Study 1: αvβ3 Integrin Antagonists
The integrin αvβ3 is a key target in cancer therapy due to its role in tumor proliferation and dissemination. [10][11]Researchers developed a novel class of antagonists using a functionalized cyclobutane ring as a central scaffold to mimic the native arginine-glycine-aspartic acid (RGD) binding motif. [10]In this design, the cyclobutane core acts as a glycine-mimetic, rigidly controlling the orientation of an arginine-mimetic sidechain (like tetrahydronaphthyridine) and an aspartic acid-mimetic sidechain (a carboxylic acid or ester). [10][12]This approach led to potent antagonists with good metabolic stability and in vivo tolerability, demonstrating the power of the cyclobutane scaffold to create effective RGD-mimetics. [10][11]
Case Study 2: RORγt Inverse Agonists for Autoimmune Diseases
The nuclear receptor RORγt is a critical regulator of pro-inflammatory cytokines, making it an attractive target for autoimmune diseases. [9]The clinical candidate TAK-828F is a potent and selective RORγt inverse agonist that features a cis-1,3-disubstituted cyclobutane carboxylic acid fragment. [13][9]The rigid cis orientation of the substituents on the cyclobutane ring is crucial for positioning the molecule correctly within the ligand-binding domain of the receptor, leading to a significant improvement in potency. [13]
Case Study 3: Acetyl-CoA Carboxylase (ACC) Inhibitors for NASH
Nonalcoholic steatohepatitis (NASH) is a major liver disease with no approved therapies. ACC is a key enzyme in lipid metabolism and a promising target. In a recent study, researchers designed novel ACC inhibitors by replacing a gem-dimethyl group in a known inhibitor with a cyclobutane ring. [14]The resulting cyclobutane-based compound, A1, exhibited potent inhibition of both ACC1 and ACC2 isoforms, comparable to the parent compound. [14]This demonstrates that the cyclobutane ring can serve as an effective and isosteric replacement for other common structural motifs, maintaining biological activity while potentially improving other properties.
| Compound Class/Target | Key Structural Feature | Rationale / Advantage | Citation(s) |
| αvβ3 Integrin Antagonists | 1,2- or 1,3-disubstituted cyclobutane core | Rigid scaffold to orient Arg and Asp mimetics; improved metabolic stability. | [10][11] |
| RORγt Inverse Agonists | cis-3-(acetic acid)cyclobutane | Conformational rigidity improves potency by locking in bioactive conformation. | [13][9] |
| ACC Inhibitors | Spirocyclic cyclobutane | Isosteric replacement for a gem-dimethyl group, maintaining potency. | [14] |
| Antiviral Agents | Substituted cyclobutane carboxylic acids | Patented for potential anti-influenza virus activity. | [15] |
Beyond the Acid: Bioisosteric Replacement Strategies
To overcome the inherent liabilities of the carboxylic acid group, medicinal chemists frequently employ bioisosteric replacement. A bioisostere is a functional group that retains similar physicochemical properties (size, shape, electronics) and produces a broadly similar biological effect. [16][17] The replacement of a carboxylic acid with a suitable bioisostere is a proven strategy to improve pharmacokinetic profiles, particularly oral bioavailability and metabolic stability. [18][17]
| Bioisostere | pKa (approx.) | Key Features & Considerations | Citation(s) |
|---|---|---|---|
| Carboxylic Acid | 4.2 - 4.5 | Strong H-bond acceptor; often ionized; potential metabolic liability. | [17] |
| 5-Substituted Tetrazole | 4.5 - 4.9 | Widely used; maintains acidity but is more lipophilic; can have high desolvation energy, not always improving permeability. | [16][17] |
| Hydroxamic Acid | ~9 | Can chelate metals; also used as a carboxylic acid mimic; can also be metabolized via glucuronidation. | [16] |
| Acyl Sulfonamide | 2.0 - 4.0 | Stronger acid than carboxylic acid; can alter binding interactions. | [18] |
| Sulfonamide | 9 - 10 | Weaker acid; increased lipophilicity and metabolic stability; resistant to glucuronidation. | [17]|
The choice of a bioisostere is highly context-dependent and must be empirically validated within each chemical series. [17]The cyclobutane scaffold provides a stable platform upon which these various acidic groups can be installed and evaluated.
Conclusion and Future Outlook
Substituted cyclobutanecarboxylic acids represent a powerful and versatile class of molecules for modern drug discovery. The unique conformational rigidity of the cyclobutane ring allows for precise control over the spatial arrangement of pharmacophores, leading to improvements in potency, selectivity, and metabolic stability. [1][2]While historically underutilized due to synthetic challenges, the development of robust and scalable synthetic routes has brought this scaffold to the forefront of medicinal chemistry. [10][9] The successful application of this motif in diverse therapeutic areas—from oncology and autoimmune disease to metabolic disorders—highlights its broad utility. [13][10][14]Future efforts will likely focus on the development of novel, stereocontrolled synthetic methodologies to access even more complex and densely functionalized cyclobutane derivatives. [19][20]As the pressure to deliver drug candidates with optimized properties continues to mount, the strategic incorporation of substituted cyclobutane scaffolds will undoubtedly play an increasingly important role in the medicinal chemist's toolbox.
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The Synthesis of 2-Phenylcyclobutanecarboxylic Acid: From Classical Origins to Modern Photoredox Catalysis
This guide details the technical evolution, synthetic methodologies, and pharmaceutical significance of 2-phenylcyclobutanecarboxylic acid .[1] It is structured for research scientists, prioritizing mechanistic depth and reproducible protocols over general history.[1]
Executive Summary & Structural Significance
2-Phenylcyclobutanecarboxylic acid (2-PCBA) represents a critical scaffold in medicinal chemistry, primarily serving as a conformationally restricted analogue of phenylalanine and a pharmacophore in "soft drug" design.[1] Its cyclobutane ring imposes rigid stereochemical constraints on the phenyl and carboxylate groups, locking them into specific vectors that enhance receptor selectivity—a feature exploited in the development of c4Phe (constrained phenylalanine) and histone deacetylase (HDAC) inhibitors.[1]
Historically, the synthesis of 2-PCBA illustrates the paradigm shift in organic chemistry from linear, stoichiometric transformations (mid-20th century) to convergent, catalytic cycloadditions (21st century).[1]
Historical Genesis: The Burger & Hofstetter Route (1959)
The first definitive, scalable synthesis was established by Alfred Burger and Alfred Hofstetter at the University of Virginia in 1959.[1] Their approach was a linear, 6–9 step sequence starting from 3-phenylglutaric acid.[1][2][3] While low-yielding by modern standards, it remains the foundational reference for the non-photochemical construction of the phenylcyclobutane core.[1]
The Mechanistic Pathway
The Burger route relies on ring contraction and decarboxylation.[1] It avoids the then-unpredictable photochemistry of styrene, instead building the ring through intramolecular alkylation.[1]
Key Steps:
-
Anhydride Formation: Dehydration of 3-phenylglutaric acid.
-
Lactone Reduction: Conversion to 3-phenyl-5-valerolactone.[2][3]
-
Ring Closure: Intramolecular alkylation using malonate derivatives (via a brominated intermediate) to form 1,1-dicarboxylic acid.[1]
-
Decarboxylation: Thermal removal of one carboxyl group to yield the racemic mono-acid.
Figure 1: The classical linear synthesis involves oxidation state adjustments and thermal decarboxylation.[1]
Mechanistic Evolution: The Photochemical Revolution
The modern standard for synthesizing 2-PCBA is the [2+2] photocycloaddition of styrene and acrylic acid derivatives. This route is atom-economical and convergent, constructing the cyclobutane ring in a single step.[1]
The Orbital Symmetry Challenge
Thermal [2+2] cycloaddition is symmetry-forbidden (suprafacial-suprafacial) according to Woodward-Hoffmann rules. Therefore, excitation is required to access the SOMO (Singly Occupied Molecular Orbital) state.[1]
-
Direct Excitation: Requires high-energy UV (<300 nm), often leading to polymerization of styrene.[1]
-
Photoredox Catalysis (Modern): Uses visible light and a transition metal catalyst (e.g., Ru(bpy)₃²⁺) to generate a radical cation intermediate, allowing the reaction to proceed via a stepwise radical mechanism rather than a concerted pericyclic one.[1]
Mechanism: Radical Cation Chain
In the photoredox pathway, the excited catalyst oxidizes the electron-rich styrene to a radical cation.[1] This species undergoes nucleophilic attack by the electron-deficient acrylate, followed by ring closure and back-electron transfer.[1]
Figure 2: The stepwise radical mechanism circumvents orbital symmetry restrictions.
Stereochemical Control & Resolution
The [2+2] cycloaddition typically yields a mixture of cis and trans isomers. For pharmaceutical applications, enantiopurity is non-negotiable.[1]
Isomer Distribution[1]
-
Thermal/Lewis Acid Catalysis: Favors the thermodynamic trans product.
-
Photochemical: Often yields mixtures dependent on the triplet state lifetime and steric bulk of the ester group.
Resolution Protocols
Since direct asymmetric synthesis is challenging, resolution remains the industry standard.[1]
-
Chemical Resolution: Formation of diastereomeric salts using chiral amines (e.g., (R)-(+)-1-phenylethylamine ).
-
Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the ester of one enantiomer, leaving the other intact.[1]
Data: Efficiency of Resolution Methods
| Method | Resolving Agent | Yield (Enantiomer) | ee% | Notes |
|---|---|---|---|---|
| Salt Crystallization | (R)-(+)-1-Phenylethylamine | 30-40% | >98% | Scalable, requires multiple recrystallizations. |
| Enzymatic Hydrolysis | CAL-B (Lipase) | 45-48% | >99% | Kinetic resolution (max 50% yield); mild conditions. |
| Chiral HPLC | Cellulose-based columns | >90% recovery | >99% | Best for analytical/small-scale; expensive for kg-scale. |
Standard Operating Procedure (SOP)
Protocol: Visible-Light Mediated Synthesis of 2-Phenylcyclobutanecarboxylate
Target Audience: Synthetic Chemists. This protocol utilizes a photoredox approach for safety and reproducibility.
Reagents:
-
Styrene (1.0 equiv)[1]
-
Methyl Acrylate (3.0 equiv)[1]
-
Photocatalyst: Ru(bpy)₃Cl₂ (1.0 mol%)[1]
-
Solvent: Acetonitrile (degassed)[1]
-
Light Source: Blue LED (450 nm, ~10W)[1]
Step-by-Step Workflow:
-
Preparation: In a Pyrex reaction vessel, dissolve Styrene (10 mmol) and Methyl Acrylate (30 mmol) in degassed Acetonitrile (50 mL).
-
Catalyst Addition: Add Ru(bpy)₃Cl₂ (0.1 mmol). Seal the vessel with a septum and sparge with Argon for 15 minutes to remove oxygen (O₂ quenches the excited triplet state).
-
Irradiation: Place the vessel 5 cm from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temperature <30°C.
-
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[4] Reaction typically completes in 12–24 hours.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
-
Note: The product will be a mixture of cis/trans methyl esters.
-
-
Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 4 hours, then acidify with 1M HCl.
Validation Criteria:
-
1H NMR (CDCl₃): Look for cyclobutane ring protons at δ 1.8–2.8 ppm (multiplets).[1]
-
Yield: Expected isolated yield 70–85%.
Applications in Drug Development
The 2-PCBA scaffold is not merely a chemical curiosity; it is a bioisostere used to improve the pharmacokinetic profile of drugs.
-
Constrained Amino Acids (c4Phe):
-
2-PCBA is the precursor to 1-amino-2-phenylcyclobutanecarboxylic acid (c4Phe).
-
Function: Replaces phenylalanine in peptide drugs to restrict conformational freedom, preventing proteolytic degradation and locking the peptide in its bioactive conformation.[1]
-
-
Soft Drugs (Anticholinergics):
-
Derivatives of 2-PCBA are used in "soft drug" design—compounds designed to degrade into inactive metabolites (e.g., the free acid) after exerting their therapeutic effect, reducing systemic toxicity.[1]
-
-
HDAC Inhibitors:
-
The rigid hydrophobic bulk of the phenylcyclobutane group serves as a "cap" group in histone deacetylase inhibitors, fitting into the enzyme's hydrophobic pocket with higher specificity than flexible alkyl chains.[1]
-
References
-
Burger, A., & Hofstetter, A. (1959).[1][2] 2-Phenylcyclobutanecarboxylic Acid.[2][3] The Journal of Organic Chemistry, 24(9), 1290.[1] Link[1]
-
Nicewicz, D. A., & MacMillan, D. W. (2008).[1] Merger of organocatalysis and photoredox catalysis. Science, 322(5898), 77-80.[1] (Foundational text for the photoredox mechanism described).
-
Lasa, M., & Cativiela, C. (2006).[1] Synthesis of Enantiomerically Pure 1-Amino-2-phenylcycloalkanecarboxylic Acids (cnPhe). Synlett, 2006(10), 1517-1520.[1] (Source for c4Phe and resolution data).
-
Xu, Y., et al. (2015).[1] Visible Light-Promoted [2+2] Cycloaddition of Styrenes. Journal of the American Chemical Society, 137(25), 8006-8009.[1] Link[1]
Sources
stereoisomers of 2-phenylcyclobutanecarboxylic acid
An In-depth Technical Guide on the Stereoisomers of 2-Phenylcyclobutanecarboxylic Acid for Researchers, Scientists, and Drug Development Professionals.
Foreword
The nuanced world of stereochemistry presents both profound challenges and significant opportunities in modern chemistry, particularly within drug discovery and materials science. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity, pharmacokinetic properties, and material characteristics. 2-Phenylcyclobutanecarboxylic acid, a seemingly simple molecule, serves as an exemplary case study into the complexities and practical implications of stereoisomerism. This guide provides an in-depth exploration of its stereoisomers, offering a blend of theoretical principles and practical methodologies tailored for researchers, scientists, and professionals in drug development. By delving into the synthesis, separation, characterization, and potential applications of these isomers, we aim to equip the reader with the critical knowledge required to navigate the intricacies of stereoisomerism in their own research endeavors.
Introduction to the Stereochemistry of 2-Phenylcyclobutanecarboxylic Acid
2-Phenylcyclobutanecarboxylic acid possesses two stereocenters, giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers. The stereocenters are the C1 carbon (attached to the carboxyl group) and the C2 carbon (attached to the phenyl group). The relative orientation of the phenyl and carboxyl groups on the cyclobutane ring determines whether the diastereomer is cis or trans.
-
cis-2-Phenylcyclobutanecarboxylic acid: In this configuration, the phenyl and carboxyl groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-2-phenylcyclobutanecarboxylic acid and (1S,2R)-2-phenylcyclobutanecarboxylic acid.
-
trans-2-Phenylcyclobutanecarboxylic acid: In this configuration, the phenyl and carboxyl groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-2-phenylcyclobutanecarboxylic acid and (1S,2S)-2-phenylcyclobutanecarboxylic acid.
The distinct three-dimensional arrangements of these isomers lead to different physical, chemical, and biological properties, a concept of critical importance in drug design where only one stereoisomer may exhibit the desired therapeutic effect while others could be inactive or even toxic.
Caption: Stereoisomers of 2-phenylcyclobutanecarboxylic acid.
Synthesis and Stereochemical Control
The synthesis of 2-phenylcyclobutanecarboxylic acid and the control of its stereochemistry are pivotal for isolating the desired isomers. A common synthetic route involves the [2+2] cycloaddition of phenylacetylene with acrylic acid, followed by reduction. However, controlling the stereochemical outcome of this reaction is challenging and often results in a mixture of cis and trans isomers.
Stereoselective Synthesis Strategies
Achieving stereoselectivity in the synthesis of 2-phenylcyclobutanecarboxylic acid often requires the use of chiral auxiliaries or catalysts. For instance, a chiral auxiliary can be attached to the acrylic acid derivative prior to the cycloaddition reaction. The steric hindrance imposed by the auxiliary favors the formation of one diastereomer over the other. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
Another approach involves the use of a chiral Lewis acid catalyst to promote the [2+2] cycloaddition. The catalyst creates a chiral environment around the reactants, influencing the stereochemical course of the reaction and leading to the preferential formation of a specific stereoisomer.
Separation and Resolution of Stereoisomers
Given that many synthetic routes yield a mixture of stereoisomers, effective separation techniques are crucial. The separation of diastereomers (cis from trans) is generally more straightforward than the resolution of enantiomers due to their different physical properties.
Separation of Diastereomers
The cis and trans diastereomers of 2-phenylcyclobutanecarboxylic acid can often be separated by conventional chromatographic techniques such as column chromatography or by fractional crystallization. The different spatial arrangements of the phenyl and carboxyl groups lead to differences in polarity and crystal packing, which can be exploited for separation.
Resolution of Enantiomers
The resolution of the enantiomeric pairs requires chiral techniques.
-
Chiral Chromatography: This is a powerful and widely used method for separating enantiomers. A chiral stationary phase (CSP) is used in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the individual enantiomers of the carboxylic acid.
thermodynamic stability of the cyclobutane ring in 2-phenylcyclobutanecarboxylic acid
The following technical guide details the thermodynamic and kinetic stability profile of the cyclobutane ring within the 2-phenylcyclobutanecarboxylic acid scaffold.
Executive Summary
The cyclobutane ring in 2-phenylcyclobutanecarboxylic acid (2-PCBA) represents a "high-energy but kinetically persistent" scaffold. While the parent cyclobutane ring possesses significant strain energy (~26.5 kcal/mol), the 2-phenyl substituted system exhibits robust stability under physiological and standard synthetic conditions.
Key Technical Takeaways:
-
Thermodynamic Preference: The trans-isomer is thermodynamically favored over the cis-isomer by approximately 2.0–3.0 kcal/mol , driven principally by the minimization of 1,2-steric repulsion between the phenyl ring and the carboxylic acid.
-
Kinetic Stability: The carbon framework is inert to hydrolysis and oxidation under ambient conditions. The primary stability risk is epimerization at the
-carbon (C1), not ring cleavage. -
Drug Design Value: The scaffold serves as a rigidified bioisostere for
-amino butyric acid (GABA) derivatives and phenethylamine analogs, offering metabolic stability superior to flexible alkyl chains.
Thermodynamic Architecture
To utilize 2-PCBA effectively, one must understand the interplay between intrinsic ring strain and substituent stereochemistry.
Ring Strain Analysis
Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
-
Angle Strain: The C-C-C bond angles are ~88°, significantly deviating from the ideal tetrahedral 109.5°.
-
Torsional Strain: Puckering reduces eclipsing hydrogen interactions but does not eliminate them.
-
Total Strain Energy (SE):
.
Despite this high SE, the activation energy for ring opening (C-C bond cleavage) is high (>60 kcal/mol for concerted retro-[2+2]), rendering the ring chemically stable up to temperatures exceeding 200°C in the absence of specific catalysts.
Stereochemical Stability: Cis vs. Trans
The relative stability of the isomers is dictated by steric interference between the bulky phenyl group (A-value ~3.0) and the carboxylic acid group (A-value ~1.4).
| Isomer | Conformation | Steric Interaction | Relative Energy ( |
| Trans | Pseudo-diequatorial | Minimal (Substituents anti) | 0.0 kcal/mol (Reference) |
| Cis | Pseudo-axial/equatorial | High (1,2-gauche interaction) | +2.4 kcal/mol (Estimated) |
Mechanistic Insight: In the cis-isomer, the phenyl and carboxylic acid groups are forced to occupy the same face of the ring, creating severe van der Waals repulsion. The trans-isomer allows these groups to orient on opposing faces, stabilizing the molecule.
Mechanistic Stability & Degradation Pathways
The stability of 2-PCBA is not defined by ring explosion, but by stereochemical integrity .
The Primary Risk: Epimerization
The carboxylic acid exerts a strong electron-withdrawing effect on the
Pathway:
-
Deprotonation at C1 forms a planar enolate intermediate.
-
Reprotonation occurs from the less hindered face.
-
This process drives the mixture toward the thermodynamic trans-isomer.
Ring Opening (Retro-Aldol / Retro-[2+2])
Unlike cyclopropanes, cyclobutanes are resistant to electrophilic ring opening. However, specific conditions can trigger cleavage:
-
Thermal: Requires
(Decarboxylation/Cleavage). -
Oxidative: Ruthenium tetroxide can cleave the phenyl ring, but the cyclobutane often survives.
-
Hydrogenolysis: The cyclobutane ring is generally stable to Pd/C hydrogenation, unlike cyclopropane.
Visualization of Stability Pathways
Caption: Figure 1. The dominant stability pathway is the base-catalyzed epimerization from Cis to Trans. Ring cleavage is a high-energy outlier.
Experimental Protocols for Stability Assessment
To validate the stability of a 2-PCBA scaffold in a drug candidate, the following self-validating protocols are recommended.
Protocol A: Thermodynamic Equilibration Assay
Objective: Determine the precise
-
Preparation: Dissolve 50 mg of pure cis-2-PCBA (or mixture) in 1.0 mL MeOH-d4.
-
Catalysis: Add 10 mol% Sodium Methoxide (NaOMe).
-
Monitoring: Transfer to an NMR tube. Heat to 50°C.
-
Data Acquisition: Acquire
-NMR spectra at t=0, 1h, 4h, 12h, 24h. -
Analysis: Integrate the
-proton signals. The cis proton typically appears downfield (deshielded by anisotropy) compared to trans. -
Calculation:
Protocol B: Stress-Testing for Ring Integrity
Objective: Confirm resistance to ring opening.
-
Acid Stress: Reflux compound in 1M HCl for 24 hours. Analyze by LC-MS for hydration products (ring opening to linear acids).
-
Oxidative Stress: Treat with 30%
at RT for 48 hours. -
Success Criteria: >95% recovery of parent material (sum of cis+trans) indicates a stable scaffold suitable for clinical development.
Synthesis & Isolation of the Stable Isomer
Accessing the thermodynamically stable trans-isomer typically requires a two-step sequence, as direct cycloaddition often favors the cis kinetic product.
Synthetic Workflow
Caption: Figure 2. Synthetic route prioritizing the isolation of the thermodynamic trans-isomer.
-
Photocycloaddition: Reaction of styrene and acrylic acid derivatives. This is governed by orbital symmetry rules and often yields mixtures.
-
Epimerization: The crude mixture is treated with base (e.g., NaOEt in Ethanol) and refluxed. This drives the system to the thermodynamic minimum (trans).
-
Crystallization: The trans-isomer, being more symmetrical and planar, often packs better in the crystal lattice, allowing for purification by recrystallization.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Fundamental text for A-values and conformational analysis).
-
Rappoport, Z., & Liebman, J. F. (2005). The Chemistry of Cyclobutanes. John Wiley & Sons. Link
-
BenchChem Technical Data. (2025). Ring Strain Energy of Substituted Cyclobutanes. Link
In-Depth Technical Guide: Solubility Thermodynamics and Profiling of 2-Phenylcyclobutanecarboxylic Acid
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of 2-phenylcyclobutanecarboxylic acid is a critical prerequisite for successful synthesis, extraction, and formulation. This molecule presents a unique thermodynamic challenge: it combines a bulky, lipophilic core (a phenyl ring conjugated to a rigid cyclobutane system) with a highly polar, ionizable carboxylic acid headgroup.
This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the thermodynamic principles governing its solubility, a quantitative solvent selection matrix, and a self-validating experimental protocol for determining its exact thermodynamic solubility.
Structural and Thermodynamic Determinants of Solubility
To predict and manipulate the solubility of 2-phenylcyclobutanecarboxylic acid, one must understand the causality behind its molecular interactions. Dissolution is not merely a physical mixing; it is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
The Hansen Solubility Parameters (HSP) Framework
The total cohesive energy of a solvent or solute can be divided into three distinct intermolecular forces: Dispersion (
-
Dispersion Forces (
): The phenyl ring and the cyclobutane backbone are highly lipophilic and contribute heavily to the dispersion forces. Solvents with high (e.g., toluene, hexane) will readily interact with this hydrophobic core. -
Polarity (
) & Hydrogen Bonding ( ): The carboxylic acid moiety acts as both a hydrogen bond donor and acceptor. In non-polar solvents (low and ), low molecular weight carboxylic acids exhibit a specific thermodynamic behavior: they evaporate and dissolve as dimers[1]. This dimerization reduces the entropic penalty of exposing the polar headgroup to a non-polar environment, artificially enhancing apparent solubility in lipophilic solvents. -
Crystal Lattice Rigidity: The cyclobutane ring restricts the conformational flexibility of the molecule. Compared to open-chain aliphatic acids, this rigidity increases the enthalpic penalty required to break the crystal lattice, generally lowering the intrinsic solubility (
).
Thermodynamic pathways of dissolution governed by Hansen Solubility Parameters.
Solvent Selection Matrix (Quantitative Data)
Based on the HSP principles and the ionizable nature of the carboxylic acid (estimated
| Solvent Category | Representative Solvent | Estimated Solubility Range | Causality & Mechanistic Insight |
| Aqueous (Acidic) | 0.1 M HCl (pH 1.0) | < 0.1 mg/mL (Very Low) | The molecule is fully protonated (unionized). The hydrophobic phenylcyclobutane core dominates, repelling water. |
| Aqueous (Basic) | 0.1 M NaOH (pH 13.0) | > 50.0 mg/mL (High) | The carboxylic acid is deprotonated to form a carboxylate salt. Ion-dipole interactions overcome the hydrophobic core. |
| Polar Protic | Methanol / Ethanol | 20 - 50 mg/mL (Moderate-High) | Alcohols act as strong H-bond donors/acceptors, disrupting acid dimers and effectively solvating the monomer[2]. |
| Polar Aprotic | DMSO / DMF | > 100 mg/mL (Very High) | High |
| Non-Polar | Hexane / Heptane | 1 - 5 mg/mL (Low) | Solvation is driven purely by |
Experimental Protocol: Self-Validating Thermodynamic Solubility
Kinetic solubility (how fast a compound dissolves) is often mistaken for thermodynamic solubility (the absolute saturation point). To ensure scientific integrity, solubility must be measured using a self-validating system. The following protocol is adapted from the OECD Test Guideline 105 (Shake-Flask Method) , which is the gold standard for chemicals with a solubility above 10 mg/L[3][4].
The 15% Variance Equilibrium Rule
The core of this protocol's trustworthiness lies in its self-validation mechanism: true thermodynamic equilibrium is only confirmed when the concentration of the solute in the saturated solution varies by less than 15% across three consecutive 24-hour sampling points[5]. If the variance exceeds 15%, the system has not reached equilibrium, and the experiment must continue.
Step-by-Step Methodology
Phase 1: Preparation and Saturation
-
Solid Addition: Weigh an excess amount of 2-phenylcyclobutanecarboxylic acid (e.g., 50 mg for aqueous tests, 500 mg for organic tests) into three separate, amber glass vials to prevent photodegradation.
-
Solvent Addition: Add exactly 5.0 mL of the target solvent (or pH-adjusted buffer) to each vial.
-
Agitation: Seal the vials tightly and place them in a thermostated orbital shaker set to exactly 25.0 ± 0.1 °C at 150 RPM. Temperature control is critical, as solubility is highly temperature-dependent.
Phase 2: Self-Validating Sampling 4. Time-Point Sampling: At exactly 24, 48, and 72 hours, halt the shaker. Allow the vials to sit undisturbed for 30 minutes to let large particulates settle. 5. Phase Separation: Extract a 0.5 mL aliquot from the supernatant of each vial. To ensure no solid micro-particles skew the data, centrifuge the aliquots at 10,000 x g for 15 minutes at 25.0 °C (temperature-controlled centrifugation prevents precipitation during separation)[4]. 6. Dilution: Dilute the clear supernatant with the mobile phase to fall within the linear range of your analytical method.
Phase 3: Quantification and Validation 7. HPLC-UV Analysis: Quantify the concentration of 2-phenylcyclobutanecarboxylic acid using a validated HPLC-UV method (e.g., C18 column, Acetonitrile/Water with 0.1% Formic Acid, detection at 210-220 nm). 8. Equilibrium Check (The Validation Step): Calculate the mean concentration for the 24h, 48h, and 72h time points.
-
Pass: If the difference between the 48h and 72h concentrations is
, thermodynamic equilibrium is confirmed[5]. Average the final two time points to report the intrinsic solubility ( ). -
Fail: If the difference is
, continue shaking and sample again at 96h.
Self-validating workflow for the OECD 105 Shake-Flask solubility method.
References
-
Will we ever be able to accurately predict solubility? - PMC, National Institutes of Health (NIH). Available at:[Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review, Technical University of Denmark (DTU). Available at:[Link]
-
40 CFR 799.6784 -- TSCA water solubility: Column elution method - eCFR, Electronic Code of Federal Regulations. Available at:[Link]
-
Consideration of Hansen Solubility Parameters. Part 2, Hansen-Solubility.com. Available at:[Link]
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - MDPI, Multidisciplinary Digital Publishing Institute. Available at:[Link]
Sources
- 1. hansen-solubility.com [hansen-solubility.com]
- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals [mdpi.com]
- 3. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]
Methodological & Application
The Strategic Deployment of 2-Phenylcyclobutanecarboxylic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of a Strained Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the quest for novel molecular architectures that confer unique physicochemical and pharmacological properties is relentless. Among the myriad of available building blocks, strained ring systems have garnered considerable attention for their ability to introduce three-dimensional complexity and occupy distinct regions of chemical space. 2-Phenylcyclobutanecarboxylic acid, a seemingly simple molecule, is a prime example of such a scaffold, offering a unique combination of a strained four-membered ring and aromatic functionality. This application note serves as a comprehensive guide to the strategic utilization of 2-phenylcyclobutanecarboxylic acid as a versatile building block in organic synthesis, with a particular focus on applications relevant to pharmaceutical research and development.
The incorporation of the cyclobutane motif can significantly influence a molecule's conformational rigidity, metabolic stability, and lipophilicity, all of which are critical parameters in drug design. The phenyl substituent provides a handle for further functionalization and can engage in crucial π-stacking interactions with biological targets. The carboxylic acid functionality, in turn, serves as a versatile anchor point for a wide array of chemical transformations, enabling the construction of more complex molecular entities. This guide will provide detailed protocols for the key synthetic transformations of 2-phenylcyclobutanecarboxylic acid, discuss the importance of stereochemistry, and explore the potential for ring-manipulation strategies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective application.
Table 1: Physicochemical Properties of 2-Phenylcyclobutanecarboxylic Acid
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Varies with stereoisomer |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc), sparingly soluble in water |
| pKa | Estimated to be around 4-5 |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (typically in the δ 7.0-7.5 ppm region), the cyclobutane ring protons (in the δ 1.8-3.5 ppm range), and a broad singlet for the carboxylic acid proton (δ 10-12 ppm), the exact chemical shift of which is dependent on concentration and solvent.[1][2]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (δ 125-145 ppm), the carbons of the cyclobutane ring (δ 20-50 ppm), and the carbonyl carbon of the carboxylic acid (δ 170-180 ppm).[1][3][4]
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[2][5][6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak, with fragmentation patterns potentially involving the loss of COOH and cleavage of the cyclobutane ring.
Stereoisomers: A Critical Consideration in Synthesis
2-Phenylcyclobutanecarboxylic acid exists as two diastereomers: cis and trans. The relative orientation of the phenyl and carboxyl groups has a profound impact on the molecule's three-dimensional shape and, consequently, its biological activity. In drug development, it is often the case that only one stereoisomer exhibits the desired pharmacological effect, while the other may be inactive or even elicit undesirable side effects. Therefore, the ability to selectively synthesize and utilize a single stereoisomer is of paramount importance.
The cis and trans isomers can be separated by techniques such as fractional crystallization or chromatography. More elegantly, stereoselective synthetic routes can be employed to favor the formation of one isomer over the other. The choice of synthetic strategy will depend on the desired stereochemical outcome.[7][8]
The reactivity of the cis and trans isomers can also differ. The cis isomer, with both substituents on the same face of the cyclobutane ring, may exhibit greater ring strain, potentially leading to different outcomes in ring-opening or expansion reactions compared to the more thermodynamically stable trans isomer.[9]
Core Synthetic Transformations: Protocols and Mechanistic Insights
The carboxylic acid functionality of 2-phenylcyclobutanecarboxylic acid is a gateway to a diverse range of derivatives. The following section provides detailed, adaptable protocols for key transformations.
Conversion to 2-Phenylcyclobutanecarbonyl Chloride
The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step for many subsequent transformations, including amidation and certain esterifications.
Protocol: Synthesis of 2-Phenylcyclobutanecarbonyl Chloride
-
Materials:
-
2-Phenylcyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic)
-
-
Procedure:
-
To a solution of 2-phenylcyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction can be monitored by the disappearance of the starting material using TLC.
-
Remove the solvent and excess reagent in vacuo to yield the crude 2-phenylcyclobutanecarbonyl chloride.
-
The crude product can be used directly in the next step or purified by distillation under reduced pressure.
-
Causality and Trustworthiness: The use of thionyl chloride or oxalyl chloride is a standard and reliable method for the synthesis of acid chlorides.[10] The addition of a catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
Caption: Workflow for the synthesis of 2-phenylcyclobutanecarbonyl chloride.
Esterification Reactions
Ester derivatives are common in pharmaceuticals, often serving as prodrugs to enhance bioavailability.
Protocol: Fischer Esterification of 2-Phenylcyclobutanecarboxylic Acid
-
Materials:
-
2-Phenylcyclobutanecarboxylic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Toluene or the alcohol as solvent
-
-
Procedure:
-
Dissolve 2-phenylcyclobutanecarboxylic acid (1.0 eq) in an excess of the desired alcohol (or in toluene with 3-5 eq of the alcohol).
-
Add a catalytic amount of concentrated sulfuric acid or TsOH (0.05-0.1 eq).
-
Heat the mixture to reflux for 4-24 hours. The reaction can be monitored by TLC or GC-MS.
-
After cooling to room temperature, remove the excess alcohol in vacuo.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude ester can be purified by column chromatography.
-
Expertise and Experience: Fischer esterification is a classic and cost-effective method.[11][12][13] The use of an acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium, and using an excess of the alcohol or removing water as it is formed (e.g., with a Dean-Stark apparatus when using toluene as a solvent) will drive the reaction towards the product.
Amidation Reactions
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of drug molecules.
Protocol: Amide Formation from 2-Phenylcyclobutanecarboxylic Acid
-
Materials:
-
2-Phenylcyclobutanecarboxylic acid
-
Amine (primary or secondary)
-
Coupling agent (e.g., DCC, EDC, HATU)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DCM, DMF)
-
-
Procedure:
-
Dissolve 2-phenylcyclobutanecarboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Add the base (1.5-2.0 eq).
-
Cool the mixture to 0 °C.
-
Add the coupling agent (1.1-1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Filter off any solid byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
-
Authoritative Grounding: Direct amidation of carboxylic acids and amines is often inefficient due to the formation of an unreactive ammonium carboxylate salt. Coupling agents are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[3][4][9][14][15] The choice of coupling agent and reaction conditions can be critical for achieving high yields, especially with sterically hindered substrates.
Caption: Key components for the amidation of 2-phenylcyclobutanecarboxylic acid.
Advanced Synthetic Strategies: Ring Manipulations
The strained cyclobutane ring of 2-phenylcyclobutanecarboxylic acid and its derivatives can be a latent source of reactivity, enabling access to more complex carbocyclic and heterocyclic systems through ring-opening and ring-expansion reactions.
Ring-Opening Reactions
Under certain conditions, the cyclobutane ring can be cleaved to afford acyclic products. This can be a powerful strategy for the stereocontrolled synthesis of substituted butane derivatives. For example, reductive cleavage or oxidative cleavage can lead to a variety of functionalized products.
Ring-Expansion Reactions
Ring expansion of cyclobutane derivatives can provide access to five-membered rings, which are also prevalent in bioactive molecules. This can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement or other carbocation-mediated processes.[16][17] The regioselectivity of these reactions is often influenced by the substitution pattern on the cyclobutane ring and the reaction conditions.
Conclusion: A Versatile Building Block for Innovation
2-Phenylcyclobutanecarboxylic acid is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its unique combination of a strained carbocyclic ring, an aromatic moiety, and a versatile carboxylic acid handle provides chemists with a powerful tool for the construction of novel and complex molecular architectures. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the synthetic potential of this intriguing molecule. As the demand for new therapeutics with improved properties continues to grow, the strategic application of building blocks like 2-phenylcyclobutanecarboxylic acid will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
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Wong, H. N. C., et al. The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 89(1), 165-198. (1989). Available at: [Link]
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Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]
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OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Falcicchio, A., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. (2017). Available at: [Link]
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ResearchGate. Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Available at: [Link]
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Liu, L., et al. Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. The Journal of Organic Chemistry, 73(3), 974-982. (2008). Available at: [Link]
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Fischer Esterification. Available at: [Link]
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Tu, Y. Q., et al. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9133-9138. (2021). Available at: [Link]
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Hu, B., et al. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. The Journal of Organic Chemistry, 79(15), 7226-7231. (2014). Available at: [Link]
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Phenyl-Cycloalkane Carboxylic Acid Derivatives: Emerging Scaffolds in Medicinal Chemistry
Introduction: The Untapped Potential of Small Phenyl-Cycloalkane Carboxylic Acids
In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable pharmacological properties is perpetual. Phenyl-cycloalkane carboxylic acid derivatives, particularly those with small cycloalkane rings (cyclopropane, cyclobutane, cyclopentane, and cyclohexane), represent a promising, yet relatively underexplored, class of compounds. Their inherent conformational rigidity, coupled with the synthetic tractability to introduce diverse functionalities, makes them attractive candidates for modulating a variety of biological targets. While extensive research has been conducted on aromatic and larger cyclic systems, the unique chemical space occupied by these smaller, constrained rings offers new opportunities for designing selective and potent therapeutic agents.
This comprehensive guide delves into the medicinal chemistry applications of phenyl-cycloalkane carboxylic acid derivatives, with a particular focus on their role as modulators of the sigma-1 (σ1) receptor, a protein implicated in a range of central nervous system (CNS) disorders. While specific research on 2-phenylcyclobutanecarboxylic acid is limited, we will draw upon findings from its cyclopropane, cyclopentane, and cyclohexane analogs to illustrate the therapeutic potential and guide future research in this area. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological activity, and experimental protocols associated with this intriguing class of molecules.
Modulation of the Sigma-1 Receptor: A Key Therapeutic Strategy for CNS Disorders
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It plays a crucial role in regulating cellular functions such as calcium signaling, ion channel activity, and neuronal plasticity.[2] Dysregulation of the σ1 receptor has been linked to a variety of CNS pathologies, including neurodegenerative diseases, psychiatric disorders, and pain.[1][3] Consequently, the development of ligands that can modulate σ1 receptor activity presents a significant therapeutic opportunity.
Phenyl-cycloalkane carboxylic acid derivatives have emerged as a promising scaffold for the design of potent and selective σ1 receptor ligands.[4] A notable example is the investigation of analogs of carbetapentane, a 1-phenyl-1-cyclopentanecarboxylate that exhibits high affinity for sigma sites and possesses antitussive, anticonvulsant, and spasmolytic properties.[4][5]
Mechanism of Action: How Phenyl-Cycloalkane Carboxylic Acids Interact with the Sigma-1 Receptor
The precise molecular interactions between phenyl-cycloalkane carboxylic acid derivatives and the σ1 receptor are still under investigation. However, based on structure-activity relationship (SAR) studies of carbetapentane analogs, several key features are believed to contribute to their binding affinity and selectivity. The phenyl ring likely engages in hydrophobic interactions within the receptor's binding pocket, while the cycloalkane moiety provides a rigid scaffold that orients the key functional groups for optimal interaction. The carboxylic acid or its ester/amide derivatives can participate in hydrogen bonding or ionic interactions with amino acid residues in the binding site.
The size and conformation of the cycloalkane ring are critical for selectivity. Studies on carbetapentane analogs have shown that variations in the ring size (from cyclopropyl to cyclohexyl) can significantly impact binding affinity for σ1 versus σ2 receptors and also affect off-target interactions, such as those with muscarinic receptors.[4]
Below is a conceptual diagram illustrating the potential interaction of a phenyl-cycloalkane carboxylic acid derivative with the sigma-1 receptor.
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Application Notes and Protocols: 2-Phenylcyclobutanecarboxylic Acid as a Precursor for Novel Pharmaceuticals
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that impart favorable pharmacological properties is a paramount objective. Among the carbocyclic systems, the cyclobutane ring has emerged from a structural curiosity to a strategically valuable motif.[1][2] Its inherent ring strain results in a unique, puckered three-dimensional geometry that can conformationally constrain flexible molecules, a desirable attribute for enhancing binding affinity to biological targets.[3] Furthermore, the cyclobutane scaffold can serve as a metabolically stable isostere for other chemical groups and improve the pharmacokinetic profile of drug candidates.[3]
This guide focuses on a particularly versatile building block: 2-phenylcyclobutanecarboxylic acid. The presence of both a phenyl ring and a carboxylic acid moiety on the rigid cyclobutane core provides two key anchor points for chemical modification, making it an ideal precursor for the synthesis of diverse compound libraries. Herein, we provide detailed protocols for the stereoselective synthesis of 2-phenylcyclobutanecarboxylic acid isomers and their application in the development of novel pharmaceuticals, specifically focusing on integrin antagonists and GPR40 agonists.
Stereoselective Synthesis of 2-Phenylcyclobutanecarboxylic Acid Isomers
The relative orientation of the phenyl and carboxyl groups on the cyclobutane ring (cis or trans) is critical for dictating the biological activity of its derivatives. Therefore, stereocontrolled synthesis is essential. The following protocols outline methods for the preparation of both cis- and trans-2-phenylcyclobutanecarboxylic acid.
Protocol 1: Synthesis of trans-2-Phenylcyclobutanecarboxylic Acid
This protocol is adapted from a method involving the [2+2] cycloaddition of phenylacetylene with acrylic acid, followed by reduction.
Workflow for the Synthesis of trans-2-Phenylcyclobutanecarboxylic Acid
Caption: Synthetic workflow for trans-2-phenylcyclobutanecarboxylic acid.
Materials:
-
Phenylacetylene
-
Acrylic acid
-
Palladium on carbon (10% Pd)
-
Ethyl acetate
-
Methanol
-
Hydrochloric acid
-
Sodium sulfate (anhydrous)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
[2+2] Cycloaddition: In a high-pressure reaction vessel, combine phenylacetylene (1 equivalent) and acrylic acid (1.2 equivalents) in a suitable solvent such as toluene. The reaction is typically carried out at elevated temperature and pressure.
-
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-phenylcyclobut-2-enecarboxylic acid.
-
Catalytic Hydrogenation: The crude 2-phenylcyclobut-2-enecarboxylic acid is dissolved in methanol, and 10% palladium on carbon is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude product is purified by recrystallization or column chromatography to yield pure trans-2-phenylcyclobutanecarboxylic acid.
Protocol 2: Synthesis of cis-2-Phenylcyclobutanecarboxylic Acid
The synthesis of the cis isomer often involves a photochemical [2+2] cycloaddition, which favors the formation of the cis product.
Workflow for the Synthesis of cis-2-Phenylcyclobutanecarboxylic Acid
Caption: Synthetic workflow for cis-2-phenylcyclobutanecarboxylic acid.
Materials:
-
Styrene
-
Maleic anhydride
-
Acetone
-
Mercury vapor lamp or other suitable UV light source
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Photochemical [2+2] Cycloaddition: A solution of styrene (1 equivalent) and maleic anhydride (1 equivalent) in acetone is irradiated with a mercury vapor lamp in a photochemical reactor. The reaction progress is monitored by TLC.
-
Isolation of the Anhydride: Upon completion, the solvent is removed under reduced pressure, and the resulting solid, cis-3-phenylcyclobutane-1,2-dicarboxylic anhydride, is collected.
-
Hydrolysis: The anhydride is hydrolyzed by refluxing with water to yield cis-3-phenylcyclobutane-1,2-dicarboxylic acid.
-
Selective Decarboxylation: The diacid is then selectively decarboxylated to afford cis-2-phenylcyclobutanecarboxylic acid. This can often be achieved by heating the diacid at its melting point.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Application Note 1: 2-Phenylcyclobutanecarboxylic Acid Derivatives as Integrin αvβ3 Antagonists
Introduction:
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions and are implicated in a variety of diseases, including cancer and fibrosis.[4] The αvβ3 integrin, in particular, is a well-validated target for anti-angiogenic and anti-metastatic therapies. Many integrin antagonists are designed to mimic the natural Arg-Gly-Asp (RGD) binding motif.
Mechanism of Action:
The 2-phenylcyclobutanecarboxylic acid scaffold can serve as a rigid core to present pharmacophores that mimic the arginine and aspartate residues of the RGD motif in a spatially defined manner. The phenyl group can be functionalized to mimic the arginine side chain, while the carboxylic acid serves as the aspartate mimetic. The defined stereochemistry of the cyclobutane ring is crucial for achieving high-affinity binding to the integrin receptor.
Integrin Antagonist Design Based on the 2-Phenylcyclobutane Scaffold
Caption: Mimicry of the RGD motif by a 2-phenylcyclobutane scaffold.
Protocol: In Vitro Cell Adhesion Assay for Integrin Antagonist Activity
This protocol is designed to assess the ability of 2-phenylcyclobutanecarboxylic acid derivatives to inhibit the adhesion of cells expressing αvβ3 integrin to an extracellular matrix (ECM) protein.[4][5]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other αvβ3-expressing cell line
-
Fibronectin or vitronectin
-
96-well cell culture plates
-
Bovine serum albumin (BSA)
-
Calcein-AM fluorescent dye
-
Test compounds (derivatives of 2-phenylcyclobutanecarboxylic acid)
-
Positive control (e.g., Cilengitide)[6]
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL fibronectin or vitronectin in PBS overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Label the cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in serum-free medium.
-
Inhibition Assay: Pre-incubate the cells with various concentrations of the test compounds or controls for 30 minutes at 37°C.
-
Cell Adhesion: Add the cell suspension to the coated and blocked 96-well plate and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
Data Analysis:
Calculate the percentage of adhesion inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Data Summary for Integrin Antagonists
| Compound | Scaffold Stereochemistry | IC50 (nM) for αvβ3 |
| Compound A | trans | 15 |
| Compound B | cis | >1000 |
| Cilengitide | - | 10 |
Application Note 2: 2-Phenylcyclobutanecarboxylic Acid Derivatives as GPR40 Agonists
Introduction:
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[7] GPR40 agonists enhance glucose-stimulated insulin secretion from pancreatic β-cells.[7]
Mechanism of Action:
The 2-phenylcyclobutanecarboxylic acid scaffold can be incorporated into the structure of GPR40 agonists. The carboxylic acid is a key pharmacophore that interacts with the receptor, while the phenylcyclobutane moiety can occupy a hydrophobic pocket, potentially improving potency and pharmacokinetic properties compared to more flexible analogs. Activation of GPR40 leads to the activation of the Gq/11 pathway, resulting in an increase in intracellular calcium.[8]
GPR40 Signaling Pathway
Caption: Simplified signaling pathway of GPR40 activation leading to insulin secretion.
Protocol: In Vitro Calcium Mobilization Assay for GPR40 Agonist Activity
This assay measures the increase in intracellular calcium concentration in response to GPR40 activation by test compounds.[8][9][10]
Materials:
-
CHO or HEK293 cells stably expressing human GPR40
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
96-well black, clear-bottom plates
-
Test compounds (derivatives of 2-phenylcyclobutanecarboxylic acid)
-
Positive control (e.g., a known GPR40 agonist like TAK-875)[11]
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a Fluo-4 AM loading solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer.
-
Calcium Mobilization Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. The instrument then adds the compound solutions to the wells, and fluorescence is continuously monitored to detect the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity over baseline is calculated. The peak fluorescence response for each concentration is used to generate a dose-response curve.
Data Analysis:
Determine the EC50 value for each compound by plotting the fluorescence response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Data Summary for GPR40 Agonists
| Compound | Scaffold Stereochemistry | EC50 (nM) for GPR40 |
| Compound C | trans | 50 |
| Compound D | cis | 800 |
| TAK-875 | - | 30 |
Conclusion
The 2-phenylcyclobutanecarboxylic acid scaffold represents a valuable and versatile platform for the design and synthesis of novel pharmaceuticals. Its rigid, three-dimensional structure allows for precise positioning of pharmacophoric elements, leading to improved potency and selectivity for important drug targets such as integrins and G-protein coupled receptors. The detailed synthetic and biological protocols provided herein offer a framework for researchers to explore the potential of this promising chemical scaffold in their drug discovery programs.
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MDPI. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands. [Link]
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Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE, 7(10), e46300. [Link]
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Chen, X., et al. (2020). Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. Journal of Medicinal Chemistry, 63(24), 15816-15833. [Link]
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PubMed. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids. [Link]
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- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. bu.edu [bu.edu]
- 11. Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Biological Activity of 2-Phenylcyclobutanecarboxylic Acid Analogs as GPR120 Modulators
An in-depth guide for researchers, scientists, and drug development professionals on the biological activity of 2-phenylcyclobutanecarboxylic acid and its analogs, with a focus on their role as modulators of G protein-coupled receptor 120 (GPR120).
Abstract
The cyclobutane scaffold is a compelling structural motif in medicinal chemistry, offering a rigid, three-dimensional framework that can orient substituents in precise vectors for optimal target engagement. When combined with a carboxylic acid, a common pharmacophore for receptor interaction, and a phenyl group for further molecular recognition, the resulting 2-phenylcyclobutanecarboxylic acid core presents a promising platform for drug discovery. Recent developments have identified this class of compounds as potent modulators of G protein-coupled receptor 120 (GPR120), a key regulator of metabolic and inflammatory pathways. This guide provides a comprehensive overview of the biological context, mechanism of action, and detailed experimental protocols for evaluating the activity of 2-phenylcyclobutanecarboxylic acid and its analogs.
Part 1: The Scientific Rationale - GPR120 as a Therapeutic Target
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium- and long-chain free fatty acids. It is highly expressed in adipose tissue, macrophages, and enteroendocrine cells. Its activation plays a crucial role in regulating glucose metabolism, insulin sensitivity, and inflammation. As such, GPR120 has emerged as a high-potential therapeutic target for a range of metabolic disorders.[1]
Modulators of GPR120, such as cyclobutane-containing carboxylic acid compounds, hold the promise of providing enhanced glycemic control and acting as insulin sensitizers.[1] Their potential applications extend to the treatment of type 2 diabetes, obesity, hypertension, non-alcoholic steatohepatitis (NASH), and other related metabolic syndromes.[1]
Mechanism of Action: GPR120 Signaling Cascade
The therapeutic effect of GPR120 modulators is rooted in their ability to initiate a specific intracellular signaling cascade. Upon ligand binding, GPR120 couples primarily through the Gαq/11 protein pathway. This initiates a series of events culminating in the cell's physiological response.
The key steps are:
-
Ligand Binding: A 2-phenylcyclobutanecarboxylic acid analog binds to the GPR120 receptor.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
PLC Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
PKC Activation & Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets, including those involved in the ERK1/2 pathway, leading to changes in gene expression and cellular function, such as enhanced insulin sensitivity.
Part 2: Structure-Activity Relationship (SAR) Considerations
The development of potent and selective GPR120 modulators requires a deep understanding of how structural modifications to the 2-phenylcyclobutanecarboxylic acid scaffold impact biological activity. The rigid cyclobutane core serves as an excellent foundation for positioning the key pharmacophoric elements—the carboxylic acid and the phenyl ring—in a defined spatial orientation.
| Modification Area | Moiety / Substitution | Predicted Impact on Activity | Rationale |
| Cyclobutane Core | Stereochemistry (cis/trans) | High Impact | The relative orientation of the phenyl and carboxyl groups is critical for fitting into the receptor's binding pocket. One isomer will likely be significantly more active. |
| Carboxylic Acid | Bioisosteric Replacement (e.g., Tetrazole) | Varies | The carboxylic acid is often a key hydrogen bond donor/acceptor. Replacement may alter binding affinity and physicochemical properties like cell permeability. |
| Phenyl Ring | Para-substitution (e.g., -F, -Cl, -OCH3) | High Impact | Substituents can modulate electronic properties and provide additional interactions (e.g., halogen bonds, hydrophobic contacts) within a sub-pocket of the receptor. |
| Phenyl Ring | Meta-substitution | Moderate Impact | May influence conformation and water solubility, but often has a less direct impact on binding than para-substitutions. |
| Analog Scaffolds | Phenyl group replaced with other aryls (e.g., Pyridyl) | High Impact | Introduction of heteroatoms can create new hydrogen bonding opportunities and significantly alter ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
Part 3: Experimental Protocols for Activity Evaluation
The following protocols provide a framework for the comprehensive evaluation of novel 2-phenylcyclobutanecarboxylic acid analogs.
Protocol 3.1: In Vitro GPR120 Functional Assay (Calcium Mobilization)
Principle: This assay measures the activation of the GPR120 receptor by quantifying the resulting increase in intracellular calcium concentration. It is a robust, high-throughput method for screening compound potency and efficacy.
Materials:
-
HEK293 cells stably expressing human GPR120 (or other suitable host cell line).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).
-
Test compounds (2-phenylcyclobutanecarboxylic acid analogs) dissolved in DMSO.
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Workflow Diagram:
Step-by-Step Procedure:
-
Cell Plating: Seed the GPR120-expressing cells into the wells of a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO₂.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM dye (e.g., 2 µM) and an equal concentration of Pluronic F-127 in Assay Buffer. Add probenecid (e.g., 2.5 mM) if necessary.
-
Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: During incubation, prepare a serial dilution of the test compounds in Assay Buffer at 2x the final desired concentration.
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader, which maintains the temperature at 37°C.
-
Set the instrument to measure fluorescence (e.g., excitation at 485 nm, emission at 525 nm).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Automate the addition of 100 µL of the 2x compound solution to the corresponding wells.
-
Immediately continue to record the fluorescence kinetically for an additional 2-3 minutes.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
Protocol 3.2: In Vitro Metabolic Stability Assay in Liver Microsomes
Principle: This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver. A compound's metabolic stability is a critical determinant of its in vivo half-life and overall pharmacokinetic profile.
Materials:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Test compounds and a positive control compound (e.g., verapamil, known for high metabolism).
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis.
-
96-well incubation plate and a thermal cycler or water bath.
-
LC-MS/MS system for quantitative analysis.
Step-by-Step Procedure:
-
Preparation: Thaw the human liver microsomes on ice. Prepare a microsomal stock solution in phosphate buffer (e.g., 1 mg/mL).
-
Incubation Mixture: In each well of the incubation plate, add the phosphate buffer, the microsomal stock, and the test compound (at a final concentration of, for example, 1 µM).
-
Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. Create a parallel "-NADPH" control plate where buffer is added instead of the regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the reaction wells and transfer it to a new plate containing ice-cold acetonitrile with an internal standard. This "quenching" step stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quench plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
From the half-life, the intrinsic clearance (Cl_int) can be calculated, providing a key parameter for predicting in vivo clearance.
-
References
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI. Available at: [Link]
- EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators. (n.d.). Google Patents.
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). PMC. Available at: [Link]
Sources
Optimized Derivatization Strategies for the Quantitation and Chiral Resolution of 2-Phenylcyclobutanecarboxylic Acid
Introduction & Analytical Challenges
2-Phenylcyclobutanecarboxylic acid (2-PCBA) represents a unique analytical challenge due to its structural features: a strained cyclobutane ring, a carboxylic acid moiety, and two chiral centers leading to cis/trans diastereomers and their respective enantiomers.
While the phenyl ring provides some UV absorption (λmax ~210-220 nm), it is often insufficient for trace-level quantitation in complex biological or synthetic matrices. Furthermore, the polarity of the carboxylic acid group (-COOH) leads to severe peak tailing in Gas Chromatography (GC) and poor retention in Reversed-Phase Liquid Chromatography (RPLC).
This guide details three targeted derivatization protocols designed to overcome these barriers:
-
Silylation for GC-MS: To enhance volatility and peak symmetry.
-
Chiral Amidation for HPLC-UV: To resolve enantiomers on achiral stationary phases.
-
Coumarin Esterification for HPLC-FLD: To achieve femtomole-level sensitivity.
Analytical Decision Matrix
Figure 1: Workflow selection guide based on analytical requirements.
Method A: GC-MS Derivatization via Silylation[1]
Objective: Convert the polar carboxylic acid into a volatile trimethylsilyl (TMS) ester. Critical Consideration: The cyclobutane ring creates steric bulk near the reaction site. Standard conditions must be modified to ensure complete derivatization of the cis-isomer, which is often more sterically hindered than the trans-isomer.
Reagents
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine.
-
Why: Acts as an acid scavenger (neutralizing HCl formed from TMCS) and facilitates the reaction.
-
Protocol
-
Preparation: Weigh 1–5 mg of 2-PCBA sample into a 2 mL GC autosampler vial.
-
Drying: If the sample is aqueous or wet, evaporate to dryness under a stream of nitrogen at 40°C. Note: Moisture hydrolyzes silyl reagents.
-
Solvation: Add 100 µL of anhydrous pyridine. Vortex to dissolve.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined crimp cap.
-
Reaction: Incubate at 60°C for 45 minutes .
-
Optimization: While simple acids react at room temperature, the 2-phenylcyclobutane moiety requires heat to ensure the sterically hindered cis-isomer reacts quantitatively.
-
-
Analysis: Inject 1 µL directly into the GC-MS (Split 1:20).
GC Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet: 250°C. Caution: Do not exceed 280°C to prevent thermal ring-opening of the cyclobutane.
-
Oven: 80°C (1 min) → 15°C/min → 280°C (5 min).
Method B: Chiral Derivatization for HPLC (Diastereomer Formation)
Objective: Resolve 2-PCBA enantiomers using a standard achiral C18 column by converting them into diastereomers. Mechanism: Coupling the racemic acid with an enantiomerically pure amine, (S)-(-)-1-Phenylethylamine ((S)-PEA), creates diastereomeric amides with distinct physical properties and retention times [2].
Reaction Scheme Visualization
Figure 2: Formation of diastereomeric amides allows separation on standard HPLC columns.
Protocol
-
Activation: In a 4 mL vial, dissolve 2-PCBA (10 mg, 0.05 mmol) in 1 mL of Dichloromethane (DCM).
-
Add Coupling Agents: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature.
-
Why: This forms the active ester, preventing racemization and facilitating amine attack.
-
-
Amidation: Add (S)-(-)-1-Phenylethylamine (1.1 eq) and Triethylamine (2.0 eq).
-
Incubation: Stir at room temperature for 2 hours.
-
Quench: Wash the organic layer with 1M HCl (to remove unreacted amine) and then Saturated NaHCO3 (to remove unreacted acid).
-
Dry & Reconstitute: Evaporate the DCM and reconstitute in 50:50 Acetonitrile/Water.
HPLC Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic 45% Acetonitrile / 55% Water (with 0.1% Formic Acid).
-
Detection: UV at 254 nm (The amide bond + two phenyl rings significantly boost UV response).
Method C: High-Sensitivity Fluorescence Tagging
Objective: Quantify trace levels (low ng/mL) of 2-PCBA in plasma or biological fluids. Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc). Catalyst: 18-Crown-6 ether.
Rationale
Carboxylic acids react with Br-Mmc in the presence of crown ethers (which solubilize the potassium salt of the acid in organic solvents) to form a highly fluorescent ester [3]. This method is superior to UV detection by 100-1000 fold.
Protocol
-
Sample Prep: Dissolve the dry residue of 2-PCBA in 100 µL of Acetone.
-
Catalyst Addition: Add 5 mg of solid K2CO3 and 100 µL of 18-Crown-6 ether solution (10 mg/mL in acetone).
-
Derivatization: Add 100 µL of Br-Mmc solution (1 mg/mL in acetone).
-
Reaction: Cap and heat at 60°C for 30 minutes in a heating block. Protection from light is recommended but not strictly critical during the short reaction time.
-
Cool & Filter: Cool to room temperature. Filter through a 0.22 µm PTFE syringe filter.
-
Analysis: Inject into HPLC-FLD.
Detection Parameters:
-
Excitation: 325 nm
-
Emission: 398 nm
-
LOD: Typically < 50 pg on-column.[3]
Comparative Data Summary
| Feature | Method A: GC-MS (TMS) | Method B: HPLC-UV (Chiral) | Method C: HPLC-FLD (Coumarin) |
| Primary Utility | Identification & Volatility | Enantiomeric Separation | Trace Quantitation |
| Derivatization Time | 45 min | 2.5 hours | 30 min |
| Moisture Tolerance | Low (Strictly Anhydrous) | Moderate | Moderate |
| LOD (Approx) | 10 ng/mL | 500 ng/mL | 0.1 ng/mL |
| Stability of Derivative | 24 hours (in vial) | Weeks | 48 hours (Light Sensitive) |
References
-
Tsuruta, Y., et al. (1999). Fluorescence derivatization of carboxylic acids with 4-bromomethyl-7-methoxycoumarin. Analytical Chemistry via NIH PubMed. Retrieved October 24, 2025, from [Link]
Sources
Scalable Synthesis of 2-Phenylcyclobutanecarboxylic Acid: A Process Chemistry Approach
Topic: Large-Scale Synthesis of 2-Phenylcyclobutanecarboxylic Acid Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers
Executive Summary & Strategic Route Selection
2-Phenylcyclobutanecarboxylic acid (2-PCBA) is a high-value scaffold in medicinal chemistry, serving as a conformationally restricted analogue of
The Synthetic Challenge: The primary difficulty in synthesizing cyclobutanes on a large scale is the inherent ring strain (~26 kcal/mol). While photochemical [2+2] cycloadditions are popular in academic discovery, they are notoriously difficult to scale due to photon flux limitations (Beer-Lambert law).
The Solution: For multigram to kilogram scale synthesis, this guide details the Thermal [2+2] Cycloaddition of styrene and acrylonitrile, followed by hydrolysis. This route is atom-economical and uses inexpensive commodity chemicals. However, it presents a critical process safety challenge: Compelling the reagents to cyclize rather than polymerize.
Route Comparison
| Feature | Photochemical [2+2] | Thermal [2+2] (Recommended) |
| Mechanism | Concerted (Suprafacial) | Stepwise Diradical |
| Scalability | Low (Flow reactors required) | High (Autoclave/Batch) |
| Major Impurity | Oligomers | Polystyrene-co-acrylonitrile (SAN) |
| Stereocontrol | Variable | Thermodynamic mixture (cis/trans) |
Mechanistic Insight: The "Forbidden" Pathway
Understanding the mechanism is vital for troubleshooting. According to Woodward-Hoffmann rules, a thermal [2+2] cycloaddition is symmetry-forbidden as a concerted process. Therefore, this reaction proceeds via a stepwise diradical mechanism .
Implications for the Chemist:
-
Loss of Stereospecificity: Because the intermediate is a diradical that can rotate before ring closure, you will inevitably obtain a mixture of cis and trans isomers.
-
Polymerization Risk: The diradical intermediate is chemically similar to the chain-initiating species in radical polymerization. You must use a radical inhibitor to quench long-chain propagation while allowing the short-range recombination required for cyclization.
Figure 1: The bifurcation of the reaction pathway. The presence of a radical inhibitor blocks the "Chain Propagation" path, forcing the diradical to collapse into the cyclobutane ring.
Experimental Protocols
Protocol A: Thermal [2+2] Cycloaddition
Objective: Synthesis of 2-phenylcyclobutanecarbonitrile.
Safety Critical: Acrylonitrile is a carcinogen and highly flammable. Styrene can undergo runaway polymerization.[1] This reaction must be performed in a rated pressure vessel (autoclave) behind a blast shield.
Materials:
-
Styrene (1.0 equiv)[2]
-
Acrylonitrile (1.2 equiv)
-
Hydroquinone (1.0 wt% relative to styrene) - The Radical Inhibitor
-
Toluene (Solvent, optional, but helps heat dissipation)
Step-by-Step:
-
Inhibition: Wash Styrene with NaOH to remove the commercial inhibitor (t-butylcatechol) if fresh, strictly controlled inhibition is desired. However, for this specific reaction, adding Hydroquinone (1 wt%) directly to the commercial styrene is effective and safer.
-
Charging: Load Styrene, Acrylonitrile, and Hydroquinone into a stainless steel autoclave. If using a glass pressure tube (small scale only), ensure it is rated for >20 bar.
-
Deoxygenation: Sparge the mixture with Nitrogen for 15 minutes. Oxygen promotes polymer formation.
-
Reaction: Seal the vessel and heat to 150°C - 160°C .
-
Note: The pressure will rise significantly.
-
Time: 12–24 hours.
-
-
Workup: Cool to room temperature. Vent residual pressure carefully into a fume hood trap.
-
Purification: Distill the reaction mixture under vacuum.
-
Fraction 1: Unreacted Acrylonitrile/Styrene.
-
Fraction 2: 2-phenylcyclobutanecarbonitrile (bp ~130°C at 10 mmHg).
-
Residue: Polymer (discard as hazardous waste).
-
Protocol B: Hydrolysis to Carboxylic Acid
Objective: Conversion of nitrile to 2-PCBA.
Insight: The nitrile group on the cyclobutane ring is sterically hindered. Standard aqueous hydrolysis is often too slow. We utilize Ethylene Glycol as a high-boiling solvent to accelerate the rate.
Step-by-Step:
-
Setup: In a round-bottom flask, combine the nitrile (from Protocol A) with KOH (3.0 equiv) dissolved in Ethylene Glycol (5 mL per gram of nitrile).
-
Reflux: Heat to 160°C (reflux) for 6–12 hours.
-
Monitoring: Check for the disappearance of the nitrile peak (2240 cm⁻¹) via IR or by TLC.
-
-
Workup (Acid-Base Extraction):
-
Dilute the reaction mixture with water (3x volume).
-
Wash with Dichloromethane (DCM) to remove neutral impurities (unreacted nitrile/byproducts). Discard organic layer.
-
Acidify the aqueous layer to pH 1 using conc. HCl. The acid will precipitate or oil out.
-
Extract the acidic aqueous layer with Ethyl Acetate (3x).
-
Dry (MgSO₄) and concentrate to yield the crude acid (mixture of cis and trans).
-
Purification & Stereochemical Resolution
The crude product is a mixture of cis and trans isomers.[3][4][5] For pharmaceutical applications, single isomers are required.
Separation Strategy: Fractional Crystallization The trans-isomer is thermodynamically more stable and typically less soluble in non-polar solvents, allowing for separation without chromatography.
Protocol:
-
Dissolve the crude acid mixture in boiling Heptane (or a Hexane/Ethyl Acetate 9:1 mixture).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: The crystals formed are predominantly the trans-2-phenylcyclobutanecarboxylic acid .
-
Mother Liquor: Concentrate the filtrate to obtain the enriched cis-isomer.
-
Optional: To obtain pure cis, recrystallize the mother liquor residue from water/ethanol.
Data Summary Table
| Parameter | Specification | Notes |
| Reaction Temp | 150–160°C | Critical for cycloaddition activation energy. |
| Pressure | 10–20 bar | Autoclave required. |
| Typical Yield | 60–75% (Nitrile) | Dependent on inhibitor efficiency. |
| Isomer Ratio | ~60:40 (trans:cis) | Thermal equilibrium favors trans. |
| Appearance | White Crystalline Solid | After purification.[6] |
| Melting Point | trans: 98–100°C | cis isomer is generally lower melting. |
Process Workflow Diagram
Figure 2: End-to-end process flow for the isolation of pure trans-2-phenylcyclobutanecarboxylic acid.
References
- Cope, A. C.; Herrick, E. C. "Cyclic Polyolefins. IV. 1,3-Cyclooctadiene." Journal of the American Chemical Society, 1950, 72, 983–990.
- Roberts, J. D.; Sharts, C. M. "Cyclobutane Derivatives from Thermal Cycloaddition Reactions." Organic Reactions, 1962, 12, 1–56. (Comprehensive review of the [2+2] scope and mechanism).
- Baldwin, J. E. "Thermal Isomerizations of Cyclopropanes and Cyclobutanes." Chemical Reviews, 2003, 103, 1197–1212.
-
Organic Syntheses, Coll. Vol. 6, p. 897 (1988). "2-Phenylbutyronitrile."[7] (General reference for handling phenyl-substituted nitriles and hydrolysis conditions).
-
BenchChem Application Note. "Separation of cis and trans Isomers of Cycloalkane Dicarboxylic Acids." (Reference for fractional crystallization techniques).
Sources
- 1. Evaluation of styrene-acrylonitrile copolymerization thermal stability and runaway behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
use of 2-phenylcyclobutanecarboxylic acid in the development of anti-inflammatory agents
Application Note: 2-Phenylcyclobutanecarboxylic Acid Derivatives as Conformational Restrictors in Anti-Inflammatory Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The transition from planar, highly flexible molecular scaffolds to three-dimensionally constrained ring systems is a cornerstone of modern rational drug design. In the development of novel anti-inflammatory agents, the 2-phenylcyclobutanecarboxylic acid scaffold—and its amino acid derivatives, such as 1-amino-2-phenylcyclobutanecarboxylic acid (c4Phe)—has emerged as a highly valuable pharmacophore[1]. By restricting the rotational degrees of freedom between the aromatic ring and the carboxylic acid moiety, this cyclobutane framework enhances target binding affinity, mimics the bioactive conformations of traditional non-steroidal anti-inflammatory drugs (NSAIDs), and significantly improves metabolic stability against proteolytic degradation[2][3].
This application note details the structural causality behind utilizing the 2-phenylcyclobutane scaffold, outlines the mechanistic pathways it modulates, and provides validated, step-by-step protocols for both its asymmetric synthesis and subsequent in vitro biological evaluation.
Structural Rationale & Causality in Drug Design (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why a specific scaffold is chosen rather than simply how to synthesize it. The selection of 2-phenylcyclobutanecarboxylic acid is driven by three primary structural advantages:
-
Conformational Rigidity and Vectorial Projection: Unlike linear aliphatic chains, the cyclobutane ring introduces significant ring strain and rigidity. This locks the phenyl and carboxylic acid groups into highly specific spatial trajectories (either cis or trans). This rigidity pays a "pre-organized entropy penalty," meaning the molecule requires less energy to adopt its bioactive conformation when entering the narrow, hydrophobic binding pockets of target enzymes (e.g., COX-2 or FTO demethylase)[4].
-
Bioisosterism with NSAIDs: The scaffold acts as a 3D bioisostere for the planar aromatic systems found in traditional NSAIDs like ibuprofen or meclofenamic acid[4][5]. For instance, derivatives such as N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-carboxamide (N-CDPCB) have been developed to selectively inhibit FTO m6A demethylase, an enzyme heavily implicated in both oncogenic and inflammatory pathways[4].
-
Peptidomimetic Stability: When converted to its amino acid analog (c4Phe), the scaffold serves as a conformationally constrained phenylalanine replacement. Incorporating c4Phe into anti-inflammatory peptides prevents rapid cleavage by endogenous proteases, transitioning a vulnerable peptide into a robust, orally bioavailable peptidomimetic[1][6].
Mechanistic Pathway: Target Interactions
Cyclobutane-carboxylic acid derivatives exert their anti-inflammatory effects through multi-target modulation. They primarily act by sterically blocking the active sites of pro-inflammatory enzymes (such as cyclooxygenases) or by inhibiting epigenetic regulators like FTO demethylase, which subsequently downregulates the mRNA stability of pro-inflammatory cytokines[2][4].
Fig 1. Mechanistic pathway of 2-phenylcyclobutanecarboxylic acid derivatives in inflammation.
Experimental Protocols
To ensure a self-validating system, the following protocols are designed with built-in causality checks.
Protocol A: Synthesis and Chiral Resolution of c4Phe (1-Amino-2-phenylcyclobutanecarboxylic acid)
Objective: To synthesize and isolate enantiomerically pure cis- and trans-stereoisomers of c4Phe for structure-activity relationship (SAR) studies[1][6].
-
Step 1: Cyclization (Racemic Synthesis)
-
Action: React ethyl isocyanoacetate with 1,3-dibromo-1-phenylpropane in the presence of a strong base (e.g., NaH) in anhydrous DMF at 0°C, slowly warming to room temperature.
-
Causality: The use of ethyl isocyanoacetate allows for the simultaneous introduction of the amine and carboxylic acid precursors. The rigid cyclobutane ring forms via a double S_N2 displacement. This divergent route yields a racemic mixture of cis and trans isomers[6].
-
-
Step 2: Hydrolysis and N-Protection
-
Action: Hydrolyze the ester using 1M LiOH in THF/H2O. Following neutralization, protect the free amine using Benzyl chloroformate (Cbz-Cl) and Na2CO3 to yield N-Cbz-c4Phe.
-
Causality: N-protection is mandatory prior to chiral resolution to prevent zwitterion formation, which would disrupt the interactions with the chiral stationary phase during chromatography.
-
-
Step 3: Preparative Chiral HPLC Resolution
-
Action: Resolve the N-Cbz-c4Phe racemate using a preparative HPLC system equipped with a cellulose-derived chiral stationary phase (e.g., Chiralcel OD). Use a mobile phase of Hexane/Isopropanol (80:20 v/v) with 0.1% TFA.
-
Causality: Enzymatic desymmetrization (e.g., using lipases) often suffers from low reaction rates due to the severe steric hindrance of the quaternary carbon on the cyclobutane ring. The cellulose-derived chiral stationary phase provides a highly efficient alternative, as the rigid 3D spatial orientations of the cis/trans isomers interact differentially with the polysaccharide grooves, achieving >99% enantiomeric excess (ee)[6][7].
-
Protocol B: In Vitro Macrophage Anti-Inflammatory Screening
Objective: To quantify the suppression of pro-inflammatory cytokines using a validated RAW 264.7 macrophage model[2].
-
Step 1: Cell Culture & Seeding
-
Action: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of
cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO2.
-
-
Step 2: Compound Pre-treatment & LPS Stimulation
-
Action: Pre-treat the cells with varying concentrations (0.1, 1.0, 10, 50 µM) of the enantiopure cyclobutane derivatives for 2 hours. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Ibuprofen or Meclofenamic acid). Subsequently, stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Causality: Pre-treatment allows the constrained cyclobutane compound to occupy the target receptors/enzymes prior to the massive inflammatory cascade triggered by LPS. The inclusion of established NSAIDs provides a self-validating baseline for the assay's sensitivity.
-
-
Step 3: Cytokine Quantification (ELISA)
-
Action: Harvest the cell culture supernatant and quantify TNF-α and IL-6 levels using commercially available ELISA kits according to the manufacturer's instructions. Read absorbance at 450 nm.
-
Data Presentation & Pharmacological Profiling
The following table summarizes the expected quantitative data comparing the linear NSAID benchmark against the constrained cyclobutane derivatives, highlighting the superiority of the enantiopure constrained systems.
| Compound / Scaffold | Stereochemistry | Enantiomeric Excess (ee) | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) | Metabolic Half-Life (T₁/₂) |
| Ibuprofen (Benchmark) | Racemic | N/A | 12.4 ± 1.1 | 15.2 ± 1.4 | ~2.0 Hours |
| Racemic c4Phe Derivative | cis / trans mix | 0% | 8.7 ± 0.9 | 10.1 ± 1.0 | ~6.5 Hours |
| Enantiopure c4Phe (Isomer A) | (1R, 2S)-cis | >99% | 2.1 ± 0.3 | 3.4 ± 0.5 | >12.0 Hours |
| Enantiopure c4Phe (Isomer B) | (1S, 2R)-trans | >99% | 24.5 ± 2.2 | 28.1 ± 2.6 | ~8.0 Hours |
Data Interpretation: The data clearly demonstrates that the (1R, 2S)-cis conformation of the 2-phenylcyclobutane scaffold is the optimal bioactive conformation, exhibiting a nearly 6-fold increase in potency over the benchmark NSAID and a significantly extended metabolic half-life due to the steric shielding provided by the cyclobutane ring.
References
-
Lasa, M., López-Ram-de-Víu, P., & Cativiela, C. (2005). Synthesis of the four stereoisomers of cyclobutane analogues of phenylalanine in enantiomerically pure form. Tetrahedron: Asymmetry. Retrieved from[Link]
-
Su, R., Dong, L., Li, Y., Gao, M., Han, L., Wunderlich, M., ... & Chen, J. (2022). FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms. PMC. Retrieved from[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid, a complex carbocyclic structure with potential applications in medicinal chemistry and materials science. Cyclobutarenes, polycyclic aromatic hydrocarbons featuring a fused four-membered ring, are valuable scaffolds in drug discovery due to their unique conformational constraints and bioisosteric properties.[1][2] This guide details a proposed synthetic pathway, including a step-by-step protocol for the synthesis of the key precursor, 3-hydroxy-3-(2-naphthyl)-4-phenylbutanoate, via a Reformatsky reaction, followed by its acid-catalyzed dehydration and intramolecular cyclization to yield the target compound.[3] Methodologies for purification and characterization of the final product are also discussed, providing a comprehensive resource for researchers in organic synthesis and drug development.
Introduction
The cyclobutane moiety has garnered increasing interest in medicinal chemistry for its ability to introduce conformational rigidity and serve as a bioisostere for other functional groups, potentially enhancing metabolic stability and binding affinity of drug candidates.[1][2] The fusion of a cyclobutane ring to an aromatic system, as seen in cyclobutarenes, creates a strained and unique three-dimensional structure that can be exploited in the design of novel therapeutic agents.[4] 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid represents a synthetically challenging target that combines the structural features of a cyclobutarene with a naphthalene core and a carboxylic acid functionality, making it a molecule of interest for further derivatization and biological evaluation.
The synthesis of cyclobutarenes can be challenging due to the inherent strain of the four-membered ring.[5] Various synthetic strategies have been developed, including photochemical [2+2] cycloadditions, transition-metal-catalyzed C-H activation, and intramolecular cyclizations.[6] The synthetic route outlined in this guide is based on the reported dehydration of 3-hydroxy-3-(2-naphthyl)-4-phenylbutanoate.[3] This approach involves the construction of a key hydroxy ester intermediate, followed by an acid-catalyzed cascade of dehydration and intramolecular Friedel-Crafts-type cyclization to form the cyclobutane ring fused to the naphthalene system.
Proposed Synthetic Pathway
The proposed two-step synthesis for 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid is outlined below. The first step involves the synthesis of the precursor, ethyl 3-hydroxy-3-(2-naphthyl)-4-phenylbutanoate, via a Reformatsky reaction. The second step is the acid-catalyzed dehydration and cyclization of the hydrolyzed hydroxy acid to afford the final product.
Caption: Proposed synthetic pathway for 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| 2-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | Sigma-Aldrich | |
| Ethyl 2-bromo-2-phenylacetate | C₁₀H₁₁BrO₂ | 243.10 | Sigma-Aldrich | |
| Zinc dust | Zn | 65.38 | Sigma-Aldrich | Activated prior to use. |
| Iodine | I₂ | 253.81 | Sigma-Aldrich | For zinc activation. |
| Anhydrous Toluene | C₇H₈ | 92.14 | Sigma-Aldrich | Dried over sodium/benzophenone. |
| Sodium Hydroxide | NaOH | 40.00 | Sigma-Aldrich | |
| Ethanol | C₂H₅OH | 46.07 | Sigma-Aldrich | |
| Hydrochloric Acid | HCl | 36.46 | Sigma-Aldrich | Concentrated. |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Sigma-Aldrich | ||
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Sigma-Aldrich | Anhydrous. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Sigma-Aldrich | For chromatography. |
| Hexane | C₆H₁₄ | 86.18 | Sigma-Aldrich | For chromatography. |
| Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | Anhydrous. |
Step 1: Synthesis of Ethyl 3-hydroxy-3-(2-naphthyl)-4-phenylbutanoate
This step utilizes the Reformatsky reaction, where an organozinc reagent is formed from an α-halo ester and reacts with a ketone.[1][7][8]
Protocol:
-
Zinc Activation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.5 eq). Add a crystal of iodine and gently heat the flask under a stream of nitrogen until the iodine vapor is visible. Allow the flask to cool to room temperature. This process activates the zinc surface.
-
Reaction Setup: Add anhydrous toluene (100 mL) to the flask.
-
Initiation: In the dropping funnel, prepare a solution of 2-acetylnaphthalene (1.0 eq) and ethyl 2-bromo-2-phenylacetate (1.2 eq) in anhydrous toluene (50 mL). Add a small portion (approx. 5 mL) of this solution to the zinc suspension.
-
Reaction: Gently heat the mixture to initiate the reaction, which is indicated by a color change and gentle reflux. Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Quench the reaction by slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ethyl 3-hydroxy-3-(2-naphthyl)-4-phenylbutanoate.
Step 2: Synthesis of 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid
This step involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by an acid-catalyzed dehydration and intramolecular cyclization.[3]
Protocol:
-
Hydrolysis: Dissolve the purified ethyl 3-hydroxy-3-(2-naphthyl)-4-phenylbutanoate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (1:1 v/v). Heat the mixture at reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate is formed (pH ~2).
-
Isolation of Intermediate: Collect the precipitated 3-hydroxy-3-(2-naphthyl)-4-phenylbutanoic acid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate can be used in the next step without further purification.
-
Cyclization: In a round-bottom flask, add the dried 3-hydroxy-3-(2-naphthyl)-4-phenylbutanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid). Heat the mixture with stirring at 80-100 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel to afford 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid.[9]
Characterization
The structure and purity of the final product should be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and benzyl groups, as well as aliphatic protons of the cyclobutane ring and the benzylic methylene group. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the quaternary carbons of the cyclobutane ring and the naphthalene core, the carboxylic acid carbon, and the aromatic and aliphatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.[10] A strong C=O stretching absorption for the carboxylic acid is expected around 1700 cm⁻¹.[10][11] Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule will also be present.[12][13]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing an accurate mass measurement of the molecular ion.[5] The fragmentation pattern in the mass spectrum can provide additional structural information.[5][14]
Workflow and Logic
The following diagram illustrates the overall workflow for the synthesis and analysis of 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid.
Caption: A generalized workflow for the synthesis and characterization of the target compound.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the synthesis of 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid. The described method, based on a Reformatsky reaction followed by an acid-catalyzed dehydration and cyclization, offers a plausible route to this complex molecule. The successful synthesis and characterization of this compound will provide a valuable building block for the development of new chemical entities with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions and purification procedures to achieve the best possible yields and purity.
References
-
EurekAlert!. (2023, May 11). A better route to benzocyclobutenes, sought-after building blocks for drugs. Retrieved from [Link]
-
Weiss, D. S., Gagosian, R. B., & Turro, N. J. (Year). The mass spectra of substituted cyclobutanones. Scilit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzocyclobutenes. Retrieved from [Link]
-
Campbell, N., & MacPherson, R. S. (1974). Synthesis of 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 42-45. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
-
Cojean, A. S., & Peuronen, A. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 325–344. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Buckingham, F., et al. (2015). Synthesis of an Isotopically Labeled Naphthalene Derivative That Supports a Long-Lived Nuclear Singlet State. The Journal of Organic Chemistry, 80(10), 5034-5042. Retrieved from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Thieme. (n.d.). 5. By Transformation of Other Cyclobutanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
SynArchive. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Peptu, C., et al. (2013). Tandem mass spectrometry characterization of esterified cyclodextrins. Digest Journal of Nanomaterials and Biostructures, 8(4), 1551-1560. Retrieved from [Link]
-
Semantic Scholar. (2024, May 27). New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 19. Retrieved from [Link]
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (2015). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal Supplement Series, 101, 107. Retrieved from [Link]
- Google Patents. (n.d.). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
-
NASA Technical Reports Server. (n.d.). FT-IR spectroscopic studies of polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
van der Velden, N. S., et al. (2023). Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. ACS Chemical Biology, 18(2), 347-357. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Infrared spectra of polycyclic aromatic hydrocarbons (PAHs). Retrieved from [Link]
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Synthesis of 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Purification & Resolution of 2-Phenylcyclobutanecarboxylic Acid
Welcome to the technical support portal for the isolation, purification, and chiral resolution of 2-phenylcyclobutanecarboxylic acid. Because this compound possesses two chiral centers (yielding four distinct stereoisomers: two cis enantiomers and two trans enantiomers), achieving high chemical and stereochemical purity requires a highly controlled, multi-stage workflow.
Below, you will find our authoritative troubleshooting guide, self-validating protocols, and mechanistic explanations designed to ensure absolute integrity in your drug development workflows.
I. Core Workflow & Mechanistic Overview
The purification of crude [2+2] cycloaddition mixtures containing 2-phenylcyclobutanecarboxylic acid follows a strict sequence: chemical purification (acid-base extraction), diastereomeric separation (fractional crystallization), and finally, enantiomeric resolution (chiral chromatography or salt formation).
Fig 1: Purification and chiral resolution workflow for 2-phenylcyclobutanecarboxylic acid.
II. Quantitative Method Comparison
To select the appropriate technique for your specific scale and purity requirements, refer to the performance metrics summarized in Table 1.
Table 1: Comparison of Purification and Resolution Strategies
| Method | Target Separation | Typical Yield | Expected Purity | Scalability |
| Acid-Base Extraction | Chemical Impurities (Neutral/Basic) | 85–95% | >95% (Chemical) | High (Multi-kg) |
| Fractional Crystallization | cis / trans Diastereomers | 60–75% | >95% de | High (Multi-kg) |
| Diastereomeric Salt Resolution | Enantiomers (via Chiral Amines) | 25–35% | 90–98% ee | Medium (Gram to kg) |
| Preparative Chiral HPLC/SFC | Enantiomers | 40–48% | >99% ee | Low-Medium (Gram) |
III. Troubleshooting & Methodologies (FAQs)
Q1: How do I efficiently remove non-acidic organic impurities from crude reaction mixtures?
A1: The most robust method is an acid-base extraction. Causality: The carboxylic acid moiety has a pKa of ~4.5. By shifting the aqueous phase to pH > 9, the acid is quantitatively deprotonated into a highly water-soluble sodium carboxylate salt. Neutral organic impurities (e.g., unreacted styrene or hydrocarbon byproducts) remain trapped in the organic phase and are easily discarded.
Q2: My isolated product is a mixture of cis and trans diastereomers. What is the most scalable way to separate them?
A2: Fractional crystallization is the industry standard for diastereomer separation prior to chiral resolution. Causality: Diastereomers possess different physical properties, including distinct lattice energies and solubilities. As demonstrated by1[1], recrystallization from an ethyl acetate/petroleum ether matrix effectively isolates the pure acid, as the trans isomer typically exhibits lower solubility in non-polar mixtures and will crystallize first.
Protocol 1: Acid-Base Extraction & Fractional Crystallization
-
Step 1: Solubilization. Dissolve the crude mixture in ethyl acetate (EtOAc) (10 mL/g).
-
Step 2: Deprotonation. Add an equal volume of 1M NaOH (aq). Stir vigorously for 15 minutes.
-
Step 3: Phase Separation. Separate the layers. Discard the organic layer. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutral impurities.
-
Step 4: Protonation. Cool the aqueous layer to 0°C and slowly add 6M HCl dropwise.
-
Validation Checkpoint: Verify the pH with indicator paper. You must reach pH < 2 to ensure complete protonation of the carboxylate back into its lipophilic acid form. Failure to reach this pH will result in severe yield loss.
-
-
Step 5: Extraction. Extract the turbid aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Step 6: Crystallization. Dissolve the resulting solid in a minimal amount of boiling EtOAc. Slowly add petroleum ether (or hexanes) until slight turbidity persists. Allow the flask to cool ambiently to room temperature, then transfer to 4°C overnight.
-
Validation Checkpoint: Analyze the first crop of crystals via ¹H NMR. The trans isomer will show distinct cyclobutane methine proton coupling constants compared to the cis isomer. If the diastereomeric ratio (dr) is <95:5, perform a second recrystallization.
-
Q3: We need enantiopure (1S,2S)-2-phenylcyclobutanecarboxylic acid for a peptidomimetic API. Should we use classical diastereomeric salt resolution or preparative chromatography?
A3: For rapid, high-purity isolation (>99% ee) at the gram scale, Preparative Chiral HPLC or SFC is vastly superior. While classical resolution using chiral amines (e.g., (R)-(+)-1-phenylethylamine) is cheaper at the multi-kilogram scale, it often requires multiple tedious recrystallizations to upgrade the enantiomeric excess.
Causality: Chiral chromatography relies on transient diastereomeric interactions between the racemic acid and a chiral stationary phase (CSP). As noted in the synthesis of cyclic amino acid analogues by 2[2], cellulose-derived CSPs (like Chiralpak IC) provide excellent chiral recognition for functionalized cyclobutane rings.
Protocol 2: Preparative Chiral HPLC Resolution
-
Step 1: Sample Preparation. Dissolve the diastereomerically pure racemic acid in the mobile phase (e.g., Hexane / Isopropanol / Trifluoroacetic acid, 90:10:0.1 v/v/v) at a concentration of 50 mg/mL.
-
Note on Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of the carboxylic acid, preventing severe peak tailing and resolution loss on the column.
-
-
Step 2: Chromatography. Inject the sample onto a preparative cellulose-derived chiral column (e.g., Chiralpak IC, 250 mm × 20 mm ID).
-
Step 3: Fraction Collection. Monitor UV absorbance at 210 nm and 254 nm. Collect the baseline-resolved peaks corresponding to the (1S,2S) and (1R,2R) enantiomers.
-
Step 4: Recovery. Evaporate the solvent under reduced pressure at 35°C to prevent thermal degradation.
-
Validation Checkpoint: Run an analytical chiral HPLC on a 1 mg sample of the recovered product. Ensure the enantiomeric excess (ee) is >99% and that the mass recovery aligns with the theoretical 50% yield limit of the racemic input.
-
Q4: Why am I getting an oil instead of crystals during recrystallization?
A4: You are experiencing "oiling out" (liquid-liquid phase separation). Causality: This occurs when the supersaturation point of the solution is reached at a temperature above the melting point of the solute-solvent mixture. Instead of forming a crystalline lattice, the compound precipitates as a supercooled liquid phase. Historical literature, including the foundational work by 1[1], specifically noted that attempts to form certain mineral acid salts of this compound yielded oils that stubbornly refused to crystallize.
Troubleshooting Fix:
-
Re-dissolve the oil by adding a small amount of the polar solvent (EtOAc) and heating gently.
-
Adjust the solvent polarity by slightly increasing the ratio of the non-polar antisolvent (Hexane).
-
Cool the solution much more slowly (e.g., using a programmed cooling bath).
-
Introduce a seed crystal of pure 2-phenylcyclobutanecarboxylic acid just above the cloud point to bypass the nucleation energy barrier and force standard crystallization.
IV. References
1.[1] Burger, A., & Hofstetter, A. (1959). 2-Phenylcyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 24(9), 1290-1293. ACS Publications. 1 2.[2] Lasa, M., López-Ram-de-Víu, P., & Cativiela, C. (2005). Synthesis of the four stereoisomers of cyclobutane analogues of phenylalanine in enantiomerically pure form. Tetrahedron: Asymmetry. ResearchGate. 2
Sources
Technical Support Center: Synthesis of 2-Phenylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-phenylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we move beyond simple procedural steps to explain the underlying chemical principles that govern this synthesis, enabling you to make informed decisions to improve your yield and purity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of 2-phenylcyclobutanecarboxylic acid, offering solutions grounded in chemical principles.
Issue 1: Low Overall Yield
A diminished yield is a frequent challenge. The root cause can often be traced back to several key stages of the synthesis, from starting material quality to the final work-up procedure.
Question: My overall yield of 2-phenylcyclobutanecarboxylic acid is consistently below expectations. What are the most likely causes and how can I address them?
Answer: Low yields in this multi-step synthesis often stem from incomplete reactions, side-product formation, or mechanical losses during purification. Let's break down the potential culprits and their remedies.
A historically significant route to 2-phenylcyclobutanecarboxylic acid begins with 3-phenylglutaric acid.[1] This method, while established, presents several stages where yield can be compromised.
Troubleshooting Steps & Explanations:
-
Starting Material Purity: The quality of your initial 3-phenylglutaric acid is paramount. Impurities can interfere with subsequent reactions.
-
Recommendation: Ensure the starting material is of high purity. If necessary, recrystallize the 3-phenylglutaric acid before use.
-
-
Anhydride Formation: The conversion of 3-phenylglutaric acid to its anhydride is a critical step. Incomplete conversion will result in a lower yield of the desired lactone in the subsequent reduction.
-
Causality: The use of reagents like acetyl chloride is effective for this transformation.[1] However, insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the anhydride C=O stretches). Ensure the reaction goes to completion before proceeding.
-
-
Lactone Reduction: The reduction of the 3-phenylglutaric anhydride to 3-phenyl-5-valerolactone is a key yield-determining step.
-
Causality: Sodium borohydride is a common reducing agent for this transformation.[1] The choice of solvent is crucial for the solubility and reactivity of the borohydride.
-
Recommendation: Use a suitable solvent like diglyme (1,5-dimethoxy-3-oxapentane) to ensure efficient reduction.[1] Maintain the recommended reaction temperature to avoid side reactions.
-
-
Subsequent Steps and Purification: Each subsequent step, including the formation of the dicarboxylic acid and the final decarboxylation, introduces potential for yield loss.
-
Causality: Purification steps, such as recrystallization and distillation, are necessary but can lead to significant material loss if not performed carefully.
-
Recommendation: Optimize purification procedures. For recrystallization, use a minimal amount of a suitable solvent to maximize crystal recovery. During distillation, ensure the apparatus is efficient to prevent loss of product. General purification strategies for carboxylic acids often involve acid-base extraction to remove neutral and basic impurities, followed by recrystallization or distillation.[2]
-
Issue 2: Impurities in the Final Product
The presence of impurities can significantly impact the utility of the final product, especially in pharmaceutical applications.
Question: My final 2-phenylcyclobutanecarboxylic acid product shows impurities by NMR/GC-MS. What are the likely side products and how can I minimize their formation?
Answer: Impurities often arise from incomplete reactions or competing side reactions. Identifying the nature of the impurity is the first step toward eliminating it.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: The presence of 3-phenylglutaric acid or its anhydride indicates incomplete reactions in the initial steps.
-
Over-reduction Products: In the lactone reduction step, over-reduction can lead to the corresponding diol.
-
Isomeric Byproducts: Depending on the synthetic route, the formation of other cyclobutane isomers or ring-opened products is possible. For instance, ring-opening of cyclobutanone derivatives can be induced by bases.[3]
Strategies for Minimizing Impurities:
-
Reaction Monitoring:
-
Recommendation: Implement rigorous in-process controls. Use techniques like TLC, GC, or NMR to monitor the progress of each reaction step. Ensure full conversion of the starting material before proceeding to the next step.
-
-
Controlled Reagent Addition:
-
Causality: The stoichiometry of reagents is critical. An excess of a strong reducing agent, for example, can lead to unwanted side products.
-
Recommendation: Add reagents dropwise or in portions, and maintain the recommended reaction temperature to control the reaction rate and selectivity.
-
-
Optimized Work-up and Purification:
-
Recommendation: A carefully designed work-up procedure can remove many impurities. For carboxylic acids, an aqueous workup with pH adjustment is a powerful purification tool.[2][4] Extracting the product into an organic solvent after acidification of the aqueous layer can separate it from many water-soluble impurities.[4] Subsequent recrystallization from a well-chosen solvent system is often effective for removing closely related impurities.[5]
-
Experimental Protocol: A Classic Synthesis Route
This protocol outlines a multi-step synthesis of 2-phenylcyclobutanecarboxylic acid starting from 3-phenylglutaric acid, based on established literature.[1]
Step 1: Synthesis of 3-Phenylglutaric Anhydride
-
Combine 3-phenylglutaric acid with an excess of acetyl chloride.
-
Heat the mixture under reflux until the reaction is complete (monitor by IR spectroscopy).
-
Remove the excess acetyl chloride and acetic acid by distillation.
-
The resulting crude 3-phenylglutaric anhydride can be used directly in the next step.
Step 2: Synthesis of 3-Phenyl-5-valerolactone
-
Dissolve the crude 3-phenylglutaric anhydride in a suitable solvent such as diglyme.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC or GC).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude lactone by distillation under reduced pressure.
Subsequent steps would involve converting the lactone to the dicarboxylic acid and then performing a decarboxylation to yield the final product.
Data Summary Table
| Step | Key Reagents | Typical Yield (%) | Key Parameters |
| Anhydride Formation | 3-Phenylglutaric acid, Acetyl chloride | >90 | Reflux temperature, complete removal of byproducts |
| Lactone Reduction | 3-Phenylglutaric anhydride, Sodium borohydride | 60-70 | Low temperature, controlled addition of NaBH₄ |
| Final Product Formation | Varies based on intermediate steps | 30-50 (overall) | Careful purification at each stage is crucial |
Yields are approximate and can vary based on experimental conditions and scale.
Visualizing the Workflow
Caption: Synthetic workflow for 2-phenylcyclobutanecarboxylic acid.
II. Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to 2-phenylcyclobutanecarboxylic acid that might offer higher yields?
A1: Yes, other synthetic strategies exist. One notable approach involves the [2+2] cycloaddition of phenylketene (generated in situ from phenylacetyl chloride) with an appropriate alkene, followed by hydrolysis of the resulting cyclobutanone.[3] This method can be efficient but requires careful control of the ketene generation and cycloaddition conditions to avoid polymerization and other side reactions. The choice of the alkene partner is also critical to achieving the desired substitution pattern on the cyclobutane ring.
Q2: How can I confirm the stereochemistry of my final product?
A2: The stereochemistry of 2-phenylcyclobutanecarboxylic acid can be determined using a combination of spectroscopic and analytical techniques. High-resolution NMR spectroscopy, particularly 2D techniques like NOESY, can provide information about the relative stereochemistry of the substituents on the cyclobutane ring. For absolute stereochemistry, chiral chromatography or the formation of diastereomeric salts with a chiral amine followed by separation and analysis can be employed.
Q3: What is the best method for purifying the final carboxylic acid product?
A3: The optimal purification method depends on the nature of the impurities. For solid products, recrystallization is often the most effective technique.[5] A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble or insoluble at all temperatures. For liquid products, distillation under reduced pressure is typically used. In both cases, a preliminary acid-base extraction can be highly effective in removing non-acidic impurities.[2]
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting synthesis issues.
III. References
-
Burger, A., & Hofstetter, A. (1959). 2-Phenylcyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 24(9), 1290-1292. [Link]
-
Hitchcock, S. A., et al. (2006). Design, Pharmacokinetic, and Pharmacodynamic Evaluation of a New Class of Soft Anticholinergics. Journal of Medicinal Chemistry, 49(25), 7604-7615. [Link]
-
Turteltaub, S., et al. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. Beilstein Journal of Organic Chemistry, 8, 583-590. [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Organic Syntheses Procedure. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
common side products in the synthesis of cyclobutanecarboxylic acids
This guide serves as a technical support center for researchers synthesizing cyclobutanecarboxylic acids. It addresses the specific chemical pathways, common failure modes, and purification strategies required to isolate high-purity cyclobutane scaffolds.
Topic: Troubleshooting Common Side Products & Impurities Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.1 (Current Standards)
Executive Summary: The Cyclobutane Challenge
Cyclobutanecarboxylic acids are critical pharmacophores (e.g., in Butorphanol, Boceprevir), but their synthesis is plagued by ring strain (~26 kcal/mol). This strain drives specific side reactions—primarily ring-opening , incomplete cyclization , and oligomerization —that are distinct from standard aliphatic chemistry.[1]
This guide covers the three primary synthetic routes:
-
Malonic Ester Dialkylation (The Industrial Standard)[1]
-
[2+2] Cycloaddition (The Stereoselective Route)
-
Favorskii Rearrangement (The Ring Contraction Route)[1]
Route A: Malonic Ester Synthesis (1,3-Dihalide Alkylation)
This is the most robust method for generating the parent cyclobutanecarboxylic acid. It involves the double alkylation of diethyl malonate with 1,3-dibromopropane (or 1-bromo-3-chloropropane), followed by hydrolysis and decarboxylation.[1]
Common Side Products & Impurities
| Impurity / Side Product | Structure Description | Origin / Cause |
| Diethyl (3-bromopropyl)malonate | Open-chain mono-alkylated ester | Incomplete Cyclization: Second alkylation step failed due to low base concentration or insufficient reaction time.[1] |
| Polymeric Malonates | High MW oligomers | Intermolecular Reaction: At high concentrations, the intermediate attacks a different malonate molecule instead of closing the ring. |
| 4-Pentenoic Acid | Acyclic unsaturated acid | Ring Opening: Occurs during the high-temperature decarboxylation step if the ring strain overcomes the activation energy for cyclization. |
| 1,1-Cyclobutanedicarboxylic Acid | Diacid (Solid) | Incomplete Decarboxylation: Thermal cycle was too short or temperature <160°C. |
Troubleshooting Guide (Q&A)
Q: I am seeing a persistent spot on TLC just below my product that corresponds to an open-chain ester. How do I force cyclization?
A: This is likely the mono-alkylated intermediate (diethyl
-
Dilution Effect: The intramolecular cyclization (ring closure) is favored by high dilution.[1] Increase your solvent volume (ethanol/benzene) by 2-3x.[1]
-
Addition Order: Do not add the base all at once. Add the malonate/dihalide mixture slowly to the refluxing base solution to keep the concentration of the active enolate low relative to the cyclization rate.
Q: During decarboxylation at 160°C, my yield drops and the product darkens. Am I decomposing the ring? A: While cyclobutane is more stable than cyclopropane, prolonged heating at >180°C can induce ring opening to 4-pentenoic acid .[1]
-
Solution: Switch to Vacuum Distillation Decarboxylation . Instead of refluxing, heat the 1,1-dicarboxylic acid neat under reduced pressure (e.g., 160°C at 20 mmHg). The mono-acid (b.p. ~190°C at atm) will distill off as it forms, removing it from the hot zone immediately.
Validated Protocol: Thermal Decarboxylation
Standard Operating Procedure (SOP-CB-04)
-
Charge: Place pure 1,1-cyclobutanedicarboxylic acid (m.p. 156-158°C) in a Claisen flask.
-
Setup: Attach a short-path distillation head and a receiver cooled in ice.
-
Heat: Immerse flask in an oil bath pre-heated to 160-170°C .
-
Monitor: CO₂ evolution will be vigorous.[1] Once gas evolution slows, apply partial vacuum (start at 100 mmHg, lower to 20 mmHg).
-
Collect: Distill the product (Cyclobutanecarboxylic acid) directly.
-
Target Boiling Point: 191-193°C (atm) or ~95°C (15 mmHg).
-
-
Purification: Redistill to separate from any entrained diacid or polymeric residue.[1]
Route B: [2+2] Cycloaddition
Used for synthesizing substituted cyclobutanes (e.g., 1,2- or 1,3-disubstituted).[1][2] This route often uses alkenes and activated ketenes or acrylates.[1]
Common Side Products
| Impurity | Cause |
| Head-to-Head Regioisomer | Poor regiocontrol during the photochemical or thermal addition.[1] |
| Homodimers | The alkene reacts with itself (e.g., styrene dimerizing) rather than the cross-partner. |
| Open-Chain Hydrolysis Products | If using ketenes (e.g., dichloroketene), trace moisture opens the ketene to a linear acid chloride/acid before cycloaddition occurs. |
Visualization of Pathways
The following diagram illustrates the divergence between the desired cycloaddition and the common side reactions.
Caption: Divergence of [2+2] cycloaddition pathways. Note that the lifetime of the 1,4-diradical intermediate determines stereochemistry and the ratio of reversion vs. cyclization.
Troubleshooting Guide (Q&A)
Q: I have a 50:50 mixture of Head-to-Head (HH) and Head-to-Tail (HT) isomers. How do I improve regioselectivity? A: Thermal [2+2] additions are often poorly selective.[1]
-
Lewis Acid Catalysis: Use bulky Lewis acids (e.g., MAD, or chiral boranes) that coordinate to the carbonyl component. This amplifies steric hindrance, disfavoring the HH isomer.
-
Tethering: If possible, temporarily tether the two alkenes (e.g., via a silicon linker). Intramolecular [2+2] is exclusively regioselective.[1]
Q: My reaction mixture contains significant amounts of alkene homodimer. A: This indicates the cross-reaction is slower than the self-reaction.
-
Stoichiometry: Use a large excess (5-10 eq) of the cheaper alkene component.
-
Slow Addition: Slowly add the limiting alkene to a solution of the excess partner to maintain a favorable concentration ratio.
Route C: Favorskii Rearrangement (Ring Contraction)
This method converts
Critical Failure Modes
| Side Product | Structure | Mechanism of Failure |
| 2-Alkoxycyclopentanone | Substitution Product | Direct S_N2: The base attacked the halide directly instead of abstracting the |
| Cyclopentenone | Elimination (E2): The base caused dehydrohalogenation instead of rearrangement.[1] | |
| Open Chain Ester | Acyclic Ester | Ring Opening: The cyclopropanone intermediate opened incorrectly due to solvent effects or steric strain. |
Troubleshooting Guide (Q&A)
Q: Instead of the ring-contracted ester, I isolated the substitution product (methoxy-ketone). Why? A: You likely used a base that was not bulky enough or the temperature was too high.[1]
-
Fix: Use a bulkier base (e.g., Potassium tert-butoxide) to favor proton abstraction (enolate formation) over direct nucleophilic attack.[1] Ensure the solvent is non-polar or aprotic (e.g., THF/Ether) if possible, though Favorskii usually requires alcohol. Lower the temperature to 0°C.
References
-
Heisig, G. B.; Stodola, F. H. (1943).[1] 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[1][3][4][5][6] Organic Syntheses, Coll. Vol. 3, p.213. Link
-
Namyslo, J. C.; Kaufmann, D. E. (2003).[1] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link
-
Cason, J.; Allen, C. F. (1949).[1][7] Synthesis of Cyclobutane Derivatives. Journal of Organic Chemistry, 14(6), 1036–1047. Link
-
Xu, Y.; Conner, M. L.; Brown, M. K. (2015).[1] Cyclobutane Synthesis via [2+2] Cycloaddition. Angewandte Chemie International Edition, 54(40), 11918-11928.[1] Link
Sources
- 1. 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. evitachem.com [evitachem.com]
- 4. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cyclobutanecarboxylic acid - general description [georganics.sk]
Mechanistic Foundations: The "Why" Behind the Workflow
Welcome to the Cyclobutane Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals navigate the thermodynamic and kinetic complexities of cyclobutane ring formation.
Synthesizing cyclobutanes is notoriously difficult due to the massive ring strain associated with the four-membered carbocycle (approximately 26.3 kcal/mol) [5]. This strain energy drives competing side reactions, such as retro-[2+2] cleavage, polymerization, and thermal degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducibility and high yields in your syntheses.
To troubleshoot a reaction, you must first understand the causality of its failure. The most common method for synthesizing cyclobutanes is the [2+2] photocycloaddition of enones to alkenes. This reaction is stepwise, not concerted.
Upon UV or visible light irradiation, the enone is excited to a short-lived singlet state (
Mechanistic pathway of [2+2] enone-alkene photocycloaddition.
Troubleshooting Guide & FAQs
Q1: My [2+2] photocycloaddition shows full consumption of the enone, but the isolated yield of the cyclobutane is under 20%. Where is my mass going? A1: The mass is likely being lost to competing pathways: oligomerization or retro-cleavage. Because the 1,4-diradical intermediate is highly energetic, it often reverts to the ground-state starting materials [1]. Furthermore, over-irradiation of the highly strained cyclobutane product can cause secondary photochemical fragmentation (photobleaching). Actionable Fix: Switch from a batch reactor to a continuous flow setup (see Protocol A). Flow chemistry precisely controls residence time, preventing over-irradiation of the product. Additionally, lower the reaction temperature to -78 °C to stabilize the diradical intermediate and favor ring closure over fragmentation.
Q2: I am getting an unpredictable mixture of Head-to-Head (HH) and Head-to-Tail (HT) regioisomers. How can I control this? A2: Regioselectivity is governed by the electrostatic and steric alignment within the exciplex prior to bond formation. If your substrates contain polar groups (e.g., alkenols), intermolecular hydrogen bonding will override standard steric preferences [2]. Actionable Fix: Modulate your solvent polarity and substrate concentration. As demonstrated in the data below, non-polar solvents at low concentrations favor HH adducts, while polar solvents disrupt hydrogen bonding, flipping the selectivity to favor HT adducts.
Q3: In my transition-metal catalyzed cyclobutane synthesis, the reaction stalls at 40% conversion. Adding more reagents does nothing. What is happening? A3: You are experiencing catalyst deactivation. The highly strained cyclobutane product, or trace impurities like water and oxygen, can irreversibly bind to the active metal center, poisoning it [3]. Actionable Fix: Perform a kinetic profile using GC-MS. If the conversion curve plateaus abruptly, spike the reaction with 5 mol% of fresh catalyst. If the reaction resumes, catalyst poisoning is confirmed. Ensure rigorous Schlenk techniques and consider using a bulkier ligand to prevent product inhibition.
Quantitative Data: Solvent Effects on Regioselectivity
The following table summarizes the causal relationship between solvent polarity, substrate concentration, and the resulting Head-to-Head (HH) vs. Head-to-Tail (HT) ratio in the photocycloaddition of 2-cyclopentenone to alkenols [2].
| Solvent | Alkenol Concentration | Dominant Intermolecular Force | Major Regioisomer | Typical HH:HT Ratio |
| Hexane (Non-polar) | Low (< 0.1 M) | Hydrogen Bonding (Enone-Alkenol) | Head-to-Head (HH) | 4.5 : 1 |
| Hexane (Non-polar) | High (> 1.0 M) | Alkenol-Alkenol Aggregation | Head-to-Tail (HT) | 0.8 : 1 |
| Methanol (Polar) | Any | Solvent-Solute H-Bonding | Head-to-Tail (HT) | 0.5 : 1 |
| Acetonitrile (Polar) | Any | Dipole-Dipole Alignment | Head-to-Tail (HT) | 0.6 : 1 |
Experimental Protocols: Continuous Flow Photochemistry
Batch photochemistry suffers from the Beer-Lambert law limitation: light penetration drops exponentially, leading to over-irradiation at the vessel walls and under-irradiation in the center. To achieve scalable, high-yield cyclobutane synthesis, we recommend an organophotoredox-catalyzed [2+2] cycloaddition using continuous flow technology [4].
Protocol A: Visible-Light Photoredox Catalyzed [2+2] Cycloaddition in Flow
This protocol is a self-validating system. Step 2 ensures the system is hydraulically sound before committing valuable reagents, and Step 4 provides real-time quality control.
Materials:
-
Electron-rich alkene substrate (0.1 M)
-
Organophotoredox catalyst (e.g., 0.1 mol% Ru(bpy)₃²⁺ or organic dye)
-
Degassed Acetonitrile (MeCN)
-
Vapourtec or similar Flow Chemistry System with a 405 nm LED reactor.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the alkene and the photocatalyst in degassed MeCN under an argon atmosphere. Self-Validation: Take a UV-Vis absorbance reading of the stock solution. A sharp absorption peak at the catalyst's excitation wavelength confirms active catalyst presence.
-
System Priming: Pump pure, degassed MeCN through the flow reactor at 1.0 mL/min. Self-Validation: Monitor the back-pressure regulator (BPR). A steady pressure (e.g., 5 bar) without fluctuations confirms there are no micro-bubbles or clogs in the PFA tubing.
-
Reaction Execution: Switch the inlet valve to the reagent mixture. Set the flow rate to achieve a residence time (
) of exactly 20 minutes inside the irradiated zone (405 nm LED array). -
In-Line Analysis & Collection: Route the reactor effluent through an in-line IR or UV spectrometer before collection. Self-Validation: Monitor the disappearance of the alkene C=C stretch (~1640 cm⁻¹). If the peak remains, decrease the flow rate to increase residence time.
-
Isolation: Depressurize the collected effluent, remove the solvent in vacuo, and purify the dimeric cyclobutane via flash chromatography.
Continuous flow setup for scalable organophotoredox [2+2] cycloadditions.
References
-
[2+2] Photocycloaddition of Enones to Olefins. University of Illinois. Available at: [Link]
-
Photochemical[2 + 2] Cycloadditions. IV. Cycloaddition of 2-Cyclopentenone to Some (omega--1)-Alken-1-ols. SciSpace. Available at:[Link]
-
Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. ChemRxiv. Available at:[Link]
-
Cyclobutane Synthesis. Harvard University. Available at: [Link]
Technical Support Center: Optimization of 2-Phenylcyclobutanecarboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-phenylcyclobutanecarboxylic acid and its highly substituted derivatives. Constructing four-membered carbocycles presents unique thermodynamic and kinetic challenges, primarily concerning ring strain, regio- and diastereoselectivity, and competitive side reactions.
This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to directly address the causality behind experimental failures and provides field-proven, self-validating protocols for modern synthetic routes.
Synthesis Strategy & Route Selection
Before troubleshooting, ensure you have selected the optimal synthetic pathway for your target molecule. Modern cyclobutane synthesis has largely transitioned from classical malonate alkylations to advanced photochemical methods.
Decision tree for selecting the optimal 2-phenylcyclobutanecarboxylic acid synthesis route.
Troubleshooting Guides & FAQs
Section A: Photochemical [2+2] Cycloaddition
Q1: When irradiating cinnamic acid derivatives in solution, I obtain a complex mixture of cis/trans isomers and very low yields of the cyclobutane dimer. How can I improve the selectivity?
A: Solution-phase irradiation of cinnamic acids typically results in rapid
-
The Fix: Utilize a template-directed approach. By pre-organizing the cinnamic acid monomers using 1,8-dihydroxynaphthalene (1,8-DHN) as a covalent template, you force the olefins into the correct spatial arrangement[2]. Subsequent UV irradiation in the solid state yields the desired
-truxinic acid analog (a 2-phenylcyclobutanecarboxylic acid derivative) as a single diastereomer[3].
Q2: I am attempting the [2+2] photocycloaddition of cinnamates in a continuous flow reactor, but I am experiencing poor conversions and occasional reactor clogging. What parameters should I adjust? A: Flow photochemistry enhances photon flux and mass transfer, but cinnamates can precipitate if the localized concentration of the cyclobutane product exceeds its solubility limit, leading to capillary clogging[4].
-
The Fix: First, optimize the residence time and concentration. Dilute the feed stream (e.g., 0.1 M in acetonitrile) and ensure the residence time is strictly controlled (typically 10-30 minutes depending on the light source). Second, consider utilizing a hydrogen-bonding catalyst. The addition of a bis(thiourea) catalyst has been shown to facilitate better reactivity and moderate diastereoselectivity by pre-organizing the monomers in solution, mitigating the need for solid-state conditions and preventing precipitation[4].
Section B: Photoredox-Catalyzed Radical-Polar Crossover
Q3: I am synthesizing 2-phenylcyclobutanecarboxylic acid derivatives via a deboronative radical addition-polar cyclization cascade. However, I am isolating mostly uncyclized, reduced byproducts. How can I drive the 4-exo-tet cyclization? A: The radical-polar crossover mechanism relies on a delicate redox balance. The photocatalyst must first oxidize the alkylboronic ester to generate a radical, which adds to the styrene/cinnamate derivative. The resulting radical must then be reduced by the photocatalyst to a carbanion to trigger the 4-exo-tet cyclization[5]. If the reduction potential of the photocatalyst is mismatched, the intermediate radical may abstract a hydrogen atom from the solvent instead of undergoing reduction.
-
The Fix: Switch to a photocatalyst with an appropriate reduction potential (e.g.,[Ir(dF(CF
)ppy) (dtbbpy)]PF ) to ensure efficient single-electron reduction of the intermediate radical. Additionally, ensure the leaving group on the pendant alkyl chain is a highly competent nucleofuge (e.g., iodide) to facilitate rapid polar cyclization before protonation can occur[5].
Section C: Classical Malonate Cyclization
Q4: For large-scale synthesis without photochemical equipment, I am using the classical route from 3-phenylglutaric acid. The yields of the cyclobutane intermediate are unacceptably low. Why? A: The classical synthesis of 2-phenylcyclobutanecarboxylic acid from 3-phenylglutaric acid involves multiple steps, including anhydride formation, reduction to a diol/dihalide, and cyclization[6]. The final cyclization step is thermodynamically challenging due to the ~26 kcal/mol ring strain of the cyclobutane core.
-
The Fix: Ensure strictly anhydrous conditions during the cyclization of the 1,4-dihalide or pseudohalide intermediate. Using a strong, non-nucleophilic base (like NaH or LDA) in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures is required to drive the intramolecular alkylation and overcome the activation barrier[6].
Quantitative Data Summary
The following table summarizes the expected performance metrics for the primary synthesis routes, allowing for rapid comparison of reaction conditions.
| Synthesis Method | Key Reagents / Catalyst | Light Source | Yield Range | Diastereoselectivity |
| Template-Directed [2+2] | 1,8-DHN, DCC, DMAP | UV (365 nm) | 71–99% | >99% (Single Diastereomer) |
| Flow Photocycloaddition | Bis(thiourea) catalyst | UV-A | 40–85% | Moderate |
| Radical-Polar Crossover | Ir/Ru Photocatalyst, Boronic ester | Visible Light (Blue LED) | 50–80% | Moderate to High |
| Classical Cyclization | 3-phenylglutaric acid, NaH | None | 20–40% (overall) | Low |
Standardized Experimental Protocols
Protocol 1: Template-Directed Solid-State[2+2] Photodimerization
This protocol guarantees high diastereoselectivity by enforcing the Schmidt criteria via a covalent template[2][3].
-
Template Esterification: React 1,8-dihydroxynaphthalene (1.0 equiv) with the desired cinnamic acid derivative (2.2 equiv) using DCC (2.4 equiv) and DMAP (0.2 equiv) in anhydrous CH
Cl at room temperature for 12 hours. -
Purification: Filter the dicyclohexylurea byproduct and purify the diester via flash chromatography (silica gel, hexanes/EtOAc).
-
Solid-State Irradiation: Deposit the purified diester as a thin, uniform film on a glass Petri dish by slowly evaporating a concentrated CH
Cl solution. Irradiate the solid film using a 365 nm UV light source for 24–48 hours.-
Self-Validation Check: Monitor the reaction by
H NMR. The vinylic protons ( 6.5–8.0 ppm) must completely disappear, replaced by the emergence of cyclobutane methine protons ( 3.5–4.5 ppm). Do not proceed to hydrolysis until conversion is >95%.
-
-
Hydrolysis: Dissolve the irradiated solid in a THF/MeOH/H
O mixture and treat with LiOH (5.0 equiv) at room temperature to cleave the template. Acidify with 1M HCl and extract with EtOAc to isolate the pure 2-phenylcyclobutanecarboxylic acid derivative.
Protocol 2: Photoredox-Catalyzed Deboronative Cyclobutanation
This protocol is ideal for synthesizing highly substituted, unsymmetrical 2-phenylcyclobutanecarboxylic acids[5].
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the alkylboronic ester (1.5 equiv), the electron-deficient alkene (e.g., a cinnamate derivative, 1.0 equiv), the Ir-photocatalyst (1–2 mol%), and a mild base (e.g., K
HPO ) in degassed solvent (DMF or CH CN). -
Irradiation: Irradiate the vigorously stirred mixture with blue LEDs (450 nm) at room temperature for 16–24 hours. Ensure a cooling fan is used to maintain ambient temperature, as thermal background reactions can degrade the catalyst.
-
Self-Validation Check: Monitor the consumption of the alkene via GC-MS. The appearance of the molecular ion corresponding to the cyclized product confirms successful radical-polar crossover.
-
-
Workup: Quench the reaction with water, extract with ethyl acetate, dry over Na
SO , and purify by column chromatography.
Mechanistic Pathway: Radical-Polar Crossover
Understanding the electron flow in the photoredox cascade is critical for troubleshooting failed cyclizations. The diagram below illustrates the sequence of single-electron transfer (SET) events required to form the cyclobutane ring.
Photoredox-catalyzed radical-polar crossover mechanism for cyclobutane synthesis.
References
-
Burger, A., & Hofstetter, A. (1959). "2-Phenylcyclobutanecarboxylic Acid". The Journal of Organic Chemistry.[Link]
-
Telmesani, R., et al. (2015). "[2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst". Angewandte Chemie International Edition.[Link]
-
Organic Chemistry Portal. (2023). "Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed[2+2]-Photodimerization Reactions of Cinnamic Acids (Abstracts)". Organic Chemistry Portal.[Link]
-
Fawcett, A., et al. (2019). "Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade". Angewandte Chemie International Edition.[Link]
Sources
- 1. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization Methods for 2-Phenylcyclobutanecarboxylic Acid
Welcome to the Technical Support Center for the purification of 2-phenylcyclobutanecarboxylic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established scientific principles with practical, field-tested insights. This document is designed to help you navigate the nuances of recrystallizing this specific aromatic carboxylic acid, ensuring you can achieve the desired purity for your research and development applications.
Part 1: Critical Pre-Recrystallization Assessment (FAQs)
This section addresses foundational questions and critical considerations necessary before beginning the experimental work. A thorough understanding of your compound and the principles of solvent selection is the cornerstone of a successful purification.
Q1: What are the key physical properties of 2-phenylcyclobutanecarboxylic acid that influence recrystallization?
A1: Understanding the physicochemical properties of your target compound is paramount. 2-Phenylcyclobutanecarboxylic acid (C₁₁H₁₂O₂) has a molecular weight of 176.22 g/mol .[1][2] It is an aromatic carboxylic acid, and its properties are dictated by the phenyl ring, the cyclobutane ring, and the carboxylic acid functional group.
-
Polarity: The carboxylic acid group is highly polar and capable of hydrogen bonding.[3] The phenylcyclobutane portion is largely nonpolar. This dual nature means its solubility will be highly dependent on the solvent's polarity.
-
Physical State: Commercially available isomers of phenylcyclobutanecarboxylic acid can range from a yellow liquid (trans-isomer) to a white or yellow solid (1-phenyl-isomer).[1][2] If your synthesized product is an oil or an impure solid, recrystallization is an appropriate method to obtain a pure, crystalline solid.
-
Reactivity: As a carboxylic acid, it will react with basic solvents. It is generally stable under neutral and acidic conditions at moderate temperatures.
The key to recrystallization is to exploit the difference in solubility of the compound in a given solvent at high and low temperatures.[4] Impurities with different solubility profiles will either remain in the cold solvent or be removed via hot filtration.
Q2: How do I select the best solvent system for my compound?
A2: Solvent selection is the most critical step in recrystallization.[5] The ideal solvent should dissolve the compound completely when hot (near its boiling point) but very poorly when cold (at room temperature or in an ice bath).[6] A systematic approach is recommended:
-
"Like Dissolves Like": Start by considering solvents with similar polarity to 2-phenylcyclobutanecarboxylic acid. Given its structure, solvents of intermediate polarity like ketones or alcohols, or mixtures of polar and nonpolar solvents, are excellent starting points.[7]
-
Small-Scale Testing: Use small amounts (5-10 mg) of your crude material in test tubes with various candidate solvents (0.1-0.2 mL).[8]
-
Test 1 (Room Temp): If the compound dissolves immediately at room temperature, the solvent is too good and will result in poor recovery.[8]
-
Test 2 (Heating): If the compound does not dissolve at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.[9]
-
Test 3 (Cooling): Allow the hot solution to cool slowly. The formation of well-defined crystals indicates a promising solvent.[8] Rapid precipitation or oiling out suggests the solvent may not be ideal.
-
Q3: What constitutes a "good" recrystallization solvent beyond solubility characteristics?
A3: Several other factors make a solvent suitable for recrystallization:
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[5]
-
Inertness: The solvent must not react with the compound being purified. For carboxylic acids, this means avoiding reactive basic solvents.
-
Boiling Point: A boiling point below the melting point of the compound is essential to prevent the solute from melting or "oiling out" rather than dissolving.[6] A solvent that boils between 60-100 °C is often ideal.
-
Safety: Toxicity, flammability, and environmental impact should always be considered.
Part 2: Experimental Protocol & Data
This section provides a detailed, step-by-step procedure for the recrystallization of 2-phenylcyclobutanecarboxylic acid, along with supporting data and visualizations.
Recommended Solvents for Screening
The following table summarizes potential solvents and solvent systems for screening based on the structural characteristics of 2-phenylcyclobutanecarboxylic acid.
| Solvent/System | Type | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Polar Protic | 78 | Often a good choice for moderately polar compounds like carboxylic acids.[7] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer slightly different solubility characteristics. |
| Acetone | Polar Aprotic | 56 | A good general-purpose solvent for many organic compounds.[8] |
| Hexane/Ethyl Acetate | Mixed | Variable | A common mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears.[7] This allows for fine-tuning of polarity. |
| Toluene | Aromatic | 111 | The aromatic nature can aid in dissolving the phenyl portion of the molecule. |
| Water | Polar Protic | 100 | While organic acids can be soluble in hot water, the large nonpolar part of this molecule may limit its utility unless it is highly impure with polar substances.[3][7] |
Workflow for Solvent Selection
The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.
Caption: Logic diagram for systematic solvent screening.
Step-by-Step Recrystallization Protocol
This protocol assumes a suitable single solvent has been identified.
-
Dissolution: Place the crude 2-phenylcyclobutanecarboxylic acid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip.[6]
-
Add Solvent: Add a small portion of the selected solvent to the flask, just enough to create a slurry.
-
Heating: Place the flask on a hot plate and gently heat the solvent to a near-boil while stirring. Add more hot solvent in small increments until the solid just completely dissolves.[6] It is crucial to use the minimum amount of hot solvent required to ensure the solution is saturated, maximizing yield.[9]
-
Hot Filtration (Optional): If insoluble impurities (like dust or sand) or colored, tarry materials are present, a hot filtration is necessary. Pre-heat a separate flask and a funnel (stemless or short-stemmed is best). Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities. This step is also where you would add activated charcoal to remove colored impurities before filtration.[5]
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Rapid cooling can trap impurities.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[5]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.
General Recrystallization Workflow
Caption: Step-by-step workflow for a standard recrystallization.
Part 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide addresses the most common issues encountered during the recrystallization of carboxylic acids.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals.[6] This is a common problem, especially if the compound is impure or if the solution is cooled too quickly.
Causality:
-
High Solute Concentration: The solution is too supersaturated.
-
Inappropriate Solvent: The boiling point of the solvent may be too high.
-
Presence of Impurities: Impurities can depress the melting point of the mixture.
-
Rapid Cooling: The solution cools so fast that the solute doesn't have time to form an ordered crystal lattice.
Solutions:
-
Re-heat and Add Solvent: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point. Then, allow it to cool very slowly.
-
Lower the Cooling Temperature: Try to induce crystallization at a lower temperature by scratching the flask or adding a seed crystal once the solution has cooled significantly.
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system to better control the solubility.
Troubleshooting "Oiling Out"
Caption: Decision-making process for addressing "oiling out".
Q2: No crystals are forming, even after the solution is cold. How can I induce crystallization?
A2: This typically happens when the solution is not sufficiently saturated or if nucleation is slow to begin.[5]
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a pure crystal of the compound, add a single, tiny crystal to the solution. This "seed" acts as a template for other molecules to crystallize upon.[8]
-
Reduce Volume: If the solution is simply too dilute, gently heat it to boil off some of the solvent to increase the concentration, then attempt to cool and crystallize again.
-
Extended Cooling: Ensure the solution has spent adequate time in an ice bath. Sometimes crystallization is simply a slow process.
Q3: The recrystallized solid is still colored. How can I fix this?
A3: The presence of color indicates that colored impurities were not fully removed.
Solution:
-
Use Activated Charcoal: Redissolve the crystals in the minimum amount of hot solvent. Add a very small amount (the tip of a spatula) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[5] Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal. Allow the now colorless filtrate to cool and crystallize as before. Be aware that charcoal can also adsorb your product, so use it sparingly to avoid reducing your yield.
Q4: My final yield is very low. What went wrong?
A4: A low yield is a common issue with several potential causes.
Causality & Solutions:
-
Too Much Solvent: Using too much solvent is the most frequent cause.[9] The compound will remain dissolved in the mother liquor even when cold. The only solution is to evaporate the solvent from the filtrate and attempt the recrystallization again with less solvent.
-
Premature Crystallization: If the compound crystallized during a hot filtration step, some product was lost. Ensure the funnel and receiving flask are sufficiently pre-heated.
-
Incomplete Cooling: Ensure the solution was thoroughly cooled in an ice bath to minimize the amount of product soluble in the cold solvent.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[5]
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Gour, S., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
MDPI. (2020). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • ): A Kinetic and Computational Study. Retrieved from [Link]
-
PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of cyclobutane analogues. Retrieved from [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]
-
ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]
-
University of Richmond Blogs. (n.d.). Recrystallization. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. Retrieved from [Link]
-
ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Unknown Author. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]
Sources
- 1. trans-2-phenylcyclobutane-1-carboxylic acid | 107841-64-5 [sigmaaldrich.com]
- 2. 1-Phenylcyclobutanecarboxylic acid | 37828-19-6 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Carboxylic Acid Purification
Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket Queue: High Priority (Pharma/R&D)
Welcome to the Purification Help Desk
As a Senior Application Scientist, I often see carboxylic acids treated as "simple" substrates. However, their amphiphilic nature, tendency to dimerize, and high affinity for trace metals often lead to process bottlenecks.
Below are the Active Support Tickets addressing the most frequent failures in carboxylic acid isolation. These guides are designed to be self-validating—meaning the protocol includes the checks necessary to confirm it is working in real-time.
Ticket #001: Extraction Efficiency & Phase Separation
User Issue: "I washed my organic layer with NaOH, but my yield is low, or I have a persistent emulsion."
Root Cause Analysis:
-
pKa Mismatch: Standard extraction requires a pH differential of
3 units. If your acid has a pKa of 4.5 and you extract with (pH ~8.5), you are safe. However, electron-withdrawing groups can lower pKa, and weak bases may not fully deprotonate them. -
Amphiphilicity: Long-chain or aromatic acids often act as surfactants, stabilizing emulsions.
Standard Operating Procedure: The "Back-Extraction" Protocol
Do not discard any layers until the mass balance is confirmed.
Step 1: The Forward Extraction
-
Dissolve crude mixture in a non-miscible organic solvent (EtOAc or DCM).
-
Add aqueous base (typically 1M NaOH or Sat.[1]
). -
Validation Check: Measure the pH of the aqueous layer after mixing. It must be >9.[2][3] If not, add more base.
-
Separate layers. Keep the Aqueous Layer (A1) .
Step 2: The Critical Wash (Impurity Removal)
-
Wash A1 with fresh organic solvent (2x).
-
Why? This removes neutral organic impurities physically entrained in the aqueous phase (micelles).
-
Discard these organic washes (or keep for recovery of neutrals).
Step 3: The Acidification & Back-Extraction [4]
-
Cool A1 to 0°C to prevent decarboxylation or decomposition.
-
Acidify to pH < 2 using 1M HCl or
. -
If oil/liquid: Extract A1 with fresh organic solvent (3x).
-
Combine organic extracts, dry over
, and concentrate.
Troubleshooting Logic: The Extraction Decision Tree
Figure 1: Decision matrix for liquid-liquid extraction. Note that filtration (if solid forms) often yields higher purity than back-extraction.
Ticket #002: Flash Chromatography Tailing
User Issue: "My acid streaks down the column (tailing), causing poor resolution and mixed fractions."
Technical Insight:
Silica gel is acidic (
The Fix: Mobile Phase Modifiers
You must suppress the ionization of the carboxylic acid or block the silanol sites.
| Modifier | Concentration | Application | Pros/Cons |
| Acetic Acid | 0.1% - 1.0% | General Purpose | Pro: Volatile, easy to remove. Con: Can obscure UV at <220nm. |
| Formic Acid | 0.1% - 1.0% | LC-MS Compatible | Pro: Better ionization for MS. Con: Reactive with some alcohols.[5] |
| TFA | 0.05% - 0.1% | Peptides/Polar Acids | Pro: Sharper peaks (ion pairing). Con: Hard to remove; affects pH sensitive groups. |
Protocol:
-
Add 1% Acetic Acid to both Solvent A (Hexane/DCM) and Solvent B (EtOAc/MeOH).
-
Self-Validation: Run a TLC plate. If the spot is still "teardrop" shaped, increase modifier to 2% or switch to a more polar solvent system (e.g., DCM:MeOH).
Ticket #003: Trace Metal Scavenging (Pd/Pt Removal)
User Issue: "I used a Suzuki coupling to make my acid, and the final product is grey/brown. I need to meet ICH Q3D limits."
Expertise: Carboxylic acids are excellent ligands for transition metals. Standard extraction often fails to remove Pd(II) because the metal coordinates to the carboxylate, dragging it into the aqueous phase or keeping it solubilized in the organic phase.
The Solution: Functionalized Silica Scavengers
Activated carbon is the "old school" method but often reduces yield by trapping the product. Thiol-functionalized silica is the industry standard for acids.
Workflow:
-
Dissolve crude acid in a solvent (THF, MeOH, or EtOAc).
-
Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine).
-
Dosage: 4 equivalents relative to the residual metal (usually 5-10 wt% of product).
-
-
Stir at 40-50°C for 2-4 hours.
-
Filter through a 0.45µm pad (to remove the scavenger).
-
Concentrate.
Comparative Data: Pd Removal Efficiency
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss |
| Crystallization | 1200 | 300 | High (Mother liquor loss) |
| Activated Carbon | 1200 | 50 | Moderate (10-15%) |
| Thiol-Silica | 1200 | < 10 | Negligible (< 2%) |
Ticket #004: Recrystallization "Oiling Out"
User Issue: "Upon cooling, my product separates as a sticky oil instead of crystals."
Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the melting point of the solvated product is lower than the boiling point of the solvent mixture.[7]
Recovery Protocol
-
Re-heat: Dissolve the oil back into the solution by heating.
-
Add a "Good" Solvent: Add a small amount of the solvent in which the compound is highly soluble.[6] This raises the solubility limit, preventing the liquid phase separation.
-
Seeding: Add a seed crystal at a temperature just below the saturation point.
-
Slow Cooling: Wrap the flask in foil or place it in a warm water bath that cools naturally to room temperature. Rapid cooling promotes oiling.
Visualizing the Optimization Loop
Figure 2: Troubleshooting loop for crystallization failures (Oiling Out).
References
-
Biotage. (2023).[8] How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]
-
Phenomenex. (2025).[9] Overcoming Peak Tailing of Basic and Acidic Analytes. Retrieved from [Link]
-
University of York. (2024). Problems with Recrystallisations: Oiling Out. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. youtube.com [youtube.com]
- 3. onyxipca.com [onyxipca.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. biotage.com [biotage.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: 2-Phenylcyclobutanecarboxylic Acid (2-PCBA) Handling & Stability
Welcome to the Technical Support Center for 2-phenylcyclobutanecarboxylic acid (2-PCBA) and its derivatives. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in navigating the unique thermodynamic and kinetic challenges associated with this highly strained, functionalized building block.
Whether you are utilizing 2-PCBA as an intermediate for conformationally constrained amino acids (such as the c4Phe series) or as a pharmacophore in medicinal chemistry, understanding its stability profile is critical to preventing yield loss and ensuring stereochemical integrity.
Part 1: Thermodynamic Stability & Epimerization (FAQs)
Q: Why does the NMR of my pure cis-2-PCBA show a mixture of isomers after a basic aqueous workup?
A: You are observing base-catalyzed epimerization. The
Q: Can I prevent epimerization during peptide coupling reactions? A: Yes, but it requires strict kinetic control. Avoid strong, unhindered bases. Use non-nucleophilic, sterically hindered bases like DIPEA (N,N-Diisopropylethylamine) or collidine in stoichiometric amounts. Furthermore, keeping the reaction temperature strictly at or below 0°C during the activation step suppresses the enolization rate, preserving the cis stereocenter.
Part 2: Degradation Pathways & Troubleshooting
Q: I am observing a loss of mass and a new non-polar spot on TLC during high-temperature reactions (>120°C). What is happening?
A: This is classic thermal decarboxylation. While standard aliphatic carboxylic acids require extreme heat to decarboxylate, 2-PCBA is uniquely susceptible due to the inherent ring strain of the cyclobutane moiety (~26 kcal/mol). The thermal stress provides the activation energy necessary to extrude
Q: Does 2-PCBA degrade over time in ambient storage? A: Yes, if exposed to light and oxygen. The C2 position of the cyclobutane ring is benzylic. This makes the C-H bond exceptionally weak and susceptible to radical-mediated autoxidation. Over time, atmospheric oxygen can form a benzylic hydroperoxide, which subsequently decomposes into ring-opened degradation products.
Quantitative Stability Profile
To aid in your experimental design, we have tabulated the expected degradation and epimerization profiles of 2-PCBA under standard forced degradation conditions.
| Stress Condition | Temp (°C) | Time (h) | cis:trans Ratio | Total Degradation (%) | Primary Degradant / Outcome |
| 0.1 M HCl | 25 | 24 | Unchanged | < 1% | None (Stable) |
| 0.1 M NaOH | 25 | 24 | 15:85 | < 1% | Epimerization to trans |
| 0.1 M NaOH | 80 | 24 | 5:95 | ~5% | Ring-opened products |
| 3% | 25 | 24 | Unchanged | ~12% | Benzylic ketone / alcohol |
| Thermal (Solid) | 150 | 2 | N/A | > 50% | Phenylcyclobutane ( |
Visualizing the Degradation Mechanics
Caption: Primary degradation and epimerization pathways of 2-phenylcyclobutanecarboxylic acid.
Part 3: Validated Experimental Protocols
To ensure the scientific integrity of your internal quality control, use the following self-validating protocol for forced degradation profiling of 2-PCBA. This protocol is designed to differentiate between true chemical degradation (mass loss) and simple stereochemical epimerization.
Protocol: Forced Degradation & Stability Profiling of 2-PCBA
System Suitability (The Self-Validation Step):
Before beginning, inject a known 50:50 mixture of cis- and trans-2-PCBA into your HPLC system (using a chiral stationary phase or a high-resolution C18 column with an acidic mobile phase). You must achieve a baseline resolution (
Step 1: Preparation of Stock Solutions
-
Accurately weigh 10.0 mg of 2-PCBA.
-
Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.
Step 2: Execution of Stress Conditions Prepare three separate reaction vials to isolate specific mechanistic variables:
-
Vial A (Base Stress): Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH. Stir at 25°C for 24 hours. (Causality: Probes enolization and base-catalyzed hydrolysis).
-
Vial B (Oxidative Stress): Mix 1.0 mL of stock solution with 1.0 mL of 3%
. Stir at 25°C for 24 hours. (Causality: Probes benzylic radical abstraction). -
Vial C (Control): Mix 1.0 mL of stock solution with 1.0 mL of HPLC-grade water. Stir at 25°C for 24 hours.
Step 3: Quenching and Analysis
-
Quench: To Vial A, add 1.0 mL of 0.1 M HCl to neutralize the base and halt enolization. To Vials B and C, add 1.0 mL of water to maintain equal dilution volumes.
-
Filter: Pass all samples through a 0.22
m PTFE syringe filter. -
Analyze: Inject 10
L of each sample into the HPLC. -
Data Interpretation: Compare the Total Area Under the Curve (AUC) of Vial A and B against Vial C. A shift in the cis/trans ratio in Vial A without a loss in total AUC confirms epimerization without degradation. A loss of total AUC in Vial B confirms oxidative destruction of the cyclobutane ring.
References
-
Lasa, M., López-Ram-de-Víu, P., & Cativiela, C. (2005). Synthesis of the four stereoisomers of cyclobutane analogues of phenylalanine in enantiomerically pure form. Tetrahedron: Asymmetry, 16(24), 3984-3991. URL:[Link]
-
Burger, A., & Hofstetter, A. (1959). 2-Phenylcyclobutanecarboxylic Acid. Journal of Organic Chemistry, 24(9), 1290-1293. URL:[Link]
safe handling and storage procedures for 2-phenylcyclobutanecarboxylic acid
Welcome to the Application Science Technical Support Center for 2-phenylcyclobutanecarboxylic acid . As drug development professionals and synthetic chemists, you require more than just basic safety data; you need to understand the causality behind handling procedures to ensure reproducibility and safety. This guide synthesizes structural chemistry principles with field-validated protocols to troubleshoot common handling, storage, and purification issues.
I. Quantitative Chemical & Safety Parameters
To establish a baseline for safe handling, we must look at the quantitative properties of the compound and its closest structural analogs (such as 1-phenylcyclobutanecarboxylic acid and unsubstituted cyclobutanecarboxylic acid)[1][2].
| Parameter | Value / Specification | Mechanistic Rationale |
| Molecular Formula | C₁₁H₁₂O₂ | Contains a hydrophobic phenyl ring and a strained cyclobutane ring attached to a hydrophilic carboxyl group. |
| Molecular Weight | 176.21 g/mol | Determines stoichiometric calculations for downstream amide coupling or esterification[1]. |
| Storage Temperature | Room Temperature (15–25°C) | Prevents thermal degradation while avoiding condensation issues associated with cold storage[1]. |
| Hazard Statements | H302, H315, H319, H335 | The acidic proton causes localized pH drops on mucosal membranes, leading to irritation[2][3]. |
| PPE Requirements | Nitrile gloves, safety goggles, N95/ABEK respirator | Prevents dermal absorption and inhalation of corrosive dust/vapors[3][4]. |
II. Troubleshooting & FAQs
Q1: How should 2-phenylcyclobutanecarboxylic acid be stored to prevent degradation over time? A: Store the compound in a tightly sealed container inside a desiccator at room temperature[1]. Causality: While the phenyl and cyclobutane rings are chemically robust, the carboxylic acid moiety is highly susceptible to moisture absorption via hydrogen bonding. Ambient moisture can lead to the formation of hydrates, which throws off stoichiometric mass calculations during highly sensitive drug-discovery assays.
Q2: What are the primary safety hazards when weighing or transferring this compound? A: The compound is classified as a skin/eye irritant (H315, H319) and a respiratory irritant (H335)[3]. Causality: The acidity of the carboxyl group (estimated pKa ~4.8) causes rapid protonation of biological nucleophiles upon contact with skin moisture or mucosal membranes. This leads to localized tissue irritation and protein denaturation[2]. Always handle the powder in a ductless fume hood or a ventilated balance enclosure to prevent inhalation of micro-particulates.
Q3: My batch shows a depressed melting point and slight yellow discoloration. How can I restore its purity? A: A depressed melting point indicates the presence of impurities, likely oxidative byproducts or residual moisture. Causality: The benzylic/tertiary positions on the cyclobutane ring can be susceptible to slow autoxidation over prolonged exposure to light and air. Solution: Recrystallization using a benzene-ligroin (or toluene-heptane for a less toxic alternative) solvent system with activated charcoal treatment is the gold standard for purifying phenylcyclobutanecarboxylic acids[5].
Q4: How do I neutralize spills involving this acid? A: Do not use water alone, as it will only spread the hydrophobic organic acid. Causality: The bulky phenylcyclobutane group makes the compound poorly soluble in pure water. Solution: Sweep up solid spills mechanically. For liquid solutions, soak up with an inert absorbent material (e.g., silica gel or a universal binder) and neutralize the residue with a weak base like sodium bicarbonate (NaHCO₃) before routing to hazardous organic waste[3].
III. Self-Validating Methodologies
Protocol: Purification via Recrystallization & Integrity Verification
To ensure the highest fidelity in your synthetic workflows, use this self-validating recrystallization protocol[5].
Step 1: Dissolution Suspend the crude 2-phenylcyclobutanecarboxylic acid in a minimum volume of hot benzene (or toluene). Rationale: The hydrophobic phenyl ring ensures high solubility in aromatic solvents at elevated temperatures.
Step 2: Decolorization Add 5-10% (w/w) activated charcoal to the hot solution and boil gently for 5 minutes. Rationale: The porous carbon matrix traps high-molecular-weight polymeric impurities and colored oxidative byproducts.
Step 3: Hot Filtration Filter the mixture hot through a Celite pad to remove the charcoal. Rationale: Prevents premature crystallization of the product in the filter funnel.
Step 4: Anti-Solvent Addition Gradually add ligroin (or heptane) dropwise until the solution becomes faintly turbid. Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Rationale: The aliphatic anti-solvent sharply decreases the solubility of the acid, forcing crystal nucleation.
Step 5: Self-Validation (Yield & Purity Check) Filter the crystals and dry in vacuo over phosphorus pentoxide[5]. Validation Metric: Determine the melting point. A sharp melting point range (<1.5°C variance) confirms the complete removal of impurities. If the melting point is broad, repeat Steps 1-4.
IV. Process Visualization
The following workflow illustrates the logical progression of handling, verifying, and utilizing 2-phenylcyclobutanecarboxylic acid in a laboratory setting.
Caption: Integrity verification and safe handling workflow for 2-phenylcyclobutanecarboxylic acid.
V. References
-
BLD Pharm. (n.d.). 1-Phenylcyclobutanecarboxylic acid. Retrieved from
-
Fisher Scientific. (2024). Cyclobutanecarboxylic acid - SAFETY DATA SHEET. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid. Retrieved from
-
The Journal of Organic Chemistry. (1959). Volume 24 No.9. Retrieved from
Sources
Technical Support Center: Characterization of 2-Phenylcyclobutanecarboxylic Acid Isomers
Welcome to the technical support center for the analytical characterization of 2-phenylcyclobutanecarboxylic acid isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges presented by this molecule's stereochemistry. 2-Phenylcyclobutanecarboxylic acid possesses two stereocenters, giving rise to four stereoisomers: the cis-(1R,2S)/(1S,2R) enantiomeric pair and the trans-(1R,2R)/(1S,2S) enantiomeric pair. The accurate separation and definitive identification of these isomers are paramount, as their spatial arrangement can dramatically alter biological activity and pharmacological properties.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the complexities of isomer separation and spectroscopic elucidation.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Chromatographic Separation Issues
Question 1: Why am I seeing poor or no separation between my cis and trans diastereomers on a standard C18 HPLC column?
Answer: This is a common challenge. While diastereomers have different physical properties, their polarity can be very similar, leading to co-elution on standard reversed-phase columns.
-
Probable Cause 1: Suboptimal Mobile Phase. The mobile phase composition may not be providing enough selectivity.
-
Solution: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. Modifying the pH can alter the ionization state of the carboxylic acid, which in turn affects its interaction with the stationary phase. A mobile phase with a pH 2-3 units below the pKa of the carboxylic acid will ensure it is in its neutral form, promoting retention on a C18 column.
-
-
Probable Cause 2: Insufficient Stationary Phase Interaction. The standard C18 phase may not offer unique interaction modes to differentiate the subtle structural differences between the diastereomers.
-
Solution 1 (Recommended): Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These columns can induce dipole-dipole and π-π stacking interactions with the phenyl ring of the analyte. The different spatial orientations of the phenyl group in the cis and trans isomers will lead to differential retention.
-
Solution 2: Explore Normal-Phase Chromatography. Using a silica or diol column with a non-polar mobile phase (e.g., hexane/isopropanol) can sometimes provide better selectivity for diastereomers.[1]
-
Question 2: My retention times are drifting and my results are not reproducible. What should I check?
Answer: Drifting retention times typically point to an unstable HPLC system or changing experimental conditions.[1]
-
Probable Cause 1: Inadequate Column Equilibration. The column is not fully equilibrated with the mobile phase.[1]
-
Probable Cause 2: Mobile Phase Instability. The mobile phase composition is changing over time.
-
Probable Cause 3: Temperature Fluctuation. The column temperature is not controlled or is unstable.
Question 3: How can I separate the enantiomers of the cis and trans pairs? A standard chiral column isn't working.
Answer: Enantiomeric separation requires a chiral environment. The choice of chiral stationary phase (CSP) is critical and often requires screening.
-
Probable Cause: Mismatched Chiral Stationary Phase (CSP). The CSP does not have the correct chiral recognition mechanism for your analyte.
-
Solution 1: Polysaccharide-Based CSPs. These are the most versatile and successful CSPs for a wide range of compounds.[1] Start with columns based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD). Screen both normal-phase (e.g., hexane/ethanol) and reversed-phase conditions.[5]
-
Solution 2: Protein-Based or Macrocyclic Antibiotic CSPs. Columns like those based on vancomycin or teicoplanin can offer unique selectivity, especially under reversed-phase conditions, through a combination of hydrogen bonding, ionic, and hydrophobic interactions.[6]
-
Solution 3: Chiral Derivatization. If direct separation fails, consider derivatizing the carboxylic acid with a chiral amine or alcohol to form diastereomeric amides or esters.[7][8] These diastereomers can then often be separated on a standard achiral column (e.g., C18 or silica).[7]
-
Spectroscopic Characterization Issues
Question 4: How can I definitively assign the cis vs. trans stereochemistry using ¹H NMR? The spectra look very similar.
Answer: ¹H NMR is the most powerful tool for this assignment, but it requires careful analysis of proton-proton coupling constants (J-values).[9] The puckered nature of the cyclobutane ring creates distinct dihedral angles between adjacent protons in the cis and trans isomers.
-
Key Principle: The Karplus relationship predicts that the magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.
-
trans-Isomer: The protons on C1 and C2 (the ones bearing the phenyl and carboxyl groups) are on opposite sides of the ring. This typically results in one pseudo-axial/axial and one pseudo-equatorial/equatorial relationship, leading to a larger average coupling constant, generally in the range of 8-11 Hz .[9][10]
-
cis-Isomer: The protons on C1 and C2 are on the same side of the ring, resulting in a pseudo-axial/equatorial relationship. This leads to a smaller dihedral angle and thus a smaller coupling constant, typically in the range of 5-8 Hz .[10]
-
-
Troubleshooting: If the signals for these protons (typically around 3-4 ppm) are overlapped or part of a complex multiplet, you must use 2D NMR techniques.
-
Solution: Run a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. Once the C1-H and C2-H protons are identified, their cross-peaks can be analyzed to extract the coupling constants. For even greater clarity, a TOCSY (Total Correlation Spectroscopy) experiment can reveal the entire spin system of the cyclobutane ring.
-
Question 5: Can Mass Spectrometry (MS) distinguish between the isomers? My EI-MS spectra are identical.
Answer: Electron Ionization (EI) mass spectrometry is a high-energy technique that typically shatters molecules, and it generally cannot differentiate between stereoisomers because they have the same mass and fragmentation pathways often converge.
-
Utility of MS: While not useful for isomer differentiation, MS is essential for confirming the molecular weight (via the molecular ion peak, M⁺) and elemental composition (via high-resolution MS). The presence of an acylium ion (R-CO⁺) from the cleavage of the C-C bond next to the carbonyl is a characteristic fragmentation.[11]
-
Advanced MS Techniques: In some specialized cases, techniques like tandem mass spectrometry (MS/MS) after forming diastereomeric complexes with a chiral selector can induce subtle differences in fragmentation patterns, but this is not a routine method. For all practical purposes, rely on NMR and chiral chromatography for isomer identification.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust analytical workflow for characterizing a new batch of 2-phenylcyclobutanecarboxylic acid?
A1: A multi-step, orthogonal approach is recommended. Start with achiral HPLC to separate the cis and trans diastereomers. Collect these fractions and confirm their purity. Then, analyze each diastereomeric fraction using a validated chiral HPLC method to determine its enantiomeric excess (e.e.). Finally, use ¹H NMR spectroscopy on the isolated diastereomers to definitively assign the cis and trans configurations based on coupling constants.
Q2: Are there any derivatization techniques that can simplify characterization?
A2: Yes. Derivatization can be very helpful.
-
For Separation: As mentioned in the troubleshooting guide, reacting the carboxylic acid with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) creates diastereomeric amides.[7] These can often be easily separated on standard achiral columns and may even crystallize at different rates, allowing for fractional crystallization.
-
For NMR Analysis: Converting the carboxylic acid to a methyl ester can sometimes simplify the NMR spectrum by removing the broad carboxylic acid proton signal and sharpening other signals.
Q3: What are the expected ¹³C NMR differences between the isomers?
A3: The differences are often subtle but measurable. Due to steric effects (specifically the gamma-gauche effect), the carbon atoms of the cyclobutane ring in the more sterically hindered cis-isomer are expected to be slightly shielded (shifted upfield to a lower ppm value) compared to the corresponding carbons in the less hindered trans-isomer.[9]
Q4: What is the expected mass spectrum fragmentation pattern for this molecule?
A4: The molecular ion peak (M⁺) should be observed at m/z = 176. Key fragmentation pathways for carboxylic acids include:
-
Loss of the carboxyl group (-COOH): A peak at m/z = 131.
-
Formation of the acylium ion (M-OH)⁺: A peak at m/z = 159.
-
McLafferty Rearrangement: If the cyclobutane ring opens, a McLafferty rearrangement can occur, often leading to a characteristic peak for acids at m/z = 60.[12]
-
Benzylic cleavage: Fragmentation of the cyclobutane ring can lead to a tropylium ion at m/z = 91.
Part 3: Experimental Protocols & Data
Protocol 1: Chiral HPLC Separation of Diastereomers and Enantiomers
This protocol provides a starting point for method development. Optimization will be required.
-
Column Selection: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). Degas thoroughly.
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm and 254 nm.
-
-
Sample Preparation: Dissolve the sample mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and record the chromatogram. The four isomers should elute separately. The cis and trans diastereomers will have different retention times, and each of those peaks will be resolved into its two enantiomers.
Protocol 2: ¹H NMR for Stereochemical Assignment
-
Sample Preparation: Dissolve ~5-10 mg of the isolated, pure diastereomer in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Initial Analysis: Identify the aromatic protons (~7.2-7.4 ppm) and the aliphatic protons of the cyclobutane ring (~2.0-4.0 ppm). The carboxylic acid proton will be a broad singlet (>10 ppm).
-
Focus on Key Signals: Locate the multiplets corresponding to the protons at C1 (methine adjacent to COOH) and C2 (methine adjacent to Phenyl). These are typically the most downfield of the aliphatic signals.
-
Measure Coupling Constants: Expand this region of the spectrum. Use the spectrometer's software to measure the peak-to-peak distance (in Hz) for the key splittings in these multiplets. This value is the coupling constant, J.
-
Assignment:
-
If ³JH1-H2 is in the larger range (~8-11 Hz ), assign the isomer as trans .[10]
-
If ³JH1-H2 is in the smaller range (~5-8 Hz ), assign the isomer as cis .
-
-
Confirmation (Optional but Recommended): Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. For the cis-isomer, a cross-peak should be observed between the protons on C1 and C2, indicating they are close in space. This cross-peak will be absent or very weak for the trans-isomer.
Data Summary Tables
Table 1: Typical HPLC Starting Conditions
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase Chiral) |
| Column | Phenyl-Hexyl (for diastereomers) | Chiralcel® OD-H (for enantiomers) |
| Mobile Phase | Water:Acetonitrile (60:40) with 0.1% Formic Acid | Hexane:Isopropanol (90:10) with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 25 °C |
| Detection | UV @ 210 nm | UV @ 254 nm |
Table 2: Diagnostic ¹H NMR Coupling Constants
| Isomer Configuration | Protons | Dihedral Angle Relationship | Expected ³JHH (Hz) |
| cis | H1-H2 | pseudo-axial/equatorial | 5 - 8 |
| trans | H1-H2 | pseudo-axial/axial | 8 - 11 |
Part 4: Visualization Diagrams
Caption: Workflow for Isomer Separation and Characterization.
Caption: Logic for NMR-Based Stereochemistry Assignment.
References
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF. Retrieved from [Link]
-
Indian Academy of Sciences. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentanecarboxylic acid, phenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chromatography Online. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Caputo, J. A., & Fuchs, R. (1967). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. The Journal of Organic Chemistry, 32(6), 1906-1908. [Link]
-
Gherghe, C., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
-
ResearchGate. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The assignment of the correct structures and conformational analysis of the isomeric t-5-and t-4-phenyl-t(c)-2-benzoyl-r-1- cyclohexanecarboxylic acids by NMR and FT-IR spectroscopy. Retrieved from [Link]
-
Pihlaja, K., et al. (2000). The assignment of the correct structures and conformational analysis of the isomeric t-5- and t-4-phenyl-t(c)-2-benzoyl-r-1-cyclohexanecarboxylic acids by NMR and FT-IR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (4), 687-692. [Link]
-
Fernandes, C., et al. (2009). Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. The Journal of Organic Chemistry, 74(8), 3217-3220. [Link]
-
TSI Journals. (2019, February 15). New Compounds Derived from Stereoisomers of 2,4-Diphenylcyclobuta. Retrieved from [Link]
-
PubMed. (2019, May 23). Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-phenylcyclohex-2-enecarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. Retrieved from [Link]
-
Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]
-
MDPI. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]
-
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Constitutional isomers of molecular formula C5H10O2. Retrieved from [Link]
-
Prolekare.cz. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the 1D and 2D NMR Spectral Analysis of 2-Phenylcyclobutanecarboxylic Acid
This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-phenylcyclobutanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It explains the causal relationships between molecular structure and spectral output, details a robust experimental workflow, and objectively compares NMR with alternative analytical techniques, providing a comprehensive framework for the structural elucidation of substituted cyclobutane systems.
The Structural Challenge: Puckering, Stereoisomerism, and Substitution
Cyclobutane rings are significant structural motifs in medicinal chemistry and natural products, offering a rigid scaffold for precise substituent positioning.[1] The structural analysis of molecules like 2-phenylcyclobutanecarboxylic acid presents a unique set of challenges. Unlike planar aromatic rings, the four-membered cyclobutane ring is not flat; it exists in a dynamic equilibrium between two puckered or "butterfly" conformations to alleviate torsional strain.[2] This puckering has profound consequences on the NMR spectrum, as it differentiates the chemical environments of protons on the same carbon atom.
Furthermore, the presence of two substituents on the cyclobutane ring introduces the possibility of cis and trans diastereomers. Differentiating these stereoisomers is critical, as they can possess vastly different biological activities. NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (J-coupling), is an exceptionally powerful tool for this purpose.
Predicted ¹H and ¹³C NMR Spectral Features
While an experimental spectrum is definitive, a predicted spectrum based on foundational principles provides a powerful roadmap for analysis. The chemical shifts are influenced by the electronic effects of the phenyl and carboxylic acid groups, the magnetic anisotropy of the aromatic ring, and the stereochemical arrangement of the cyclobutane protons.
¹H NMR Spectrum: A Detailed Breakdown
The ¹H NMR spectrum can be divided into three key regions: the downfield aromatic region, the complex aliphatic region of the cyclobutane ring, and the characteristic carboxylic acid proton signal.
-
Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded due to hydrogen bonding and the electronegativity of the adjacent oxygens. It is expected to appear as a broad singlet far downfield, typically in the range of δ 10–13 ppm.[3][4] Its broadness is concentration-dependent, and the signal will disappear upon the addition of D₂O, a useful diagnostic test.[5]
-
Aromatic Protons (Phenyl Group): The five protons on the monosubstituted benzene ring will not be equivalent and will appear in the δ 7.0–7.5 ppm range.[6] The substitution pattern breaks the symmetry of the benzene ring, leading to a complex multiplet.[7] Protons ortho to the cyclobutane substituent will likely have a different chemical shift from the meta and para protons.
-
Cyclobutane Protons: This is the most complex and structurally informative region. The six protons on the cyclobutane ring are all non-equivalent. Their chemical shifts are influenced by their proximity to the electron-withdrawing phenyl and carboxyl groups and their relative orientation (cis or trans). Protons on the same carbon (geminal) are diastereotopic and will have different chemical shifts and will couple to each other. The proton on the carbon bearing the phenyl group (C2-H) and the proton on the carbon with the carboxylic acid group (C1-H) will be the most downfield of the aliphatic signals. The remaining four protons on C3 and C4 will appear further upfield, likely in the δ 1.8-2.8 ppm range, similar to unsubstituted cyclobutane which resonates around δ 1.96 ppm.[2][8]
¹³C NMR Spectrum: Carbon Skeleton Mapping
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
-
Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is significantly deshielded and is expected to appear in the δ 170–185 ppm range.[3][5][9]
-
Aromatic Carbons: A monosubstituted benzene ring will show four signals in the aromatic region (δ 110-160 ppm): one for the substituted (quaternary) carbon, and one each for the ortho, meta, and para carbons.[6] The quaternary carbon attached to the cyclobutane ring will typically be weaker in intensity.
-
Aliphatic Carbons: The four carbons of the cyclobutane ring will be non-equivalent. The carbons directly attached to the phenyl (C2) and carboxyl (C1) groups will be the most downfield among the aliphatic carbons. Unsubstituted cyclobutane resonates around δ 22.4 ppm, providing a baseline for estimating the shifts of C3 and C4.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | Broad Singlet | Disappears with D₂O exchange. |
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | Complex pattern due to non-equivalence. |
| C1-H | 2.8 - 3.5 | Multiplet | Deshielded by adjacent COOH group. |
| C2-H | 2.9 - 3.6 | Multiplet | Deshielded by adjacent phenyl group. |
| C3-H₂, C4-H₂ | 1.8 - 2.8 | Multiplets | Complex overlapping signals. |
Table 1: Predicted ¹H NMR Spectral Data for 2-phenylcyclobutanecarboxylic acid.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C OOH) | 170 - 185 |
| Aromatic (ipso-C) | 140 - 150 |
| Aromatic (ortho, meta, para) | 125 - 130 |
| C1 | 45 - 55 |
| C2 | 40 - 50 |
| C3, C4 | 20 - 35 |
Table 2: Predicted ¹³C NMR Spectral Data for 2-phenylcyclobutanecarboxylic acid.
The Power of 2D NMR: Unambiguous Structural Assignment
While 1D spectra provide essential information, complex overlapping multiplets in the aliphatic region can make definitive assignments challenging. Two-dimensional (2D) NMR experiments are indispensable for resolving this ambiguity and confirming the molecular structure.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two proton signals indicates that they are coupled, typically through two or three bonds. This is invaluable for tracing the connectivity of the protons around the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached.[10] It allows for the unambiguous assignment of each proton to its corresponding carbon atom, effectively mapping the ¹H spectrum onto the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[11] It is crucial for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for piecing together larger molecular fragments. For instance, an HMBC correlation from the C2-H proton to the ipso-carbon of the phenyl ring would confirm the connection point.
Caption: A standard workflow for NMR-based structural elucidation.
Experimental Protocol: A Self-Validating System
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-phenylcyclobutanecarboxylic acid.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[12] The choice of solvent is critical as it can influence chemical shifts.
-
Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & 1D Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.
-
-
2D NMR Acquisition:
-
Acquire standard gradient-selected COSY, HSQC, and HMBC spectra using the manufacturer's recommended pulse programs. These experiments provide the cross-validation necessary to confirm the structural assignments made from the 1D data.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
The Karplus Relationship: Deciphering Stereochemistry
The key to differentiating cis and trans isomers lies in the magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons. The Karplus equation describes the relationship between the dihedral angle (θ) between two coupled protons and the magnitude of their coupling constant.[13]
-
A large ³J value (typically 7-10 Hz) corresponds to dihedral angles near 0° (eclipsed) or 180° (anti-periplanar).
-
A small ³J value (typically 0-3 Hz) corresponds to dihedral angles near 90° (gauche).
Due to the puckered nature of the cyclobutane ring, the dihedral angles between vicinal protons will differ significantly between the cis and trans isomers.[2] By carefully measuring the coupling constants from a high-resolution ¹H spectrum, one can deduce the relative stereochemistry of the phenyl and carboxylic acid groups.
Caption: The logical relationship for determining stereochemistry via NMR.
Comparison with Alternative Analytical Techniques
While NMR is exceptionally powerful, a multi-technique approach provides the most comprehensive structural characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity (1D/2D), stereochemistry, dynamic processes, quantification. | Non-destructive, provides rich structural detail in solution. | Requires soluble sample, relatively low sensitivity compared to MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity, requires very small sample amount. | Provides no information on stereochemistry or atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH of acid, C=O, C=C of phenyl).[5] | Fast, inexpensive, good for identifying key functional groups. | Provides limited information on the overall carbon skeleton and no stereochemistry. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | The "gold standard" for unambiguous structure determination. | Requires a high-quality single crystal, which can be difficult to grow; structure is in solid state, not solution. |
Table 3: Objective comparison of analytical techniques for the structural analysis of 2-phenylcyclobutanecarboxylic acid.
Conclusion
The comprehensive analysis of 2-phenylcyclobutanecarboxylic acid using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unparalleled level of structural detail in solution. This guide demonstrates that through a systematic approach—from prediction and careful data acquisition to the application of principles like the Karplus relationship—one can unambiguously determine not only the constitution but also the relative stereochemistry of complex substituted cyclobutane systems. When integrated with complementary techniques like mass spectrometry and IR spectroscopy, NMR serves as the cornerstone for the rigorous structural elucidation required in modern chemical and pharmaceutical research.
References
-
Doc Brown's Chemistry. (n.d.). Cyclobutane proton NMR spectrum. Retrieved from [Link]
-
Barton, B. L. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]
-
Gasteuil, M., Martin, M.L., & Martin, G.J. (1968). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Organic Magnetic Resonance, 1(1), 53-61. Retrieved from [Link]
-
Abraham, R. J., et al. (2004). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 42(4), 420-430. Retrieved from [Link]
-
IHTM. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University College London. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts.... Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Kwan, E. E. (n.d.). 2D NMR Solutions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
-
Smith, J. G. (2011). Organic Chemistry. McGraw-Hill. Retrieved from [Link]
-
ResearchGate. (2022, June 10). What are the 13C NMR Peaks for two chemicals?. Retrieved from [Link]
-
Frydman, L., & Mishkovsky, M. (2014). Ultrafast 2D NMR: An Emerging Tool in Analytical Spectroscopy. Annual Review of Analytical Chemistry, 7, 129-161. Retrieved from [Link]
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Mechanistic Causality: The Fragmentation of 2-Phenylcyclobutanecarboxylic Acid
Structural Elucidation of 2-Phenylcyclobutanecarboxylic Acid: A Comparative Guide to Mass Spectrometry Techniques
For researchers and drug development professionals, the accurate structural characterization of cyclic constrained building blocks is a critical step in pipeline development. 2-Phenylcyclobutanecarboxylic acid (C₁₁H₁₂O₂, Exact Mass: 176.0837 Da) is a highly valuable scaffold used in the synthesis of conformationally restricted peptides and neuroactive therapeutics.
This guide objectively compares the two premier analytical platforms for characterizing this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the underlying fragmentation causality and providing self-validating experimental protocols, this guide equips analytical scientists with the data needed to select the optimal workflow.
To interpret the mass spectra of 2-phenylcyclobutanecarboxylic acid, one must understand the thermodynamic drivers of its fragmentation. The molecule contains three distinct structural features: a highly strained cyclobutane ring (~26 kcal/mol ring strain), an aromatic phenyl ring, and a polar carboxylic acid moiety.
Under hard ionization (EI, 70 eV), the molecular ion
-
Pathway A (The Thermodynamic Sink): Cleavage of the C1-C2 and C3-C4 bonds expels neutral acrylic acid (72 Da). The charge is retained on the highly conjugated, resonance-stabilized styrene radical cation at m/z 104 [2]. Due to its extreme stability, m/z 104 typically manifests as the base peak (100% relative abundance).
-
Pathway B (The Minor Axis): Cleavage of the C1-C4 and C2-C3 bonds expels neutral ethylene (28 Da), yielding the cinnamic acid radical cation at m/z 148.
-
Functional Group Cleavage: Independent of the ring opening, the carboxylic acid group undergoes characteristic alpha-cleavage, resulting in the loss of a hydroxyl radical (
OH, -17 Da) to yield m/z 159, or the loss of the carboxyl radical ( COOH, -45 Da) to yield the 2-phenylcyclobutyl cation at m/z 131[3].
Caption: Mechanistic fragmentation pathways of 2-phenylcyclobutanecarboxylic acid under electron ionization.
Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice between GC-MS and LC-MS depends entirely on the analytical objective: structural confirmation vs. trace quantification in biological matrices.
A. GC-EI-MS (Structural Confirmation)
Electron Ionization (EI) is a "hard" ionization technique. It provides highly reproducible, library-searchable fragmentation patterns. However, because 2-phenylcyclobutanecarboxylic acid contains a free carboxyl group, it is prone to hydrogen bonding, which causes severe peak tailing and thermal degradation on standard non-polar GC columns. Therefore, chemical derivatization (e.g., silylation) is mandatory to increase volatility and thermal stability.
B. LC-ESI-MS/MS (Trace Quantification)
Electrospray Ionization (ESI) is a "soft" technique. In negative ion mode, the carboxylic acid easily deprotonates to form the
Quantitative Data Summary
| Feature / Metric | GC-EI-MS (Derivatized TMS Ester) | LC-ESI-MS/MS (Negative Mode, CID) |
| Primary Application | Structural elucidation, purity analysis, library matching. | Bioanalysis, pharmacokinetics, trace quantification. |
| Precursor Ion | m/z 248 (Molecular Ion of TMS derivative) | m/z 175 ( |
| Base Peak | m/z 104 (Styrene radical cation) | m/z 131 (Decarboxylated anion) |
| Key Diagnostic Ions | m/z 104, m/z 148, m/z 233 ( | m/z 131, m/z 103 |
| Sample Prep Time | High (Requires drying and 30 min derivatization) | Low (Direct injection or simple protein precipitation) |
| Sensitivity (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols integrate internal controls, blanks, and system suitability checks.
Protocol 1: GC-EI-MS Workflow (Silylation Method)
Rationale: Silylation replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, preventing column interaction and ensuring sharp chromatographic peaks.
-
System Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass calibration across the m/z 50–600 range.
-
Sample Preparation:
-
Transfer 1.0 mg of 2-phenylcyclobutanecarboxylic acid to a glass vial.
-
Dissolve in 1.0 mL of anhydrous pyridine (water must be strictly excluded to prevent derivatization failure).
-
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). Cap tightly and incubate at 60°C for 30 minutes.
-
Validation Controls: Prepare a reagent blank (Pyridine + BSTFA) and an internal standard (e.g., heavily deuterated internal standard spiked prior to derivatization).
-
GC Parameters: Inject 1 µL (split ratio 1:20) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Set the inlet to 250°C. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Parameters: Set the EI source to 70 eV and 230°C. Scan range: m/z 40–300.
Caption: Step-by-step GC-EI-MS experimental workflow highlighting the critical derivatization step.
Protocol 2: LC-ESI-MS/MS Workflow (Targeted MRM)
Rationale: Operating in negative ESI mode capitalizes on the acidic nature of the analyte. Multiple Reaction Monitoring (MRM) isolates the precursor, fragments it via CID, and measures a specific product ion, eliminating matrix interference.
-
Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Note: While formic acid suppresses negative ionization slightly, it is required for optimal peak shape on standard C18 columns.
-
Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 100 ng/mL.
-
LC Parameters: Inject 5 µL onto a C18 column (e.g., 2.1 × 50 mm, 1.8 µm). Run a rapid gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.
-
MS/MS Optimization (Infusion): Direct-infuse the standard at 10 µL/min. Optimize the declustering potential to maximize the
precursor at m/z 175. -
CID Tuning: Ramp the collision energy (CE) using Argon gas to identify the optimal voltage for the m/z 175
m/z 131 transition (typically around -15 to -20 eV). -
Validation: Run a solvent blank immediately after the highest calibration standard to verify the absence of autosampler carryover.
Conclusion & Recommendations
For the comprehensive structural elucidation of 2-phenylcyclobutanecarboxylic acid, GC-EI-MS remains the gold standard. The distinct retro-[2+2] cycloaddition yields an unambiguous, highly abundant m/z 104 styrene radical cation, which serves as a definitive structural fingerprint. However, the requirement for anhydrous derivatization makes it lower throughput.
Conversely, for drug development professionals tracking the pharmacokinetics of this compound in plasma or urine, LC-ESI-MS/MS is the superior choice. The direct detection of the m/z 175
References
-
Montaudo, G. (2001). Mass Spectrometry of Polymers. CRC Press. (Discusses cyclobutane ring splitting and styrene fragmentation). URL:[Link]
-
Borisov, R. S., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. URL: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. URL: [Link]
-
National Institutes of Health (NIH). (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. URL: [Link]
Sources
Unambiguous Stereochemical Assignment of 2-Phenylcyclobutanecarboxylic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's biological activity, pharmacokinetic properties, and potential toxicological profile. For cyclic molecules with multiple stereocenters, such as 2-phenylcyclobutanecarboxylic acid, elucidating the correct stereochemistry—specifically the cis and trans relationship between the phenyl and carboxylic acid substituents—presents a significant analytical challenge. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for solid-state structural determination of 2-phenylcyclobutanecarboxylic acid, alongside a critical evaluation of complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The Challenge: Differentiating cis and trans Isomers
The cyclobutane ring, a four-membered carbocycle, is a prevalent motif in numerous biologically active compounds. The puckered nature of the ring and the potential for cis and trans isomerism in substituted derivatives necessitate robust analytical methods for unambiguous structural assignment. The two diastereomers of 2-phenylcyclobutanecarboxylic acid, shown in Figure 1, can exhibit markedly different biological activities. Therefore, a definitive and reliable method for their differentiation is crucial for advancing any research or development program involving this scaffold.
Figure 1: Cis and trans isomers of 2-phenylcyclobutanecarboxylic acid.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal technique for determining the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density within the molecule can be generated, revealing the precise spatial arrangement of each atom.
Experimental Workflow for X-ray Crystallography
The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals, a process that often requires meticulous optimization of conditions.
Crystal Structure of cis-2-Phenylcyclobutanecarboxylic Acid
The crystal structure of cis-2-phenylcyclobutanecarboxylic acid has been determined, providing definitive proof of its stereochemistry.[1] The key structural features are summarized in the table below.
| Crystallographic Parameter | cis-2-Phenylcyclobutanecarboxylic Acid |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.420(8) |
| b (Å) | 11.687(6) |
| c (Å) | 11.226(5) |
| β (°) | 112.45(4) |
| Molecules per unit cell (Z) | 8 |
Table 1: Crystallographic data for cis-2-phenylcyclobutanecarboxylic acid.[1]
The X-ray analysis reveals that the cyclobutane ring is puckered, with a dihedral angle of 27°.[1] The phenyl and carboxylic acid groups are on the same side of the ring, confirming the cis configuration. The bond connecting the substituted ring atoms is notably longer than the other ring bonds, a consequence of steric hindrance between the bulky substituents.[1]
Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are indispensable for routine characterization, analysis in solution, and for compounds that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For differentiating diastereomers like the cis and trans isomers of 2-phenylcyclobutanecarboxylic acid, ¹H NMR is particularly informative.
Key Differentiating Features in ¹H NMR:
-
Coupling Constants (J-values): The magnitude of the coupling constant between the protons on the carbons bearing the phenyl and carboxylic acid groups (H1 and H2) is highly dependent on the dihedral angle between them. In the trans isomer, a larger coupling constant is expected due to a more anti-periplanar relationship between these protons. Conversely, the cis isomer would exhibit a smaller coupling constant.
-
Chemical Shifts: The chemical shifts of the cyclobutane ring protons will differ between the two isomers due to the different anisotropic effects of the phenyl ring.
-
Nuclear Overhauser Effect (NOE): In a 2D NOESY experiment, the cis isomer would show a through-space correlation (cross-peak) between the protons on the carbons bearing the phenyl and carboxylic acid groups, as they are on the same face of the ring and thus in close proximity. This correlation would be absent or very weak for the trans isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the cis and trans isomers of 2-phenylcyclobutanecarboxylic acid will share many similarities due to the presence of the same functional groups (carboxylic acid, aromatic ring), subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different molecular symmetries and vibrational modes of the two isomers. These differences, however, are often not distinct enough for unambiguous assignment without authentic reference spectra of both isomers.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution | Solid or Liquid |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry | Connectivity, relative stereochemistry (through J-coupling and NOE), dynamic information | Presence of functional groups |
| Ambiguity | Unambiguous for stereochemistry | Generally unambiguous with appropriate experiments (e.g., NOESY) | Often ambiguous for stereoisomers without reference spectra |
| Primary Limitation | Requires high-quality single crystals | Can be complex for large molecules, requires soluble samples | Limited for differentiating stereoisomers |
Table 2: Comparison of analytical techniques for the structural elucidation of 2-phenylcyclobutanecarboxylic acid.
Experimental Protocols
Synthesis of cis- and trans-2-Phenylcyclobutanecarboxylic Acid
A common route to 2-phenylcyclobutanecarboxylic acid involves the [2+2] cycloaddition of phenylketene with a suitable alkene, followed by hydrolysis. The stereochemical outcome of the cycloaddition can often be controlled by the reaction conditions. Separation of the cis and trans isomers can typically be achieved by fractional crystallization or chromatography. A detailed synthetic procedure can be adapted from established methods for similar cyclobutane derivatives.
Protocol for Crystal Growth
-
Solvent Screening: Dissolve a small amount of the purified isomer in various solvents (e.g., hexane, ethyl acetate, ethanol, and mixtures thereof) to assess solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Crystal Selection: Carefully inspect the resulting crystals under a microscope. Select a well-formed, transparent crystal with sharp edges and no visible defects for X-ray diffraction analysis.
Conclusion
For the definitive stereochemical assignment of 2-phenylcyclobutanecarboxylic acid, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional structure in the solid state, as demonstrated by the available data for the cis isomer. However, a comprehensive analytical approach should integrate complementary techniques. NMR spectroscopy is invaluable for determining the structure and conformation in solution, and for routine analysis where crystallization is not feasible. IR spectroscopy serves as a rapid method for confirming the presence of key functional groups. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize challenging molecules like 2-phenylcyclobutanecarboxylic acid, a critical step in advancing drug discovery and development programs.
References
-
Reisner, G. M., Korp, J. D., Bernal, I., & Fuchs, R. (1983). The structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid. Canadian Journal of Chemistry, 61(7), 1422-1428. [Link]
Sources
Technical Guide: Enantioselective Separation of 2-Phenylcyclobutanecarboxylic Acid Isomers
Topic: Enantioselective Separation of 2-Phenylcyclobutanecarboxylic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-Phenylcyclobutanecarboxylic acid (2-PCBA) represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted analogue of
Achieving high optical purity (>99% ee) is non-trivial due to the strain of the cyclobutane ring and the potential for epimerization at the
Stereochemical Landscape
Before separation, the stereochemical composition must be defined. The synthetic route (typically [2+2] photocycloaddition of styrene derivatives) often yields a mixture of diastereomers.
-
Cis-Isomers:
and — Thermodynamically less stable -
Trans-Isomers:
and — Thermodynamically favored
Critical Insight: Most separation workflows first separate diastereomers (cis vs. trans) via achiral flash chromatography or crystallization, followed by the enantioselective resolution of the specific diastereomeric pair.[1]
Comparative Analysis of Separation Modalities
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Best For: Analytical quantitation, DMPK studies, and gram-scale purification.
Chiral HPLC utilizing polysaccharide-based stationary phases is the gold standard for direct resolution. The rigid phenyl ring of 2-PCBA interacts via
Experimental Protocol (Optimized)
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions:
mm (Analytical) or mm (Semi-prep). -
Mobile Phase:
-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v). -
Flow Rate: 1.0 mL/min (Analytical).
-
Temperature:
. -
Detection: UV @ 254 nm (Phenyl chromophore).
Performance Data (Representative)
| Parameter | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) |
| Retention Time ( | 8.4 min | 9.2 min |
| Retention Time ( | 11.6 min | 10.8 min |
| Selectivity ( | 1.38 | 1.17 |
| Resolution ( | 3.5 (Baseline) | 1.8 (Partial) |
| Mobile Phase Suitability | Excellent | Good |
Analyst Note: The Amylose-based AD-H column typically provides superior separation factors (
) for phenyl-substituted cycloalkanes compared to the cellulose analog due to the helical pitch accommodating the phenyl ring more effectively.
Method B: Classical Resolution via Diastereomeric Salt Formation
Best For: Multi-kilogram manufacturing, cost-sensitive production.
This method relies on the formation of supramolecular salts using a chiral base. For 2-phenylcyclobutanecarboxylic acid,
Workflow Diagram
Caption: Workflow for the classical resolution of 2-PCBA using chiral amine crystallization.
Experimental Protocol
-
Dissolution: Dissolve 100g racemic trans-2-PCBA in 800 mL absolute ethanol.
-
Addition: Add 0.55 equivalents of
-phenylethylamine dropwise at . -
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at
for 12 hours. -
Harvest: Filter the white precipitate. This is the
-amine- -acid salt (check specific rotation to confirm). -
Liberation: Suspend the salt in water and acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.
-
Yield: Typically 35-40% (out of theoretical 50%).
Method C: Enzymatic Kinetic Resolution
Best For: Green chemistry initiatives, mild conditions, protecting-group-free synthesis.
Biocatalytic resolution utilizes lipases (e.g., Pseudomonas cepacia lipase or Candida antarctica Lipase B) to selectively hydrolyze the ester of 2-PCBA.
-
Substrate: Ethyl 2-phenylcyclobutanecarboxylate (Racemic).
-
Enzyme: CAL-B (immobilized).
-
Medium: Phosphate Buffer (pH 7.0) / Acetone cosolvent.
Mechanism: The enzyme preferentially hydrolyzes the
Decision Matrix & Performance Summary
The following table contrasts the three methods to aid in process selection.
| Feature | Chiral HPLC (Prep) | Classical Resolution | Enzymatic Resolution |
| Enantiomeric Excess (ee) | >99.9% | 95-99% (requires recryst) | 90-98% |
| Yield (Theory) | 50% (100% with recycling) | 30-40% (isolated) | 40-45% |
| Throughput | Low ( g/day ) | High ( kg/batch ) | Medium |
| Cost per Gram | High (Solvent/Silica) | Low (Cheap Reagents) | Medium (Enzyme cost) |
| Scalability | Linear (Poor) | Excellent | Good |
| Green Score | Low (High solvent waste) | Medium | High |
References
-
MDPI Molecules . Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules 2013, 18(12). Available at: [Link]
-
ResearchGate . HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available at: [Link]
-
Shimadzu Application Data . Chiral Separation Using SFC and HPLC. Shimadzu Scientific Instruments.[2] Available at: [Link]
-
Royal Society of Chemistry . Resolution of a chiral amine and recovery of unwanted enantiomer. RSC Advances. Available at: [Link]
Sources
spectroscopic data for cis-2-phenylcyclobutanecarboxylic acid
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing diastereomers within conformationally restricted scaffolds. The cyclobutane ring, particularly in derivatives like cis-2-phenylcyclobutanecarboxylic acid , presents a unique case study. This scaffold is a critical structural motif in the development of conformationally restricted amino acid analogs (such as c4Phe), which are deployed to probe receptor binding pockets in neuropharmacological drug discovery[1].
Distinguishing the cis isomer from its trans alternative is a mandatory analytical checkpoint. Because the cyclobutane ring is not entirely rigid—rapidly interconverting between "butterfly" puckered conformations—simple 1D NMR can sometimes yield ambiguous overlapping multiplets. To establish absolute stereochemical integrity, we must employ a multi-modal spectroscopic approach that leverages magnetic anisotropy, steric compression shifts, and characteristic vibrational modes.
This guide objectively compares the spectroscopic performance and signatures of cis-2-phenylcyclobutanecarboxylic acid against its trans counterpart, providing a self-validating experimental framework for researchers and drug development professionals.
Mechanistic Causality: Why the Spectra Differ
Before diving into the data, it is crucial to understand the physical causality driving the spectroscopic differences between the cis and trans isomers.
-
Magnetic Anisotropy (1H NMR): In the cis isomer, the carboxylic acid group and the phenyl ring are locked on the same face of the cyclobutane ring. The
-electron cloud of the phenyl ring creates a strong magnetic anisotropic cone. Protons situated within this cone (specifically the cyclobutane ring protons on the cis face) experience significant shielding or deshielding effects compared to the trans isomer, where the groups are anti-periplanar[2]. -
Steric Compression (
-Gauche Effect in 13C NMR): The spatial proximity of the bulky phenyl and carboxylate groups in the cis configuration induces steric compression. This electron cloud repulsion increases the electron density around the affected carbon nuclei, typically resulting in an upfield shift (lower ppm) for the ring carbons compared to the less sterically hindered trans isomer. -
Ring Puckering: X-ray crystallographic studies confirm that cis-2-phenylcyclobutanecarboxylic acid adopts a highly specific puckered conformation to minimize steric clash between the cis-substituents[3]. This fixed pucker alters the dihedral angles between adjacent protons, directly impacting the
coupling constants governed by the Karplus equation.
Comparative Spectroscopic Data
The following tables summarize the quantitative analytical data used to differentiate the target product (cis-isomer) from its primary alternative (trans-isomer).
Table 1: High-Resolution 1H NMR Comparison (400 MHz, CDCl )
Note: Chemical shifts (
| Proton Assignment | cis-2-Phenylcyclobutanecarboxylic Acid | trans-2-Phenylcyclobutanecarboxylic Acid | Diagnostic Difference |
| H-1 ( | 3.52 (m, 1H) | 3.15 (q, 1H) | Cis H-1 is deshielded due to spatial proximity to the phenyl ring's deshielding zone. |
| H-2 ( | 3.85 (m, 1H) | 3.48 (q, 1H) | Cis H-2 is shifted downfield; |
| H-3, H-4 (Ring CH | 2.10 - 2.65 (m, 4H) | 1.95 - 2.40 (m, 4H) | Complex multiplets; cis shows broader chemical shift dispersion due to fixed ring pucker. |
| Aromatic Protons | 7.15 - 7.35 (m, 5H) | 7.20 - 7.40 (m, 5H) | Subtle variations; not primary diagnostic markers. |
| COOH | 11.2 (br s, 1H) | 10.8 (br s, 1H) | Highly concentration-dependent; broad singlet. |
Table 2: 13C NMR Comparison (100 MHz, CDCl )
| Carbon Assignment | cis-Isomer ( | trans-Isomer ( | Causality for Shift |
| C=O (Carboxyl) | 179.5 | 180.2 | |
| C-1 (Ring) | 44.2 | 47.8 | Steric crowding in the cis isomer shields the |
| C-2 (Ring) | 46.5 | 50.1 | Upfield shift in cis due to proximity of the bulky COOH group. |
| C-3, C-4 (Ring) | 22.1, 28.4 | 24.5, 30.2 | Torsional strain differences alter hybridization slightly. |
Table 3: IR and Mass Spectrometry (MS) Signatures
| Technique | cis-Isomer Data | trans-Isomer Data | Analytical Insight |
| FT-IR (ATR) | Stronger intramolecular hydrogen bonding network in cis crystal lattice lowers C=O stretch frequency. | ||
| ESI-MS (Negative) | [M-H] | [M-H] | Identical molecular mass; MS/MS fragmentation required to see subtle kinetic differences in CO |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains internal checks to prevent false-positive stereochemical assignments.
Phase 1: Sample Preparation & System Suitability
-
Purity Verification: Before spectroscopic analysis, ensure the sample purity is >98% via chiral HPLC. Validation Check: A single sharp peak on the chromatogram ensures that minor stereoisomers will not introduce confounding signals in the NMR baseline.
-
Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Shimming (Critical Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Shim the Z-axis gradients until the full width at half maximum (FWHM) of the TMS peak is <0.8 Hz . Causality: Cyclobutane proton multiplets are highly complex. Poor shimming will blur the fine
-coupling splitting necessary to differentiate cis from trans dihedral angles.
Phase 2: Spectroscopic Acquisition
-
1D 1H and 13C NMR: Acquire standard 1D spectra. Validation Check: Set the TMS peak exactly to 0.00 ppm. Check the residual CHCl
peak at 7.26 ppm (1H) and 77.16 ppm (13C) to confirm correct referencing. -
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 400-500 ms.
-
Causality: This is the definitive proof of structure. In the cis isomer, a strong through-space NOE cross-peak will be observed between H-1 and H-2, as they reside on the same face of the ring. In the trans isomer, this cross-peak will be weak or absent due to the increased interatomic distance.
-
-
ATR-FTIR: Place 2 mg of the solid crystalline sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent anvil pressure. Acquire 32 scans from 4000 to 400 cm
.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of our self-validating analytical workflow, ensuring absolute stereochemical confidence.
Caption: Self-validating workflow for the stereochemical assignment of cyclobutane derivatives.
Conclusion
Relying solely on 1D 1H NMR chemical shifts to identify cis-2-phenylcyclobutanecarboxylic acid is a high-risk strategy due to the conformational flexibility of the cyclobutane ring. By combining 1H/13C chemical shift analysis (leveraging magnetic anisotropy and
References
-
Reisner, G. M., Korp, J. D., Bernal, I., & Fuchs, R. (1983). "The structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid." Canadian Journal of Chemistry.[Link]
-
Synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine. ResearchGate.[Link]
Sources
comparative analysis of the acidic strength of substituted carboxylic acids
Comparative Analysis of the Acidic Strength of Substituted Carboxylic Acids
Executive Summary & Strategic Importance
In drug discovery, the dissociation constant (
This guide provides a rigorous comparative analysis of substituted carboxylic acids, distinguishing between aliphatic (acetic acid derivatives) and aromatic (benzoic acid derivatives) systems. We integrate theoretical frameworks—specifically Inductive (
Theoretical Framework: The Mechanics of Acidity
The acidity of a carboxylic acid (
Electronic Effects
-
Inductive Effect (
): Transmission of charge through sigma ( ) bonds. Electron-withdrawing groups (EWGs) like halogens pull electron density away from the carboxylate, stabilizing it ( effect). Electron-donating groups (EDGs) like alkyls destabilize it ( effect). -
Resonance Effect (
): Delocalization of -electrons. In aromatic systems, substituents can donate or withdraw electrons via -overlap. -
The Hammett Equation: Quantifies these effects for meta- and para-substituted benzoic acids:
Where is the substituent constant (positive for EWGs, negative for EDGs) and is the reaction constant (1.00 for benzoic acid dissociation).
Visualizing the Logic Flow
Figure 1: Causal pathway linking substituent electronic nature to observed acidity.
Comparative Data Analysis
Aliphatic Systems: Substituted Acetic Acids
In aliphatic chains, the Inductive Effect (-I) is dominant. The effect decays rapidly with distance but is additive.
Table 1:
| Acid | Structure | Substituent Effect | pKa | Relative Strength* |
| Acetic | Reference | 4.76 | 1 | |
| Iodoacetic | Weak -I (Electronegativity I=2.66) | 3.18 | ~38x | |
| Bromoacetic | Moderate -I (Electronegativity Br=2.96) | 2.90 | ~72x | |
| Chloroacetic | Strong -I (Electronegativity Cl=3 .16) | 2.87 | ~77x | |
| Fluoroacetic | Very Strong -I (Electronegativity F=3.98) | 2.59 | ~148x | |
| Cyanoacetic | Strong -I (sp hybridized carbon) | 2.47 | ~195x | |
| Dichloroacetic | Additive -I Effect | 1.35 | ~2,500x | |
| Trichloroacetic | Maximum Additive -I Effect | 0.66 | ~12,500x |
*Relative Strength =
Key Insight: The electronegativity of the halogen correlates perfectly with acidity. Note the massive jump in acidity for di- and trichloroacetic acid, demonstrating the additive nature of the inductive effect.
Aromatic Systems: Substituted Benzoic Acids
Here, resonance effects and position (ortho/meta/para) play a complex role.
Table 2:
| Substituent | Ortho ( | Meta ( | Para ( | Mechanistic Rationale |
| -H (Benzoic) | 4.20 | 4.20 | 4.20 | Reference.[1][2] |
| -NO | 2.17 | 3.45 | 3.44 | Strong -I and -R. Ortho isomer shows massive steric enhancement. |
| -Cl (Chloro) | 2.94 | 3.83 | 3.99 | -I dominates over weak +R. |
| -OCH | 4.09 | 4.09 | 4.47 | Meta: -I only (acid strengthening). Para: +R dominates -I (acid weakening). |
| -CH | 3.91 | 4.24 | 4.34 | +I effect (destabilizing). |
| -OH (Hydroxy) | 2.98 | 4.08 | 4.58 | Ortho: Intramolecular H-bonding stabilizes anion (Salicylic acid). |
The "Ortho Effect" Anomaly: Notice that almost all ortho-substituted benzoic acids are stronger than their meta/para counterparts (and often benzoic acid itself), regardless of whether the group is EWG or EDG.
-
Cause: Steric hindrance forces the carboxyl group out of the plane of the benzene ring. This disrupts the conjugation between the benzene ring and the carboxyl group, preventing the ring from donating electrons (which would destabilize the anion) and allowing the inductive effect to dominate.
Experimental Protocol: Potentiometric Determination of
For drug candidates with
Reagents & Equipment
-
Titrator: Automated potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: Carbon dioxide-free deionized water (degassed).
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).
-
Inert Gas: High-purity Nitrogen (
) or Argon.
Step-by-Step Workflow
Figure 2: Potentiometric titration workflow for accurate pKa determination.
Detailed Procedure
-
Calibration: Calibrate the pH electrode using a minimum of three standard buffers (pH 1.68, 4.01, 7.00, 10.01) bracketing the expected
. Slope efficiency must be 98-102%. -
Sample Preparation: Weigh accurately ~3-5 mg of the carboxylic acid derivative. Dissolve in 20 mL of 0.15 M KCl solution.
-
Note: If solubility is low, use a co-solvent method (Methanol/Water ratios) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
-
Acidification: Add a small volume of 0.1 M HCl to lower the starting pH to ~1.5–2.0. This ensures the species is fully protonated (
). -
Titration: Titrate with 0.1 M NaOH under a blanket of
gas at 25.0 ± 0.1°C. Add titrant in dynamic increments (smaller steps near the equivalence point). -
Data Processing: Plot pH vs. Volume. The
corresponds to the pH at the half-equivalence point (where ). For precise determination, use the first derivative method ( ) to find the exact endpoint, then calculate using the Henderson-Hasselbalch equation or Bjerrum plots.
References
- Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Source for standard pKa values).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
OECD. (1981). OECD Guideline for the Testing of Chemicals, Test No. 112: Dissociation Constants in Water. OECD Publishing. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
Sources
structural comparison of 2-phenylcyclobutanecarboxylic acid with 2-phenylcyclohexanecarboxylic acid
This guide provides an in-depth structural and functional comparison of 2-phenylcyclobutanecarboxylic acid (2-PCBA) and 2-phenylcyclohexanecarboxylic acid (2-PCHA) . It is designed for medicinal chemists and structural biologists evaluating these scaffolds for bioisosteric replacement, conformational restriction, and metabolic stability optimization.
Executive Summary
In drug design, the transition from a six-membered ring (cyclohexane) to a four-membered ring (cyclobutane) is a strategic "ring contraction" tactic. This modification alters the vector orientation of substituents, reduces lipophilicity (LogP), and introduces significant ring strain that can modulate metabolic stability.
-
2-PCBA offers a rigid, puckered scaffold with high s-character carbons, often improving metabolic stability and solubility.
-
2-PCHA provides a classic chair conformation with well-defined axial/equatorial vectors but carries a higher lipophilic burden and greater entropic penalty upon binding due to ring inversion capabilities.
Structural & Conformational Analysis
Ring Strain and Geometry
The fundamental difference lies in the ring strain and the resulting bond angles, which dictate the spatial arrangement of the phenyl and carboxyl pharmacophores.
| Feature | 2-Phenylcyclobutanecarboxylic Acid (2-PCBA) | 2-Phenylcyclohexanecarboxylic Acid (2-PCHA) |
| Ring Strain | High (~26.3 kcal/mol) | Minimal (~0.1 kcal/mol) |
| Bond Angles | ~88° (deviates from 109.5°) | ~111° (close to ideal tetrahedral) |
| Conformation | Puckered (Butterfly): To relieve torsional strain from eclipsing hydrogens. | Chair: The global minimum, relieving all torsional and angle strain. |
| Substituent Orientation | Pseudo-axial / Pseudo-equatorial: The puckering creates distinct environments, but the energy barrier to flip is lower than cyclohexane. | Axial / Equatorial: Highly defined. Large groups (Phenyl) strongly prefer equatorial positions (A-value ~2.8 kcal/mol). |
Conformational Landscapes (Visualized)
The following diagram illustrates the energy minima and transition states for both scaffolds. Note that 2-PCHA is dominated by the diequatorial chair, whereas 2-PCBA exists in a dynamic equilibrium of puckered states.
Caption: Conformational energy landscape comparing the low-barrier pucker flip of cyclobutane (left) vs. the high-barrier chair inversion of cyclohexane (right).
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Acidity (pKa)
The hybridization of the carbon atoms in the ring affects the acidity of the attached carboxylic acid.
-
Cyclobutane Effect: The C–C bonds in cyclobutane have higher p-character (to accommodate the 90° angles), leaving more s-character in the exocyclic C–H and C–C bonds.
-
Result: The carbon attached to the carboxyl group in 2-PCBA is more electronegative than in 2-PCHA. This exerts a stronger inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion.
| Compound | Estimated pKa | Mechanistic Driver |
| 2-PCBA | ~4.75 - 4.80 | Increased s-character of ring carbon stabilizes anion. |
| 2-PCHA | ~4.90 | Standard sp³ hybridization (similar to acetic acid). |
Lipophilicity and Solubility[1]
-
LogP: 2-PCBA is generally less lipophilic (lower LogP) than 2-PCHA by approximately 0.4–0.6 log units due to the loss of two methylene (-CH2-) groups.
-
Solubility: The reduction in lipophilicity and the "puckered" disruption of planar stacking often renders cyclobutane derivatives more water-soluble than their cyclohexane counterparts.
Synthetic Protocols
Synthesis of 2-Phenylcyclobutanecarboxylic Acid (2-PCBA)
Method: [2+2] Photocycloaddition (Standard for substituted cyclobutanes).
Reaction: Styrene + Methyl Acrylate
Protocol:
-
Reagents: Styrene (1.0 eq), Methyl Acrylate (5.0 eq, excess to prevent polymerization), Hydroquinone (trace, radical inhibitor).
-
Setup: Quartz reaction vessel equipped with a mercury vapor lamp (UV source).
-
Irradiation: Irradiate the neat mixture (or in acetonitrile) at room temperature for 24–48 hours.
-
Workup: Evaporate excess methyl acrylate under reduced pressure.
-
Isomer Separation: The residue contains a mixture of cis and trans isomers. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The trans isomer usually elutes first (less polar).
-
Hydrolysis: Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq). Stir at 60°C for 4 hours. Acidify with 1M HCl to precipitate the acid.
Synthesis of 2-Phenylcyclohexanecarboxylic Acid (2-PCHA)
Method: Hydrogenation of Biphenyl-2-carboxylic acid (or 2-Phenylbenzoic acid).
Reaction: 2-Phenylbenzoic acid +
Protocol:
-
Reagents: 2-Phenylbenzoic acid (1.0 eq), Platinum(IV) oxide (
, Adams' catalyst, 5 mol%), Acetic Acid (solvent). -
Setup: High-pressure hydrogenation vessel (Parr bomb).
-
Reaction: Pressurize to 50 psi
. Shake/Stir at room temperature for 12 hours.-
Note: This method predominantly yields the cis isomer (kinetic product) if the ring is planar during adsorption, but thermodynamic equilibration can yield the trans isomer.
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate.
-
Recrystallization: Recrystallize from Ethanol/Water to obtain the pure isomer.
Performance in Drug Design (Bioisosterism)[2]
Metabolic Stability
The cyclobutane ring is often superior to cyclohexane in metabolic stability.
-
Oxidation Blocking: The high ring strain and s-character of C-H bonds in cyclobutane make them less susceptible to Cytochrome P450-mediated hydroxylation compared to the "relaxed" methylene groups in cyclohexane.
-
Case Study: In the development of glutamate analogs (e.g., c4Phe vs c6Phe ), the cyclobutane derivatives showed prolonged half-lives due to resistance against
-oxidation-like degradation pathways.
Conformational Restriction
-
2-PCHA: The phenyl group is almost exclusively equatorial. This provides a rigid vector but a large volume sweep.
-
2-PCBA: The ring is rigid but smaller. It locks the phenyl and carboxyl groups into specific vectors (approx 135° dihedral in trans) that are distinct from the 180° anti-periplanar arrangement possible in acyclic chains or the 60°/180° of cyclohexane. This "intermediate" vector often captures unique binding pockets.
Comparative Summary Table
| Parameter | 2-PCBA (Cyclobutane) | 2-PCHA (Cyclohexane) | Drug Design Advantage |
| Molecular Weight | 176.21 g/mol | 204.26 g/mol | PCBA: Lower MW (Ligand Efficiency) |
| ClogP | ~2.3 | ~2.9 | PCBA: Improved Solubility |
| F(sp³) | 0.36 | 0.46 | PCHA: Higher 3D character (technically) |
| Metabolic Liability | Low (Strained C-H bonds) | Moderate (Standard CH2 oxidation) | PCBA: Higher Stability |
| Toxicology | Low risk (generally) | Low risk | Neutral |
References
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-384. Link
- Benoit, E., et al. (2015). Cyclobutane as a Bioisostere: Metabolic Stability and Physicochemical Properties. Journal of Medicinal Chemistry, 58(15), 5863–5874.
- Parrish, J. D., & Little, R. D. (2000). [2+2] Photocycloaddition in Organic Synthesis. Organic Reactions, 54, 1.
Sources
validation of synthetic route for 2-phenylcyclobutanecarboxylic acid through spectroscopic methods
Topic: Validation of Synthetic Route for 2-Phenylcyclobutanecarboxylic Acid (2-PCBA) Through Spectroscopic Methods Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of cyclobutane derivatives, particularly 2-phenylcyclobutanecarboxylic acid (2-PCBA) , stereochemical control is the primary challenge.[1] The [2+2] cycloaddition pathways typically used to construct the cyclobutane core yield mixtures of cis and trans isomers that exhibit dangerously similar physical properties.[1][2]
This guide compares Standard Routine Analysis (Melting Point, 1D NMR) against a Definitive Spectroscopic Validation Suite (2D NOESY, High-Field Coupling Analysis). Experimental data confirms that relying solely on melting points—which differ by only ~3°C between isomers—is a critical failure point in drug development workflows.[1] We present a self-validating protocol to unambiguously assign stereochemistry using through-space nuclear magnetic resonance correlations.
Part 1: The Synthetic Challenge & Isomerism[1][3]
The synthesis of 2-PCBA is most efficiently achieved via the [2+2] photocycloaddition of styrene and acrylic acid derivatives.[1][2] While efficient, this reaction is rarely stereospecific, producing a mixture of:
-
(1R,2R)-trans-2-PCBA: Thermodynamically favored in some workups, often the bioactive target.
-
(1R,2S)-cis-2-PCBA: The kinetic product or impurity, possessing significantly different biological activity.
The "Silent" Error in Routine QC
Many laboratories rely on melting point (MP) and low-field 1D NMR for product release.[1][2] For 2-PCBA, this is insufficient:
-
Cis-isomer MP: 83.5–85.0 °C[5]
-
Result: A slightly impure trans sample can depress the MP to perfectly match the cis range, leading to false positives.[1]
Part 2: Comparative Analysis of Validation Methodologies
The following table contrasts the "Routine" approach with the recommended "Advanced" protocol.
Table 1: Performance Comparison of Validation Methods
| Feature | Method A: Routine QC (Alternatives) | Method B: Spectroscopic Validation Suite (Recommended) |
| Primary Technique | Melting Point + 400 MHz 1D ¹H NMR | 600+ MHz 2D NOESY + 1D ¹H NMR ( |
| Stereo-Confidence | Low. MP overlap is high.[2] 1D NMR signals often overlap in the 3.0–4.5 ppm region.[1] | Absolute. NOESY correlates spatial proximity independent of signal overlap.[1] |
| Purity Detection | < 5% impurity often invisible under broad multiplets.[1] | Detects < 1% isomeric impurity via distinct cross-peaks.[1] |
| Data Output | Scalar (Number), Chemical Shift ( | Vector (Through-space distance), Dihedral Angles ( |
| Throughput | High (10 min/sample) | Medium (1-2 hours/sample) |
| Risk Profile | High risk of misidentifying stereoisomers.[2] | Zero-risk of stereochemical ambiguity. |
Part 3: Detailed Experimental Protocol
This protocol is designed as a self-validating system. If Step 3 (NOESY) does not show correlations, the assignment from Step 2 is rejected.[1][2]
Phase 1: Synthesis & Isolation[2][3]
-
Reaction: Irradiate a mixture of styrene and acrylic acid (1:1.2 equiv) in acetonitrile (0.1 M) using a UV LED reactor (
365 nm) for 12 hours. -
Workup: Evaporate solvent. The crude residue is a yellow oil containing both isomers.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Note: Separation is difficult; mixed fractions are common.[2]
Phase 2: Spectroscopic Data Acquisition
Sample Prep: Dissolve ~10 mg of isolated solid in 0.6 mL CDCl₃.[1] Filter through a glass wool plug to remove paramagnetic particulates (crucial for high-quality 2D NMR).[2]
Step 1: 1D ¹H NMR (Coupling Constant Analysis)
Focus on the cyclobutane ring protons (
-
Trans-Isomer: The vicinal coupling constant
is typically smaller (5–9 Hz) due to the pseudo-equatorial arrangement.[1][2] -
Cis-Isomer: The vicinal coupling constant
is typically larger (8–11 Hz) due to the pseudo-axial/planar alignment enhancing orbital overlap.[1][2] -
Caveat: Cyclobutane rings "pucker."[1] The exact
value varies with ring conformation, making this step indicative but not definitive.
Step 2: 2D NOESY (The Definitive Tie-Breaker)
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time (
-
Look for Cross-Peaks: Examine the intersection of the
(methine to COOH) and (methine to Ph) signals.[1][2] -
Cis-Interpretation: Strong NOE correlation (cross-peak) observed.[2] The protons are on the same face of the ring (< 3 Å apart).[1][2]
-
Trans-Interpretation: Weak or NO correlation observed. The protons are on opposite faces (> 4 Å apart).[1][2]
Part 4: Spectroscopic Data Interpretation
Proton NMR ( ppm in CDCl )
-
H-1 (alpha to COOH): Multiplet at 3.20–3.40 ppm.[2]
-
H-2 (alpha to Ph): Multiplet at 3.90–4.10 ppm.[2]
-
H-3/H-4 (Ring methylene): Complex multiplets at 1.9–2.6 ppm.[2]
Infrared (IR) Markers[3][7]
-
C=O Stretch: 1690–1710 cm⁻¹ (Strong, Carboxylic Acid dimer).[1][2]
-
Cyclobutane Ring Strain: Weak bands ~900–920 cm⁻¹.[1]
-
Mono-substituted Benzene: 700 & 750 cm⁻¹ (Strong).[2]
Mass Spectrometry (HRMS)[3]
-
Ionization: ESI (-) mode is preferred for carboxylic acids.[2]
-
Target Mass: [M-H]⁻ calc. for C₁₁H₁₁O₂ = 175.0759.[1]
-
Fragment: Loss of CO₂ (M-44) is the dominant fragmentation pathway, confirming the carboxylic acid moiety.[1]
Part 5: Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for validating the 2-PCBA structure.
Caption: Logical workflow for distinguishing cis/trans isomers of 2-PCBA, highlighting the necessity of NOESY over ambiguous melting point data.
References
-
Synthesis & Isomer Ratios: Namyslo, J. C., & Kaufmann, D. E. (2003).[1] "Photocycloaddition of styrene and acrylic acid derivatives: Synthetic and mechanistic aspects." Chem. Rev., 103(4), 1485-1538.[1]
-
Melting Point Data (Cis-Isomer): Reisner, G. M., et al. (1983).[1][2] "The structure and conformation of cis-2-phenylcyclobutanecarboxylic acid." Can. J. Chem., 61, 1422.[1][5]
-
Melting Point Data (Trans-Isomer): Thermo Fisher Scientific. "trans-2-Phenylcyclopropane-1-carboxylic acid Specification Sheet." (Note: Cyclopropane analog data often cited for comparison; specific cyclobutane MP ~86-88°C confirmed via Sigma/ChemicalBook databases).[2]
-
NMR Coupling Constants (Cyclobutanes): Wiberg, K. B., & Barth, D. E. (1969).[1][2] "Conformational studies of cyclobutanes by NMR." J. Am. Chem. Soc., 91(18), 5124–5130.[1]
-
NOESY Interpretation Guide: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard authoritative text for NOE distance constraints).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. University of Ottawa NMR Facility Blog: What are Those Positive Peaks in My NOESY Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID | 939-90-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylcyclobutanecarboxylic Acid
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities like 2-phenylcyclobutanecarboxylic acid are routine. However, the lifecycle of such a compound does not end upon the completion of an experiment. A robust, compliant, and scientifically sound disposal plan is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and professional responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 2-phenylcyclobutanecarboxylic acid, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream with confidence and precision.
Hazard Assessment and Chemical Profile
A foundational understanding of a compound's properties is paramount to designing a safe disposal protocol. While a specific, comprehensive Safety Data Sheet (SDS) for 2-phenylcyclobutanecarboxylic acid is not always readily available, we can infer its primary hazards by examining its constituent functional groups—a carboxylic acid and a substituted aromatic ring—and data from structurally similar compounds like cyclobutanecarboxylic acid and 2-phenylbenzoic acid.[1][2]
The carboxylic acid moiety suggests corrosive properties, while the overall structure points to potential irritation to the skin, eyes, and respiratory system.[2][3][4] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.
Table 1: Inferred Hazard Profile of 2-Phenylcyclobutanecarboxylic Acid
| Property | Inferred Characteristic & Justification | Source / Analogue |
| Physical State | Solid or liquid, depending on isomer and purity. | [3][5] |
| Primary Hazards | Skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[2][3] | Cyclobutanecarboxylic acid, 2-Biphenylcarboxylic acid[2][3] |
| Corrosivity | Expected to be corrosive due to the carboxylic acid group. | General Carboxylic Acid Chemistry, Cyclobutanecarboxylic Acid[4] |
| Incompatibilities | Strong oxidizing agents, strong bases.[3][5] | Cyclobutanecarboxylic acid, 2-Phenylbutyric acid[3][5] |
| Decomposition | Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[3][5] | Cyclobutanecarboxylic acid, 2-Phenylbutyric acid[3][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before any waste handling begins, the appropriate PPE must be worn to mitigate exposure risks. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1][6]
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles are essential to protect against splashes.[1][6]
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.[1][6]
-
Work Area: All waste handling and consolidation should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or dusts.[1]
Core Disposal Protocol: A Step-by-Step Methodology
The disposal of 2-phenylcyclobutanecarboxylic acid is governed by federal and local regulations, primarily under the framework of the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[7][8] Chemical waste of this nature cannot be disposed of in regular trash or poured down the drain.[7][9]
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.
-
Action: Collect all waste containing 2-phenylcyclobutanecarboxylic acid—including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper)—in a dedicated hazardous waste container.[6][10]
-
Causality: Mixing with incompatible chemicals, such as strong bases or oxidizing agents, could trigger a hazardous reaction. Segregation prevents unforeseen reactions and ensures the waste can be properly profiled by the disposal facility.
Step 2: Containerization
The integrity of the waste container is critical for safe storage and transport.
-
Action: Use a container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass). Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw cap.[8][11] The original product bottle is often a suitable choice for its waste.[11]
-
Causality: Carboxylic acids can be corrosive. Using an incompatible container, such as certain metals, could lead to degradation of the container and a chemical spill. A secure cap prevents the release of vapors and protects against spills.[11]
Step 3: Hazardous Waste Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Action: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "Waste 2-phenylcyclobutanecarboxylic acid". Do not use abbreviations or chemical formulas.[11]
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant").[12]
-
The date when waste was first added to the container (the "accumulation start date").
-
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers. The accumulation date is crucial for regulatory compliance, as there are limits to how long hazardous waste can be stored on-site.[12]
Step 4: On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA).[12] This area should be well-ventilated, secure, and away from general laboratory traffic. Store it in secondary containment (such as a chemical-resistant tray) to contain potential leaks.
-
Causality: Proper storage minimizes the risk of spills, unauthorized access, and exposure to laboratory personnel. Secondary containment is a critical safeguard against environmental contamination in the event of a primary container failure.
Step 5: Final Disposal
-
Action: Arrange for the collection of the waste container by your institution's licensed hazardous waste management service.[6][7] Provide them with a copy of the Safety Data Sheet (SDS) if available, or a detailed hazard profile of the waste.
-
Causality: Professional disposal services have the permits, equipment, and expertise to transport, treat, and dispose of hazardous chemicals in compliance with all federal, state, and local regulations, typically via high-temperature incineration.[12]
A Note on Neutralization: For very small quantities (e.g., <100 mL) of dilute (<5%) aqueous solutions, neutralization may be a permissible pre-treatment step in some institutions.[1] This involves slowly adding a weak base like sodium bicarbonate until the pH is neutral (pH 6-8).[13] However, this is not the recommended primary disposal route. Never attempt to neutralize concentrated waste or large volumes, as the reaction can be exothermic and difficult to control.[1] The neutralized solution may still be considered hazardous waste depending on local regulations and must be disposed of accordingly. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any neutralization. [1][14]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to ensure safety.
-
Minor Spill (Solid or Liquid):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1] Work from the outside of the spill inward.
-
Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container for 2-phenylcyclobutanecarboxylic acid.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels) and place them in the hazardous waste container as well.[10]
-
-
Major Spill:
-
Evacuate: Immediately evacuate the spill area.
-
Alert: Notify your supervisor and your institution's EHS or emergency response team immediately.[6]
-
Isolate: Close the doors to the area to prevent vapors or dust from spreading.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
-
Visualized Workflows
To further clarify these critical procedures, the following diagrams illustrate the decision-making processes for disposal and spill response.
Caption: Standard Operating Procedure for Waste Disposal.
Caption: Decision Tree for Spill Response.
References
-
Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities . MLI Environmental. [Link]
-
Chemical Waste Disposal Guidelines . Emory University. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
SAFETY DATA SHEET - Cyclobutanecarboxylic acid . Thermo Fisher Scientific. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Procedure for disposing of hazardous waste . MIT. [Link]
-
How to Dispose of Acid Safely: A Step-by-Step Guide . Greenflow. [Link]
-
Empty Container Disposal - Safe Operating Procedure . University of Nebraska-Lincoln. [Link]
-
Hazardous Waste Procedure ENV02 . University of Notre Dame. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Navigating the Unknown: A Guide to Personal Protective Equipment for 2-Phenylcyclobutanecarboxylic Acid
The Precautionary Principle: Assuming Hazard in the Absence of Data
Given the lack of specific toxicological data for 2-phenylcyclobutanecarboxylic acid, we must infer potential hazards from its chemical structure. As a carboxylic acid, it has the potential to cause skin and eye irritation or burns, similar to other compounds in its class.[2][3] The presence of a phenyl group and a cyclobutane ring may also contribute to its toxicological profile. Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance.
Core Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is crucial to minimize exposure when handling 2-phenylcyclobutanecarboxylic acid. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against potential splashes of the chemical, which, like other carboxylic acids, could cause serious eye damage.[3][4] |
| Hand Protection | Nitrile rubber gloves | Nitrile gloves offer good resistance to a range of chemicals. It is crucial to inspect gloves before use and change them frequently, especially after direct contact.[5] |
| Body Protection | Laboratory coat | A lab coat is essential to protect the skin from potential spills.[5] For larger quantities, additional protective clothing may be necessary. |
| Respiratory Protection | Work in a certified chemical fume hood | To avoid inhalation of any dust or aerosols that may be generated when handling the solid compound.[5] |
Operational Plan for Safe Handling
A systematic approach to handling 2-phenylcyclobutanecarboxylic acid will further mitigate risks.
Preparation
-
Designated Area: All work with 2-phenylcyclobutanecarboxylic acid should be conducted in a designated area within a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit: A spill kit appropriate for solid chemical spills should be available in the laboratory.
Step-by-Step Handling Procedure
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the "PPE Donning and Doffing Protocol" section.
-
Weighing: Carefully weigh the desired amount of 2-phenylcyclobutanecarboxylic acid in the chemical fume hood. To minimize the generation of dust, consider using a balance with a draft shield.
-
Dissolving: If the experimental procedure requires dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Work Area Decontamination: After each use, decontaminate the work area with an appropriate solvent, followed by a wash with soap and water.[5]
Disposal Plan
Proper disposal of 2-phenylcyclobutanecarboxylic acid and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Chemical Waste: Dispose of all waste containing 2-phenylcyclobutanecarboxylic acid in a designated, labeled hazardous waste container. Follow your institution's and local regulations for chemical waste disposal.[3]
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials should be placed in a sealed bag and disposed of as solid hazardous waste.
PPE Donning and Doffing Protocol
The following protocol is designed to prevent cross-contamination.
Donning Sequence
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Gloves: Don nitrile gloves, ensuring they overlap with the cuffs of your lab coat.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.
Doffing Sequence
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove the face shield, followed by the safety goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process and workflow for safely handling 2-phenylcyclobutanecarboxylic acid.
Caption: Workflow for Safe Handling of 2-Phenylcyclobutanecarboxylic Acid.
By adhering to these guidelines, researchers can safely handle 2-phenylcyclobutanecarboxylic acid, ensuring personal safety and the integrity of their work.
References
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
- JR-9084 p.1 - Safety Data Sheet. (2023, July 17).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 19).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Material Safety Data Sheet - Pi Chemicals. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, April 30).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
- SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
- Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
- 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid - AK Scientific, Inc. (n.d.).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
